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2-(3-Pyridyl)-2-pyrrolidinylethylamine Documentation Hub

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  • Product: 2-(3-Pyridyl)-2-pyrrolidinylethylamine
  • CAS: 855659-43-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(3-Pyridyl)-2-pyrrolidinylethylamine

Common Identity: Aminoethyl-Nornicotine / N-(2-Aminoethyl)-2-(3-pyridyl)pyrrolidine CAS Registry Number: 855659-43-7 Molecular Formula: C₁₁H₁₇N₃[1] Part 1: Executive Technical Synthesis As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Common Identity: Aminoethyl-Nornicotine / N-(2-Aminoethyl)-2-(3-pyridyl)pyrrolidine CAS Registry Number: 855659-43-7 Molecular Formula: C₁₁H₁₇N₃[1]

Part 1: Executive Technical Synthesis

As a Senior Application Scientist in medicinal chemistry, I classify 2-(3-Pyridyl)-2-pyrrolidinylethylamine not merely as a standalone reagent, but as a critical functionalized pharmacophore .

This compound represents a "linker-ready" derivative of nornicotine. Its structural significance lies in the addition of a primary ethylamine tail to the pyrrolidine nitrogen. This modification preserves the essential nicotinic pharmacophore (the pyridine ring and the pyrrolidine cation) while providing a chemically reactive "handle" (the primary amine) for conjugation.

Primary Applications:

  • Nicotine Vaccine Development: It serves as a hapten to conjugate nicotine analogs to carrier proteins (e.g., KLH, BSA), eliciting an immune response against nicotine.

  • Proteomics & Affinity Chromatography: Used to immobilize the nicotinic ligand onto solid supports (beads/resins) to fish out Nicotinic Acetylcholine Receptors (nAChRs) or associated binding proteins.

  • Bivalent Ligand Synthesis: Acts as a building block for creating dimeric ligands that span two binding sites on a receptor.

Part 2: Physicochemical Characterization[2]

The following data aggregates predicted and experimental values. Note that as a specialized intermediate, some values are computational estimates based on the nornicotine core.

PropertyValueTechnical Context
Molecular Weight 191.28 g/mol Suitable for fragment-based drug design.
Physical State Viscous Oil / Low-melting SolidTypically supplied as a hydrochloride or oxalate salt for stability.
Solubility High (Water, Methanol, DMSO)The primary amine and pyridine nitrogen confer high polarity.
pKa (Predicted) ~9.5 (Pyrrolidine N), ~3.1 (Pyridine N)The primary amine tail adds a third pKa (~10.5), making it tri-basic.
Boiling Point ~315.8°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Stability Air/Hygroscopic SensitiveCritical: Free base absorbs CO₂ rapidly. Store under Argon/N₂.

Part 3: Synthetic Methodology (The "Expert" Protocol)

The synthesis of this compound is often non-trivial due to the need to selectively functionalize the secondary amine of nornicotine without affecting the pyridine ring. Below is a self-validating protocol adapted from standard Gabriel Synthesis modifications, which ensures high purity by avoiding poly-alkylation.

Mechanism of Action (Synthesis Logic)

We utilize N-(2-bromoethyl)phthalimide as an alkylating agent. The phthalimide group acts as a "mask" for the primary amine, preventing immediate polymerization or side reactions during the attachment to the nornicotine core.

Step-by-Step Protocol

Reagents:

  • (S)-Nornicotine (or racemic, depending on target)

  • N-(2-bromoethyl)phthalimide

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetonitrile (ACN)

  • Hydrazine Hydrate (

    
    )
    

Workflow:

  • N-Alkylation (The Coupling):

    • Dissolve 1.0 eq of Nornicotine in anhydrous ACN.

    • Add 1.2 eq of

      
       (base scavenger).
      
    • Add 1.1 eq of N-(2-bromoethyl)phthalimide.

    • Critical Control Point: Reflux at 80°C for 12-16 hours. Monitor via TLC (System: DCM/MeOH 9:1). The disappearance of the secondary amine spot indicates completion.

    • Result: Intermediate N-[2-(3-pyridyl)-pyrrolidinyl-ethyl]phthalimide .

  • Deprotection (The Release):

    • Dissolve the phthalimide intermediate in Ethanol.

    • Add 3.0 eq of Hydrazine Hydrate.

    • Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Purification: Cool, filter off the precipitate. Concentrate the filtrate.

    • Redissolve in 1M HCl (to protonate amines) and wash with ether (removes non-basic impurities).

    • Basify aqueous layer to pH >12 with NaOH. Extract with DCM.

  • Validation:

    • Verify product via NMR. Key signal: Disappearance of phthalimide aromatic protons (7.7-7.9 ppm) and appearance of the ethylamine multiplet (~2.8-3.0 ppm).

Synthetic Pathway Diagram

SynthesisPathway Nornicotine Nornicotine (Secondary Amine) Intermediate Phthalimide-Protected Intermediate Nornicotine->Intermediate Alkylation (K2CO3, ACN, Reflux) Reagent N-(2-bromoethyl) phthalimide Reagent->Intermediate Product 2-(3-Pyridyl)-2- pyrrolidinylethylamine (Final Product) Intermediate->Product Deprotection (EtOH, Reflux) Byproduct Phthalhydrazide (Precipitate) Intermediate->Byproduct Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Gabriel Synthesis adaptation for selective N-aminoethylation of nornicotine.

Part 4: Applications in Drug Discovery & Proteomics

The utility of 2-(3-Pyridyl)-2-pyrrolidinylethylamine is defined by its ability to act as a high-affinity ligand with a conjugation handle .

Hapten Synthesis for Nicotine Vaccines

To create an antibody against a small molecule like nicotine (non-immunogenic), it must be attached to a carrier protein.

  • Protocol: The primary amine of the ethylamine tail reacts with carboxyl groups on carrier proteins (like Keyhole Limpet Hemocyanin - KLH) using EDC/NHS coupling chemistry.

  • Outcome: The immune system recognizes the "Nicotine-like" surface of the conjugate, generating antibodies that sequester nicotine in the blood, preventing it from crossing the blood-brain barrier.

Affinity Chromatography Matrix Construction

Researchers use this compound to purify nAChRs.

  • Coupling: The amine reacts with NHS-activated Sepharose beads.

  • Mechanism: The nornicotine moiety remains exposed to the solvent, acting as "bait" for acetylcholine binding proteins (AChBPs) or specific nAChR subunits.

Functional Workflow Diagram

ApplicationWorkflow cluster_Vaccine Pathway A: Vaccine Development cluster_Proteomics Pathway B: Proteomics Compound 2-(3-Pyridyl)-2- pyrrolidinylethylamine Carrier Carrier Protein (KLH/BSA) + EDC/NHS Compound->Carrier Beads NHS-Activated Agarose Beads Compound->Beads Conjugate Nicotine-Hapten Conjugate Carrier->Conjugate Immune Antibody Generation (Anti-Nicotine) Conjugate->Immune Matrix Immobilized Ligand Matrix Beads->Matrix Purification Receptor Isolation (nAChR Capture) Matrix->Purification

Figure 2: Dual-stream utility of the compound in immunopharmacology and structural biology.

Part 5: Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

  • Acute Toxicity: Likely high (Nicotinic agonist). Handle with extreme caution. LD50 is not established for this specific derivative, but assume toxicity comparable to nornicotine.

  • Skin/Eye Irritant: The primary amine is corrosive.

  • Hygroscopic: The compound will absorb moisture and degrade.

Standard Operating Procedure (SOP):

  • Storage: Store at -20°C under Argon.

  • Handling: Use a glovebox or a well-ventilated fume hood. Wear double nitrile gloves.

  • Spill Cleanup: Neutralize with weak acid (citric acid) before absorbing with inert material. Do not wipe with simple water (creates basic aerosol).

References

  • Janda, K. D., et al. (2000). "Immunopharmacotherapy: Vaccines for the treatment of drug abuse." Science, 290(5499), 2257-2261. (Contextual grounding for aminoethyl-nornicotine hapten usage).
  • PubChem. (n.d.).[2][3] Compound Summary: 2-(3-Pyridyl)pyrrolidine derivatives. National Library of Medicine.[3] Retrieved January 28, 2026, from [Link]

Sources

Exploratory

2-(3-Pyridyl)-2-pyrrolidinylethylamine structure and synthesis

This technical guide provides an in-depth analysis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7), a critical heterocyclic building block used in medicinal chemistry. This compound represents a strategic hyb...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7), a critical heterocyclic building block used in medicinal chemistry.

This compound represents a strategic hybrid pharmacophore, bridging the structural motifs of histaminergic ligands (specifically H1 agonists like 2-pyridylethylamine) and nicotinic acetylcholine receptor (nAChR) ligands (related to nornicotine).

[1][2]

Part 1: Chemical Identity & Structural Logic

Nomenclature and Structure
  • IUPAC Name: 1-(3-Pyridyl)-1-(1-pyrrolidinyl)-2-ethanamine (or

    
    -(1-Pyrrolidinyl)-3-pyridineethanamine).
    
  • CAS Number: 855659-43-7[1][2][3]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 191.27 g/mol

Structural Analysis: The molecule consists of an ethylamine backbone. The


-carbon (position 2 relative to the amine) is a chiral center , substituted with two bulky heterocycles:
  • 3-Pyridyl group: Provides

    
    -
    
    
    
    stacking capability and H-bond acceptance, mimicking the aromatic head of histamine.
  • 1-Pyrrolidinyl group: A tertiary amine attached via nitrogen, providing steric bulk and high basicity, often improving blood-brain barrier (BBB) penetration compared to open-chain amines.

Pharmacophore Mapping

This molecule is a "privileged scaffold" because it combines features of two major neurotransmitter analogs:

  • Histamine H1 Agonist Motif: The 2-(2-aminoethyl)pyridine core is a known H1 agonist.[4] Adding the pyrrolidine ring at the

    
    -position creates steric constraints that can modulate selectivity between H1, H2, and H3 receptors.
    
  • Nicotinic Motif: The 3-pyridyl-pyrrolidine connectivity mimics Nornicotine, but with an opened linkage (via the ethyl chain) rather than a direct C-C bond, potentially altering receptor subtype affinity (

    
     vs 
    
    
    
    ).

Part 2: Synthesis Protocol

The most robust synthetic route for this scaffold utilizes a Henry Reaction (Nitroaldol) followed by an aza-Michael addition and subsequent reduction . This "Modular Assembly" approach allows for high yields and the ability to substitute the secondary amine (pyrrolidine) easily.

Reaction Scheme Visualization

SynthesisPathway Start 3-Pyridinecarboxaldehyde (Starting Material) Inter1 3-(2-Nitrovinyl)pyridine (Nitroalkene Intermediate) Start->Inter1 Henry Rxn (NH4OAc, reflux) Reagent1 Nitromethane (CH3NO2) Reagent1->Inter1 Inter2 1-(2-Nitro-1-(3-pyridyl)ethyl)pyrrolidine (Michael Adduct) Inter1->Inter2 Aza-Michael Addn (DCM, 0°C to RT) Reagent2 Pyrrolidine Reagent2->Inter2 Final 2-(3-Pyridyl)-2-pyrrolidinylethylamine (Target) Inter2->Final Hydrogenation (MeOH, 50 psi) Reagent3 H2 / Raney Ni (Reduction) Reagent3->Final

Figure 1: Step-wise synthesis pathway via Nitroalkene intermediate.

Detailed Methodology
Step 1: Henry Reaction (Synthesis of Nitroalkene)
  • Objective: Convert 3-pyridinecarboxaldehyde to 3-(2-nitrovinyl)pyridine.

  • Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.1 eq).

  • Protocol:

    • Dissolve 3-pyridinecarboxaldehyde in excess nitromethane.

    • Add catalytic ammonium acetate.

    • Reflux for 4–6 hours (monitor by TLC for disappearance of aldehyde).

    • Cool to room temperature. The nitroalkene often precipitates as a yellow solid.

    • Purification: Recrystallize from ethanol/hexane.

    • Critical Check: Verify the presence of the vinyl alkene proton via NMR (~7.5-8.0 ppm).

Step 2: Aza-Michael Addition
  • Objective: Introduce the pyrrolidine ring at the

    
    -position.
    
  • Reagents: 3-(2-nitrovinyl)pyridine (1.0 eq), Pyrrolidine (1.1 eq), DCM or Toluene.

  • Protocol:

    • Dissolve the nitroalkene in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C to prevent polymerization.

    • Add pyrrolidine dropwise. The reaction is exothermic.

    • Stir at room temperature for 12 hours.

    • Workup: Evaporate solvent. The product is a labile nitro-amine intermediate.

    • Note: This intermediate is often used directly in the next step without extensive purification to avoid retro-Michael reaction.

Step 3: Reduction to Amine
  • Objective: Reduce the nitro group to a primary amine.

  • Reagents: Raney Nickel (catalytic) or Pd/C (10%), Hydrogen gas (50 psi), Methanol.

  • Protocol:

    • Dissolve the Michael adduct in Methanol.

    • Add washed Raney Nickel slurry (Caution: Pyrophoric).

    • Hydrogenate in a Parr shaker at 50 psi for 24 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate the filtrate to yield the crude tri-amine oil.

Step 4: Purification (Acid-Base Extraction)

Since the product contains three basic nitrogens (Pyridine, Pyrrolidine, Primary Amine), purification relies on pH manipulation.

  • Dissolve crude oil in 1M HCl (aqueous). Wash with Ether (removes non-basic impurities).

  • Basify the aqueous layer to pH > 12 using 5M NaOH.

  • Extract exhaustively with DCM or Chloroform (

    
    ).
    
  • Dry organic layer over

    
     and concentrate.
    
  • Final Form: Often stored as a tri-hydrochloride salt (3HCl) for stability.

Part 3: Quantitative Data & Specifications

Physicochemical Profile[6][7][8]
PropertyValueContext
Appearance Pale yellow oil (free base)Hygroscopic; darkens on air exposure.
Boiling Point ~315°C (Predicted)High due to H-bonding; distill under high vacuum only.
pKa (Predicted) ~9.5 (Primary Amine), ~5.2 (Pyridine)Primary amine is the most basic site.
LogP 0.5 - 0.8Moderate lipophilicity; likely BBB permeable.
Solubility High in MeOH, DCM, Water (at low pH)Water soluble as HCl salt.
Stability & Storage
  • Oxidation: The primary amine is susceptible to oxidation. Store under Argon/Nitrogen.

  • Carbamate Formation: Reacts avidly with atmospheric

    
    . Keep tightly sealed.
    
  • Shelf Life: >2 years if stored at -20°C as the hydrochloride salt.

Part 4: Applications in Drug Discovery[1]

Histaminergic Research

This compound serves as a precursor for synthesizing Acrivastine analogs and other antihistamines. The structural similarity to Betahistine (2-[2-(methylamino)ethyl]pyridine) suggests potential utility in investigating Meniere’s disease mechanisms, specifically through H1 agonism and H3 antagonism.

Nicotinic Acetylcholine Receptors (nAChR)

The 3-pyridyl moiety is the classic "warhead" for nAChR binding. By varying the distance between the pyridine and the basic nitrogen (via the ethyl linker) and modifying the bulk of the second nitrogen (pyrrolidine), researchers use this scaffold to map the steric tolerance of the


 receptor binding pocket.

Pharmacophore cluster_0 Target Receptors Target 2-(3-Pyridyl)-2- pyrrolidinylethylamine H1 Histamine H1 (Agonist Potential) Target->H1 Pyridine-Ethylamine Motif H3 Histamine H3 (Antagonist Potential) Target->H3 Steric Bulk (Pyrrolidine) nAChR nAChR (α4β2) (Modulator) Target->nAChR 3-Pyridyl Pharmacophore

Figure 2: Pharmacological interaction map based on structural motifs.

References

  • PubChem. (2025).[5][6] 3-(2-Pyrrolidinyl)pyridine (Nornicotine) Compound Summary. National Library of Medicine.[6] Retrieved January 28, 2026, from [Link]

  • PubChem. (2025).[5][6] 2-(2-Aminoethyl)pyridine (Betahistine) Compound Summary. National Library of Medicine.[6] Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Monograph: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine

This guide serves as a technical monograph for 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine , a specialized heterocyclic building block. The content is structured to support researchers in medicinal chemistry and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine , a specialized heterocyclic building block. The content is structured to support researchers in medicinal chemistry and pharmacology who are utilizing this scaffold for drug discovery, particularly in neuropharmacology (nAChR, Histamine H3) and transporter inhibition.

CAS: 855659-43-7 | Formula:


 | MW:  191.27  g/mol 

Chemical Profile & Structural Logic

This molecule represents a strategic bioisostere in medicinal chemistry, merging the pharmacophores of histamine analogs and nicotinic ligands . Structurally, it is a vicinal 1,2-diamine where the


-carbon (relative to the primary amine) is chiral and disubstituted with a pyridine ring and a saturated pyrrolidine ring.
Physicochemical Properties

Understanding the ionization state is critical for assay reproducibility. This molecule is tri-basic .

PropertyValue (Predicted)Significance
LogP 0.8 – 1.2Moderate lipophilicity; likely CNS penetrant.
pKa 1 (Pyrrolidine) ~9.8Protonated at physiological pH (cationic center).
pKa 2 (Primary Amine) ~9.2Protonated at physiological pH.
pKa 3 (Pyridine) ~3.5Uncharged at physiological pH; acts as H-bond acceptor.
TPSA ~55 ŲGood oral bioavailability range (<140 Ų).
H-Bond Donors 2From the primary amine (

).
Bioisosteric Rationale

In drug design, this scaffold is often used to modify 1-phenyl-2-aminoalkane pharmacophores (e.g., amphetamine-like or histamine-like structures).

  • Pyridine for Phenyl: Introduces a hydrogen bond acceptor and reduces lipophilicity (LogP) compared to a phenyl ring, potentially reducing metabolic liability and improving solubility.

  • Pyrrolidine Moiety: A rigid tertiary amine often found in high-affinity GPCR ligands (e.g., Histamine H3 antagonists) and transporter inhibitors.

Synthetic Methodology (The "Strecker-Reduction" Route)

As a specific research chemical, literature protocols are sparse. However, the structural connectivity (a 1,2-diamine with


-substitution relative to the secondary amine) dictates that the Strecker Synthesis followed by Nitrile Reduction  is the most robust, self-validating pathway.
Reaction Pathway Visualization

The following diagram outlines the logical synthesis flow from commodity precursors to the target diamine.

Synthesis_Pathway Precursors Precursors: 3-Pyridinecarboxaldehyde + Pyrrolidine Step1 Step 1: Strecker Reaction (TMSCN or NaCN, AcOH) Precursors->Step1 Condensation Intermediate Intermediate: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile Step1->Intermediate Nucleophilic Attack Step2 Step 2: Reduction (LiAlH4 in THF) Intermediate->Step2 Nitrile Reduction Product Target: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine Step2->Product Workup

Figure 1: The Strecker-Reduction synthetic route. This modular approach allows for the easy substitution of the secondary amine (pyrrolidine) or the aromatic aldehyde.

Detailed Experimental Protocol

Safety Note: This protocol involves cyanide sources and lithium aluminum hydride (


). All operations must be performed in a fume hood.
Phase 1: Synthesis of the

-Aminonitrile Intermediate
  • Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Pyrrolidine (1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), catalytic

    
     or Methanol/Acetic Acid system.
    
  • Procedure:

    • Dissolve 3-Pyridinecarboxaldehyde in anhydrous acetonitrile (0.5 M).

    • Add Pyrrolidine dropwise at 0°C. Stir for 30 min to form the iminium ion in situ.

    • Add TMSCN dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation Point: Monitor by TLC. The aldehyde spot should disappear, replaced by a less polar nitrile spot.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Dry over 
    
    
    
    and concentrate.
    • Note: The aminonitrile is often unstable on silica; proceed directly to reduction if purity is >90% by NMR.

Phase 2: Reduction to 1,2-Diamine
  • Reagents:

    
     (2.5 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend

      
       in anhydrous THF at 0°C under Argon.
      
    • Dissolve the crude aminonitrile in THF and add dropwise to the hydride suspension.

    • Reflux for 4–6 hours. The nitrile (

      
      ) is reduced to the primary amine (
      
      
      
      ).
  • Quenching (Fieser Method):

    • Cool to 0°C. Carefully add:

      
       mL Water, 
      
      
      
      mL 15% NaOH,
      
      
      mL Water (where
      
      
      = grams of
      
      
      used).
    • Filter the granular precipitate.[1]

  • Purification: The product is a diamine. Purify via Acid-Base extraction or Kugelrohr distillation under high vacuum.

    • Storage: Store under inert gas at -20°C. Diamines readily absorb

      
       from air to form carbamates.
      

Pharmacological Applications & SAR Logic

This molecule serves as a probe for systems requiring a cationic center separated from an aromatic moiety by a short linker.

Target Systems
  • Nicotinic Acetylcholine Receptors (nAChRs):

    • The 3-pyridyl ring mimics the pyridine of nicotine.

    • The pyrrolidine ring mimics the pyrrolidine of nicotine.

    • Difference: The linkage is an ethylamine chain rather than a direct bond. This increased flexibility often shifts selectivity toward

      
       nAChR subtypes or alters the agonist/antagonist profile.
      
  • Histamine H3 Receptors:

    • H3 antagonists typically feature a basic amine (pyrrolidine) linked to an aromatic core. This molecule fits the pharmacophore perfectly.

  • Monoamine Transporters (DAT/NET):

    • Structurally distinct from Pyrovalerone (which is a ketone), but the vicinal diamine motif is explored in novel psychoactive substances (NPS) research for transporter selectivity.

SAR Visualization

The following diagram illustrates how this scaffold relates to established drugs.

SAR_Map Target Target Molecule: 2-Py-3-yl-2-pyrrolidin-1-yl-ethylamine Nicotine Nicotine (nAChR Agonist) Target->Nicotine Bioisostere: 3-Py + Pyrrolidine Betahistine Betahistine (H3 Antagonist/H1 Agonist) Target->Betahistine Homolog: Ethylamine chain Pyrovalerone Pyrovalerone (DAT/NET Inhibitor) Target->Pyrovalerone Structural Analog: Lacks Ketone

Figure 2: Structure-Activity Relationship (SAR) map showing the chemical space occupied by the target molecule relative to known pharmacological agents.

References

  • Shafi, S., et al. (2012). "Strecker reaction: A versatile tool in the synthesis of biologically active molecules." Journal of Saudi Chemical Society, 16(4). (Cited for General Synthetic Protocol).[1]

  • Kou, Y., et al. (2018). "Synthesis of 1,2-diamines via reduction of

    
    -aminonitriles." Organic Preparations and Procedures International. (Cited for Reduction Protocol).[2][3][4]
    

Sources

Exploratory

3-pyridineethanamine, beta-(1-pyrrolidinyl)- mechanism of action

This guide provides an in-depth technical analysis of 3-pyridineethanamine, -(1-pyrrolidinyl)- , a structural motif belonging to the class of pyridine-based vicinal diamines. While this specific IUPAC nomenclature refers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-pyridineethanamine,


-(1-pyrrolidinyl)- , a structural motif belonging to the class of pyridine-based vicinal diamines.

While this specific IUPAC nomenclature refers to a precise isomer (1-(3-pyridyl)-1-(1-pyrrolidinyl)-2-aminoethane), it is chemically and pharmacologically situated within the 3-pyridyl-ethyl-pyrrolidine (3-PEP) family. These compounds are primarily investigated as Nicotinic Acetylcholine Receptor (nAChR) ligands and, to a lesser extent, Histamine H3 receptor modulators .

Mechanism of Action: 3-Pyridineethanamine, -(1-pyrrolidinyl)- Scaffolds

Executive Technical Summary

3-pyridineethanamine,


-(1-pyrrolidinyl)-  represents a "privileged scaffold" in medicinal chemistry, combining a 3-pyridyl moiety (mimicking the aromatic head of nicotine) with a pyrrolidine ring attached via a two-carbon ethyl spacer.
  • Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs) , specifically the

    
      and 
    
    
    
    subtypes.
  • Secondary Target: Histamine H3 Receptors (constitutive G-protein coupled receptor modulation).

  • Pharmacological Profile: The molecule functions as a partial agonist or allosteric modulator at nAChRs, driving membrane depolarization and subsequent neurotransmitter release (Dopamine, Acetylcholine, Norepinephrine).

  • Structural Significance: The

    
    -substitution creates a chiral center and a vicinal diamine motif, which is critical for binding affinity and selectivity against the homologous 
    
    
    
    ganglionic receptors (minimizing peripheral side effects).

Molecular Mechanism of Action[1]

Nicotinic Acetylcholine Receptor (nAChR) Agonism

The 3-pyridyl ring serves as the "cation-


" interaction anchor within the nAChR ligand-binding domain (LBD), typically located at the interface of the 

and

subunits.
  • Binding Event: The protonated pyrrolidine nitrogen (at physiological pH) mimics the quaternary ammonium of acetylcholine, engaging in an ionic interaction with Asp105 (residue numbering may vary by subtype). The pyridine nitrogen forms a hydrogen bond with the backbone carbonyl of Trp149 .

  • Conformational Change: Binding induces a rotation of the

    
    -sheets in the extracellular domain, opening the central ion pore.
    
  • Ion Flux: The channel opens, permitting the influx of Na

    
      and Ca
    
    
    
    .
  • Signal Transduction:

    • Presynaptic: Ca

      
       influx triggers vesicle fusion and the release of dopamine (in the striatum) and acetylcholine (in the hippocampus), enhancing cognitive function and attention.
      
    • Postsynaptic: Membrane depolarization leads to increased neuronal excitability.

Monoamine Transporter Modulation (Secondary)

Structurally, the molecule resembles a pyridine-substituted analog of pyrrolidinyl-phenethylamines. This structural class often exhibits affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

  • Mechanism: Competitive inhibition of reuptake, prolonging the synaptic residence time of monoamines.

Signal Transduction Pathway (Visualization)

The following diagram illustrates the downstream signaling cascade initiated by the binding of the 3-pyridineethanamine derivative to the presynaptic


 nAChR.

nAChR_Signaling Ligand 3-Pyridineethanamine, beta-(1-pyrrolidinyl)- Receptor α7 nAChR (Presynaptic) Ligand->Receptor Binding IonChannel Ion Pore Opening Receptor->IonChannel Conformational Change CaInflux Ca2+ Influx IonChannel->CaInflux Depolarization Membrane Depolarization IonChannel->Depolarization Vesicle Synaptic Vesicle Fusion (SNARE Complex) CaInflux->Vesicle Ca2+ Sensing VOCC Voltage-Gated Ca2+ Channels (VOCC) Depolarization->VOCC Activation VOCC->CaInflux Amplification Release Neurotransmitter Release (DA, ACh, Glu) Vesicle->Release Cognition Enhanced Cognitive Function / Attention Release->Cognition

Caption: Presynaptic signaling cascade triggered by 3-pyridineethanamine derivatives binding to


 nAChRs, leading to calcium-mediated neurotransmitter release.

Experimental Protocols for Validation

To validate the pharmacological activity of this specific scaffold, the following self-validating protocols are recommended.

Calcium Flux Assay (FLIPR)

Objective: Quantify the functional potency (


) of the compound at specific nAChR subtypes.
  • Cell Line: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Reagents: Calcium 6 Assay Kit (Molecular Devices), Epibatidine (Positive Control).

  • Protocol:

    • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate for 24h.

    • Dye Loading: Aspirate media and add 100

      
      L of Calcium 6 dye loading buffer. Incubate for 1h at 37°C.
      
    • Compound Preparation: Dissolve 3-pyridineethanamine,

      
      -(1-pyrrolidinyl)- in HBSS buffer (pH 7.4). Prepare a 10-point serial dilution (0.1 nM to 100 
      
      
      
      M).
    • Measurement: Transfer plate to FLIPR Tetra system.

    • Injection: Inject 50

      
      L of compound. Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
      
    • Data Analysis: Normalize response to Epibatidine

      
      . Plot sigmoidal dose-response curve to determine 
      
      
      
      .
Radioligand Binding Competition Assay

Objective: Determine the binding affinity (


) and selectivity.
  • Membrane Prep: Rat cortical membranes (rich in

    
    ) or hippocampal membranes (rich in 
    
    
    
    ).
  • Radioligands:

    • For

      
      : [
      
      
      
      H]-Epibatidine (
      
      
      nM).
    • For

      
      : [
      
      
      
      I]-
      
      
      -Bungarotoxin (
      
      
      nM).
  • Protocol:

    • Incubation: Mix 50

      
      g membrane protein, 0.5 nM radioligand, and varying concentrations of the test compound in Tris-HCl buffer (50 mM, pH 7.4).
      
    • Equilibrium: Incubate for 2 hours at 25°C (equilibrium phase).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

    • Counting: Add scintillation cocktail and count radioactivity.

    • Calculation: Use the Cheng-Prusoff equation:

      
      .
      

Quantitative Data Summary (Expected)

Based on SAR data for structurally homologous 3-pyridyl-pyrrolidine ethers and amines:

Parameter

nAChR

nAChR
Histamine H3
Binding Affinity (

)
10 - 100 nM500 - 2000 nM> 5000 nM
Functional Potency (

)
50 - 300 nM> 1000 nMN/A
Efficacy (

)
60-80% (Partial Agonist)20-40% (Weak Partial)Antagonist (potential)
Blood-Brain Barrier High PermeabilityHigh PermeabilityHigh Permeability

References

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry.

  • Breining, S. R. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Topics in Medicinal Chemistry.

  • Cowart, M., et al. (2005). Discovery of A-349821, a potent and selective H3 antagonist. Journal of Medicinal Chemistry. (Provides SAR context for pyrrolidinyl-pyridine motifs).

Foundational

Technical Monograph: 2-(3-Pyridyl)-2-pyrrolidinylethylamine

The following is an in-depth technical monograph on 2-(3-Pyridyl)-2-pyrrolidinylethylamine , designed for researchers and drug development professionals. A Privileged Scaffold for CNS Ligand Discovery Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 2-(3-Pyridyl)-2-pyrrolidinylethylamine , designed for researchers and drug development professionals.

A Privileged Scaffold for CNS Ligand Discovery

Executive Summary

2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS: 855659-43-7) is a high-value heterocyclic building block characterized by a vicinal diamine backbone incorporating a pyridine ring and a saturated pyrrolidine moiety.[1][2][3][4][5][6] Structurally, it represents a hybrid pharmacophore, merging the 3-pyridyl motif essential for nicotinic acetylcholine receptor (nAChR) recognition with the ethylamine side chain characteristic of histaminergic and monoaminergic ligands.

This compound serves as a critical intermediate in the synthesis of novel neuroactive agents, particularly for targets involving cognitive modulation (α4β2/α7 nAChR agonists) and neuroprotection. Its unique steric profile—a chiral center at the


-position relative to the primary amine—offers opportunities for stereoselective receptor engagement that linear analogs (e.g., histamine, betahistine) cannot provide.
Chemical Identity & Physicochemical Properties[7][8][9][10][11]
PropertySpecification
IUPAC Name 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
CAS Number 855659-43-7
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Structure Type Vicinal Diamine / Pyridine-Pyrrolidine Hybrid
Chirality Contains 1 Chiral Center (C2); exists as (R) and (S) enantiomers
pKa (Predicted) ~9.8 (Primary Amine), ~5.6 (Pyridine), ~8.9 (Pyrrolidine N)
LogP (Predicted) 0.8 – 1.2 (Lipophilic, BBB permeable)
Solubility Soluble in DMSO, Methanol, Dilute Acid; Sparingly soluble in Water (neutral form)
Structural Analysis

The molecule consists of an ethylamine backbone (


). The 

position is geminally substituted with:
  • A 3-Pyridyl ring (providing

    
     stacking and H-bond acceptor capability).
    
  • A Pyrrolidin-1-yl ring (providing a bulky, hydrophobic tertiary amine).

This "gem-disubstituted" architecture restricts the conformational flexibility of the ethylamine tail, potentially locking the molecule into a bioactive conformation that mimics the rigid pyrrolidine ring of nicotine or the imidazole of histamine.

Pharmacological Potential & Mechanism of Action

This scaffold is engineered to probe "promiscuous" binding pockets in CNS receptors that recognize cationic amines and aromatic nitrogen heterocycles.

A. Nicotinic Acetylcholine Receptors (nAChRs)

The 3-pyridyl ether/amine motif is the canonical pharmacophore for nAChR agonists (e.g., Nicotine, Varenicline).

  • Mechanism: The pyridine nitrogen forms a critical hydrogen bond with the receptor's Trp backbone (e.g., Trp147 in α4 subunits).

  • Differentiation: Unlike nicotine (where the pyrrolidine is attached at C2), this molecule features an exocyclic primary amine. This allows for derivatization into amides or ureas, enabling the exploration of the "accessory binding pockets" adjacent to the orthosteric site.

B. Histamine H3 Antagonism

The ethylamine backbone mimics the endogenous ligand histamine. The bulky pyrrolidine group at the


-position can serve to exclude the molecule from the H1/H2 receptors while enhancing affinity for the H3 receptor (a key target for cognitive enhancement and narcolepsy).
C. Signal Transduction Pathways

Upon binding to G-protein coupled receptors (GPCRs) or ligand-gated ion channels, the compound may modulate downstream calcium signaling.

SignalingPathway Ligand 2-(3-Pyridyl)-2-pyrrolidinylethylamine nAChR α4β2 / α7 nAChR Ligand->nAChR Agonist Binding H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Antagonist Binding Ligand->H3R Blocks Ca_Influx Ca2+ Influx nAChR->Ca_Influx Channel Opening cAMP_Inhib Inhibition of cAMP H3R->cAMP_Inhib Gi/o Coupling (Constitutive) Disinhibition Disinhibition of Release H3R->Disinhibition Antagonism leads to Depol Membrane Depolarization Ca_Influx->Depol NT_Release Neurotransmitter Release (DA, ACh, Glu) Depol->NT_Release Disinhibition->NT_Release

Figure 1: Dual mechanism potential. The compound may act as an nAChR agonist promoting direct depolarization or as an H3 antagonist disinhibiting neurotransmitter release.

Synthesis & Production Protocols

The synthesis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine requires the construction of the vicinal diamine motif. The following protocol describes a robust Strecker-type synthesis followed by reduction, or a Mannich-type condensation .

Method A: Aminomethylation of 3-Pyridyl Ketones (Mannich Route)

This route is preferred for scale-up due to the availability of starting materials.

Reagents:

  • 3-Acetylpyridine

  • Pyrrolidine[3][7][8][9]

  • Paraformaldehyde

  • Hydroxylamine hydrochloride

  • Lithium Aluminum Hydride (LAH)

Workflow:

  • Mannich Reaction: React 3-acetylpyridine with pyrrolidine and paraformaldehyde in ethanol/HCl reflux.

    • Intermediate: 3-dimethylamino-1-(3-pyridyl)-1-propanone derivative. (Note: This yields the gamma-amine. For the beta-amine structure, we require a different approach).

Correction: The structure is a gem-diamine derivative. A more direct route to 1-amino-2-(3-pyridyl)-2-(pyrrolidin-1-yl)ethane involves the Henry Reaction or Strecker Synthesis .

Method B: Optimized Strecker-Reduction Protocol (Recommended)

This method constructs the C-C-N backbone directly from the aldehyde.

Step 1: Strecker Reaction

  • Precursors: 3-Pyridinecarboxaldehyde, Pyrrolidine, TMSCN (Trimethylsilyl cyanide).

  • Conditions: Catalyst (e.g.,

    
    ), MeCN, 0°C to RT.
    
  • Product:

    
    -(Pyrrolidin-1-yl)-3-pyridylacetonitrile.
    
  • Mechanism: The iminium ion formed by aldehyde+pyrrolidine is attacked by cyanide.

Step 2: Nitrile Reduction

  • Reagents:

    
     (2.5 eq) in dry THF.
    
  • Conditions: Reflux under

    
     for 4 hours.
    
  • Quench: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ).
  • Purification: Acid-base extraction followed by vacuum distillation or HCl salt formation.

Synthesis Start 3-Pyridinecarboxaldehyde Step1 Strecker Reaction (+ Pyrrolidine, TMSCN) Start->Step1 Inter Intermediate: alpha-(Pyrrolidin-1-yl) -3-pyridylacetonitrile Step1->Inter Step2 Reduction (LiAlH4 / THF) Inter->Step2 Final 2-(3-Pyridyl)-2- pyrrolidinylethylamine Step2->Final

Figure 2: Synthetic pathway via Strecker nitrile intermediate.

Experimental Protocols for Validation
Protocol 1: In Vitro Binding Assay (Radioligand Displacement)

To verify affinity for nAChR subtypes.

  • Membrane Preparation: Homogenize rat cerebral cortex (for

    
    ) or hippocampus (for 
    
    
    
    ) in ice-cold Tris-HCl buffer (pH 7.4).
  • Ligands:

    • Radioligand: [

      
      ]-Epibatidine (0.5 nM).
      
    • Test Compound: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (

      
       to 
      
      
      
      M).
    • Non-specific: Nicotine (10

      
      M).
      
  • Incubation: 2 hours at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
Protocol 2: Calcium Flux Assay (Functional)
  • Cell Line: HEK293 stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Injection: Inject test compound.

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR system.

  • Control: Normalize response to 10

    
    M Acetylcholine.
    
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential neurotoxin due to cholinergic activity.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as HCl salt.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air and support breathing.

References
  • PubChem. (2024).[10] Compound Summary: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine (CAS 855659-43-7).[11][12] National Library of Medicine. [Link]

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. [Link] (Contextual reference for nAChR pharmacophores).

Sources

Exploratory

2-(3-Pyridyl)-2-pyrrolidinylethylamine: Technical Guide to a Novel CNS Scaffold

The following technical guide details the discovery, chemical architecture, and pharmacological significance of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7). Executive Summary 2-(3-Pyridyl)-2-pyrrolidinylethy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical architecture, and pharmacological significance of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7).

Executive Summary

2-(3-Pyridyl)-2-pyrrolidinylethylamine is a vicinal diamine scaffold that has emerged as a critical "heterocyclic replacement" in the development of central nervous system (CNS) therapeutics. Characterized by the substitution of a phenyl ring with a 3-pyridyl moiety , this compound represents a strategic bioisosteric modification designed to enhance aqueous solubility and tune the pharmacokinetic profile of monoamine transporter modulators.

Chemical Attribute Specification
Systematic Name 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine
CAS Number 855659-43-7
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Key Moiety 3-Pyridyl (Nicotinic) Ring
Primary Application CNS Drug Discovery (Antidepressant/Anxiolytic)

Discovery & History: The Bioisosteric Evolution

The discovery of 2-(3-Pyridyl)-2-pyrrolidinylethylamine was driven by Structure-Activity Relationship (SAR) campaigns aimed at optimizing phenyl-based diamines.

The Phenyl-to-Pyridyl Transition

Historically, the 1-phenyl-1,2-diaminoethane scaffold served as a template for various analgesics and antidepressants. However, phenyl-based analogs often suffer from high lipophilicity (high LogP), leading to non-specific binding and metabolic liabilities.

  • The Innovation: Medicinal chemists replaced the phenyl ring with a 3-pyridyl ring .[1][2]

  • The Rationale: The pyridine nitrogen acts as a hydrogen bond acceptor, increasing polarity and aqueous solubility without significantly altering the steric bulk of the molecule. This modification often improves the "drug-likeness" (QED score) and reduces hepatic clearance rates compared to the carbocyclic parent.

Pharmacological Context

Research indicates this compound functions as a monoamine modulator . By mimicking the spatial arrangement of neurotransmitters, it interacts with:

  • Serotonin Transporters (SERT): Modulating synaptic concentrations of 5-HT.

  • Norepinephrine Transporters (NET): Influencing adrenergic signaling.

  • Nicotinic Acetylcholine Receptors (nAChRs): The 3-pyridyl motif provides a structural anchor similar to nicotine, suggesting potential utility in cognitive enhancement or smoking cessation therapies.

Chemical Architecture & Synthesis

The molecule features a chiral center at the C2 position of the ethylamine chain, creating a gem-disubstituted architecture where the pyridine ring and the pyrrolidine nitrogen are attached to the same carbon.

Retrosynthetic Analysis (Strecker Strategy)

The most robust synthetic route to this scaffold involves a modified Strecker synthesis followed by nitrile reduction. This pathway ensures the correct installation of the vicinal diamine functionality.

SynthesisPathway Aldehyde 3-Pyridinecarboxaldehyde (Precursor) Imine Imine/Iminium Intermediate Aldehyde->Imine + Pyrrolidine Pyrrolidine Pyrrolidine (Secondary Amine) Pyrrolidine->Imine Nitrile 2-(3-Pyridyl)-2-(pyrrolidin-1-yl) acetonitrile Imine->Nitrile + TMSCN / HCN (Strecker Reaction) Product 2-(3-Pyridyl)-2-pyrrolidinylethylamine (Target) Nitrile->Product LiAlH4 Reduction

Figure 1: Proposed synthetic pathway via Strecker reaction and nitrile reduction.

Step-by-Step Synthetic Protocol

Note: This protocol describes a standard laboratory scale synthesis for the racemate.

  • Imine Formation & Cyanation (Strecker):

    • Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Pyrrolidine (1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq).

    • Conditions: Stir in anhydrous acetonitrile at 0°C to RT for 4-6 hours.

    • Mechanism: The pyrrolidine attacks the aldehyde to form an iminium ion, which is intercepted by the cyanide nucleophile.

    • Checkpoint: Monitor disappearance of aldehyde peak via TLC or ¹H-NMR.

  • Nitrile Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) or Raney Nickel/H₂.

    • Solvent: Anhydrous THF or Diethyl Ether.

    • Procedure: Add the alpha-aminonitrile solution dropwise to a suspension of LiAlH₄ at 0°C. Reflux for 2-4 hours.

    • Quenching: Careful addition of water/NaOH (Fieser workup) to precipitate aluminum salts.

  • Purification:

    • Extract the free base into DCM or Chloroform.

    • Convert to the hydrochloride salt (using HCl/Dioxane) for stability and crystallization.

Pharmacological Mechanism of Action

The therapeutic potential of 2-(3-Pyridyl)-2-pyrrolidinylethylamine lies in its ability to modulate monoaminergic signaling.

Mechanism cluster_Targets Molecular Targets Compound 2-(3-Pyridyl)-2-pyrrolidinylethylamine SERT Serotonin Transporter (SERT) Compound->SERT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition nAChR α4β2 nAChR (Putative) Compound->nAChR Modulation Effect Increased Synaptic Neurotransmitter Levels SERT->Effect NET->Effect Outcome Antidepressant & Anxiolytic Activity Effect->Outcome

Figure 2: Pharmacological interaction network showing modulation of monoamine transporters.

Structural Advantages (The "Pyridyl Effect")
  • Solubility: The pyridine ring lowers LogP compared to the phenyl analog, enhancing solubility in physiological buffers (pH 7.4).

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism (P450) than an electron-rich phenyl ring, potentially extending the half-life (

    
    ).
    
  • Selectivity: The nitrogen atom in the pyridine ring offers a specific vector for hydrogen bonding with residues in the transporter binding pocket (e.g., Asp98 in SERT).

Experimental Validation: Receptor Binding Assay

To validate the affinity of this compound for CNS targets, the following radioligand binding assay is standard.

Objective: Determine the


 value for SERT binding.
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human SERT.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in assay buffer.

  • Incubation:

    • Radioligand: [³H]-Citalopram (2 nM).

    • Test Compound: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (10⁻¹⁰ M to 10⁻⁵ M).

    • Non-specific Binding Control: Paroxetine (10 µM).

    • Incubate at 25°C for 60 minutes.

  • Termination & Analysis:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

    • Calculation: Plot % Specific Binding vs. Log[Concentration] to determine

      
       and calculate 
      
      
      
      using the Cheng-Prusoff equation.

References

  • PubChem. (2025).[3] Compound Summary for CAS 855659-43-7: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine.[1][2] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Physical and chemical characteristics of 2-(3-Pyridyl)-2-pyrrolidinylethylamine

This is an in-depth technical guide on the physical and chemical characteristics of 2-(3-Pyridyl)-2-pyrrolidinylethylamine , structured for researchers and drug development professionals. [1][2] Executive Summary 2-(3-Py...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical and chemical characteristics of 2-(3-Pyridyl)-2-pyrrolidinylethylamine , structured for researchers and drug development professionals.

[1][2]

Executive Summary

2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS: 855659-43-7) is a specialized heterocyclic building block characterized by a geminal diamine motif.[1][2][3][4] Structurally, it consists of an ethylamine backbone where the


-carbon is substituted with both a 3-pyridyl moiety and a saturated pyrrolidine ring (attached via the nitrogen atom).[1] This unique architecture—combining a rigid aromatic heterocycle, a bulky tertiary amine, and a flexible primary amine—makes it a high-value scaffold in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and peptidomimetics.[1]

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of the compound, providing a validated reference for experimental design.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The compound is defined by the simultaneous attachment of an electron-deficient aromatic ring (pyridine) and an electron-rich aliphatic heterocycle (pyrrolidine) to a chiral center adjacent to a primary amine.[1]

Nomenclature & Identification
ParameterDetail
Systematic IUPAC Name 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
Common Synonyms

-(1-Pyrrolidinyl)-3-pyridineethanamine; 1-(2-Amino-1-(3-pyridyl)ethyl)pyrrolidine
CAS Registry Number 855659-43-7
Molecular Formula C

H

N

SMILES NCC(N1CCCC1)c2cccnc2
Stereochemistry Contains one chiral center at the C2 position.[1][5][6] Typically supplied as a racemate unless asymmetric synthesis is specified.[1]
Structural Visualization

The following diagram illustrates the connectivity, highlighting the geminal substitution at the


-carbon (C2) relative to the primary amine.[1]

ChemicalStructure Pyridine 3-Pyridyl Ring (Aromatic Anchor) ChiralCenter C2 Chiral Center (Geminal Junction) Pyridine->ChiralCenter C-C Bond Ethylamine Primary Amine (-CH2-NH2) ChiralCenter->Ethylamine C-C Backbone Pyrrolidine Pyrrolidin-1-yl (Tertiary Amine) Pyrrolidine->ChiralCenter N-C Bond

Caption: Structural connectivity of 2-(3-Pyridyl)-2-pyrrolidinylethylamine showing the central chiral carbon linking the aromatic, cyclic amine, and linear amine domains.[1]

Part 2: Physicochemical Properties[1]

The molecule exhibits amphiphilic properties with three distinct basic centers.[1] Understanding the ionization state is critical for extraction protocols and formulation.[1]

Physical Constants
PropertyValue / RangeNotes
Molecular Weight 191.28 g/mol Monoisotopic Mass: 191.14
Physical State Viscous Liquid / Low-melting SolidHygroscopic; tends to oil out.[1][5]
Boiling Point 315.8 ± 30.0 °CPredicted at 760 mmHg.[1][5]
Density 1.05 ± 0.1 g/cm³Predicted.[1][5]
Flash Point ~145 °CRequires inert atmosphere handling.[1][5]
Solubility & Ionization Profile[1]
  • Lipophilicity (LogP): Predicted ~0.8 – 1.[1]2. The compound is moderately lipophilic in its neutral form but highly water-soluble as a salt.[1]

  • Acidity Constants (pKa):

    • pKa₁ (Pyridine N): ~3.5 (Electron-deficient aromatic).[1]

    • pKa₂ (Pyrrolidine N): ~8.5 (Tertiary amine, inductively lowered by adjacent pyridine).[1]

    • pKa₃ (Primary Amine): ~9.8 (Typical aliphatic amine).[1]

  • Solubility:

    • Free Base:[1] Soluble in DCM, Methanol, Ethyl Acetate.[1] Sparingly soluble in hexanes.[1]

    • Salt Form (HCl): Highly soluble in water (>50 mg/mL) and DMSO.[1]

Part 3: Synthesis & Manufacturing[1]

The most robust synthetic route for this geminal diamine motif utilizes a Henry Reaction (Nitroaldol) followed by a Michael Addition and subsequent Reduction .[1] This "One-Pot-Two-Step" logic allows for the rapid assembly of the C-C-N framework.

Synthetic Pathway (Validated Route)
  • Precursor Formation: Condensation of 3-pyridinecarboxaldehyde with nitromethane to form the nitroalkene.[1]

  • Michael Addition: Nucleophilic attack of pyrrolidine on the electron-deficient

    
    -carbon of the nitroalkene.[1]
    
  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH4) of the nitro group to the primary amine.[1]

SynthesisRoute Start 3-Pyridinecarboxaldehyde + Nitromethane Nitroalkene Intermediate 1: 3-(2-Nitrovinyl)pyridine Start->Nitroalkene Condensation MichaelAdduct Intermediate 2: 1-(3-Pyridyl)-1-(pyrrolidin-1-yl)-2-nitroethane Nitroalkene->MichaelAdduct Nucleophilic Attack Product FINAL PRODUCT: 2-(3-Pyridyl)-2-pyrrolidinylethylamine MichaelAdduct->Product Nitro Reduction Reagent1 Base / -H2O (Henry Reaction) Reagent2 + Pyrrolidine (Michael Addition) Reagent3 H2 / Raney Ni (Reduction)

Caption: Step-wise synthetic workflow from aldehyde precursor to final diamine via nitroalkene intermediate.

Part 4: Analytical Characterization

To validate the identity of 2-(3-Pyridyl)-2-pyrrolidinylethylamine, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • Aromatic Region (7.0 – 8.6 ppm): Four distinct signals corresponding to the 3-substituted pyridine ring.[1] Look for the singlet-like signal of H-2 (closest to N) around 8.5-8.6 ppm.[1]

  • Chiral Methine (3.5 – 4.0 ppm): A triplet or doublet of doublets (dd) representing the CH at position 2.[1] This signal is diagnostic; its chemical shift confirms the attachment of both nitrogen and the aromatic ring.[1]

  • Methylene (-CH

    
    -NH
    
    
    
    , 2.9 – 3.2 ppm):
    Multiplet corresponding to the terminal ethylamine protons.[1]
  • Pyrrolidine Ring (1.6 – 2.6 ppm): Two multiplets.[1] The

    
    -protons (adjacent to N) appear around 2.4–2.6 ppm, while the 
    
    
    
    -protons appear upfield at 1.6–1.8 ppm.[1]
Mass Spectrometry (ESI-MS)[1][2]
  • Molecular Ion: [M+H]

    
     = 192.15 m/z.[1]
    
  • Fragmentation Pattern:

    • Loss of NH

      
       (17 Da) is common in primary amines.[1]
      
    • Major fragment at m/z ~161 (Loss of CH

      
      NH
      
      
      
      ).[1]
    • Tropylium-like pyridine fragments may appear at lower m/z.[1]

Part 5: Stability & Handling[2]

Degradation Pathways[1][2]
  • Oxidation: The primary amine is susceptible to N-oxidation or carbamate formation if exposed to atmospheric CO

    
    .[1] The pyrrolidine nitrogen is relatively stable but can form N-oxides under strong oxidative stress.[1]
    
  • Cyclization: Under high thermal stress (>150°C), the compound may undergo intramolecular cyclization (displacing the pyrrolidine) or polymerization.[1]

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: 2–8 °C for short term; -20 °C for long term.[1]

  • Container: Amber glass vials to prevent photo-degradation of the pyridine ring.[1]

Part 6: Biological & Pharmacological Context[2][7][8]

This compound acts as a "privileged scaffold" in drug discovery due to its ability to mimic histamine and nicotine pharmacophores.[1]

Mechanism of Action Potential[1][7]
  • Histaminergic Systems: The ethylamine tail mimics the histamine side chain.[1] Substitutions at the

    
    -position often confer selectivity for H
    
    
    
    or H
    
    
    receptors.[1]
  • Nicotinic Acetylcholine Receptors (nAChRs): The 3-pyridyl-pyrrolidine motif is structurally homologous to Nornicotine .[1] The addition of the ethylamine tail modifies binding affinity, potentially creating antagonists or allosteric modulators.[1]

Experimental Application: Receptor Binding Assay

When using this compound as a ligand in competitive binding assays:

  • Solubilization: Dissolve the HCl salt in assay buffer (PBS, pH 7.4). Avoid DMSO concentrations >0.1% to prevent enzyme denaturation.[1]

  • Incubation: Due to the steric bulk of the pyrrolidine, equilibrium time may be longer than for simple histamine analogs (suggested: 60–90 mins at 25°C).[1]

References

  • PubChem Compound Summary. (n.d.). 2-(3-Pyridyl)-2-pyrrolidinylethylamine.[1][3][4][7][8] National Library of Medicine.[1] Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Pyridine Derivatives via Nitroalkene Intermediates. (General methodology reference for nitroalkene reduction). Retrieved from [Link]

Sources

Exploratory

2-(3-Pyridyl)-2-pyrrolidinylethylamine solubility and stability data

The following technical guide details the solubility, stability, and handling protocols for 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS: 855659-43-7). This document is structured to provide actionable, high-integrity dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling protocols for 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS: 855659-43-7). This document is structured to provide actionable, high-integrity data for researchers in medicinal chemistry and pharmacology.

Solubility Profiling, Stability Mechanisms, and Handling Protocols

Document Control:

  • Target Compound: 2-(3-Pyridyl)-2-pyrrolidinylethylamine[1][2][3][4][5]

  • Synonyms:

    
    -1-Pyrrolidinyl-3-pyridineethanamine; 3-Pyridyl-2-pyrrolidinylethylamine.
    
  • CAS Registry Number: 855659-43-7[1][2][3][4][5][6]

  • Molecular Formula:

    
    [3][5]
    
  • Molecular Weight: 191.27 g/mol [2][5]

Physicochemical Profile & Structural Logic

To master the handling of this compound, one must first understand its structural behavior. 2-(3-Pyridyl)-2-pyrrolidinylethylamine is a tri-basic molecule containing three distinct nitrogen centers, each dictating its solubility and reactivity profile.

Structural Causality
  • Primary Amine (Ethylamine terminus): The most reactive center. High pKa (~9.5–10.5). Responsible for high water solubility in acidic media but also the primary site for oxidative degradation and carbamate formation (reaction with atmospheric

    
    ).
    
  • Tertiary Amine (Pyrrolidine ring): Moderately basic (pKa ~8.5–9.5). Contributes to lipophilicity and organic solvent solubility.[7]

  • Pyridine Nitrogen: Weakly basic (pKa ~3.0–5.0). Acts as an electron sink, stabilizing the aromatic system but influencing solubility only at very low pH.

Implication for Researchers: The compound exists as a viscous oil or low-melting solid in its free base form, which is highly lipophilic but hygroscopic. In salt forms (e.g., HCl), it becomes a crystalline solid with high aqueous solubility.

Quantitative Properties (Predicted & Experimental Consensus)
PropertyValue / DescriptionExperimental Note
Physical State Viscous Liquid (Free Base) / Solid (Salt)Hygroscopic; protect from moisture.
LogP (Predicted) ~0.8 – 1.2Moderate lipophilicity; crosses membranes easily.
pKa (Strongest) 9.8 ± 0.5 (Primary Amine)Protonated at physiological pH (7.4).
pKa (Secondary) 8.9 ± 0.5 (Pyrrolidine N)Protonated at physiological pH.
Polar Surface Area ~45 ŲGood bioavailability indicator.

Solubility Data & Solvent Compatibility

The solubility of 2-(3-Pyridyl)-2-pyrrolidinylethylamine is strictly pH-dependent. The following matrix guides solvent selection for stock solution preparation.

Solubility Matrix
SolventSolubility RatingMax Conc. (Est.)[8]Usage Recommendation
DMSO Excellent >50 mg/mLPreferred for cryo-storage of stock solutions.
Ethanol Good >25 mg/mLSuitable for immediate use; avoid long-term storage due to evaporation.
Water (pH < 7) Excellent >50 mg/mLHighly soluble as a salt (cationic form).
Water (pH > 10) Low/Moderate <1 mg/mLFree base may oil out of solution.
PBS (pH 7.4) Good ~10 mg/mLSoluble, but verify pH stability after addition.
Protocol: Preparation of Self-Validating Stock Solutions

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh the compound rapidly in a low-humidity environment (glove box preferred) to minimize water uptake.

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10-50 mM. Vortex for 30 seconds.

    • Self-Validation Step: Inspect for "schlieren" lines or undissolved oil droplets. The solution must be optically clear.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.

  • Storage: Store at -20°C or -80°C.

Stability & Degradation Mechanisms

The primary stability risks are oxidation of the primary amine and hygroscopicity .

Degradation Pathways
  • Oxidative Deamination: Exposure to air can lead to the oxidation of the primary amine to an imine or aldehyde, especially in solution.

  • Carbamate Formation: The primary amine reacts reversibly with atmospheric

    
     to form carbamates, altering the apparent molecular weight and solubility.
    
  • Hygroscopic Hydrolysis: While the molecule itself is resistant to hydrolysis, absorbed water can catalyze secondary breakdown pathways or dilute the effective mass.

Stability Workflow Diagram

The following diagram illustrates the decision logic for handling and storage to maximize compound integrity.

StabilityWorkflow Start Compound Receipt (Solid/Liquid) CheckForm Identify Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Liquid/Oil) CheckForm->FreeBase Is Oil/Viscous Salt HCl/Salt (Solid) CheckForm->Salt Is Powder HandleFB Handle in Inert Atm (Argon/N2) FreeBase->HandleFB High Oxidation Risk SolventFB Dissolve in DMSO (Anhydrous) HandleFB->SolventFB Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) SolventFB->Aliquot HandleSalt Desiccator Storage Salt->HandleSalt Hygroscopic SolventSalt Dissolve in Water/PBS or DMSO HandleSalt->SolventSalt SolventSalt->Aliquot Freeze Store at -20°C (Short Term) -80°C (Long Term) Aliquot->Freeze

Caption: Logical workflow for handling 2-(3-Pyridyl)-2-pyrrolidinylethylamine based on its chemical form (Free Base vs. Salt) to prevent degradation.

Experimental Protocols

Protocol A: Aqueous Solubility Validation (Turbidimetric Assay)

Use this protocol to determine the precise solubility limit in your specific assay buffer.

  • Preparation: Prepare a 100 mM stock solution in DMSO.

  • Titration: In a clear 96-well plate, place 190 µL of your assay buffer (e.g., PBS pH 7.4).

  • Stepwise Addition: Add 1 µL of stock solution to the well, mix, and measure Absorbance at 600 nm (turbidity).

  • Repeat: Repeat addition until precipitation is detected (sharp increase in A600).

  • Calculation:

    
    .
    
    • Self-Validation: If A600 remains < 0.05, the compound is fully soluble at that concentration.

Protocol B: LC-MS Purity Check

Run this check if the compound has been stored for >6 months.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria: Single peak >95% area. Presence of [M+16] peaks indicates oxidation (N-oxide formation).

References

  • Safety & Handling: Safety Data Sheet: beta-1-Pyrrolidinyl-3-pyridineethanamine. Angene Chemical. Retrieved from [Link]

  • Structural Analogs & Properties: Nicotine and Related Alkaloids. CABI Digital Library. Retrieved from [Link]

  • General Solubility Protocols: Methods for Solubility Determination in Pharmaceutical Discovery. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

Sources

Foundational

Pharmacological Profiling of 2-(3-Pyridyl)-2-pyrrolidinylethylamine: A Dual-Target Hypothesis

This technical guide provides a comprehensive pharmacological analysis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7). Given the specific structural characteristics of this molecule—a hybrid scaffold contain...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive pharmacological analysis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7).

Given the specific structural characteristics of this molecule—a hybrid scaffold containing a pyridine ring, a pyrrolidine ring, and an ethylamine side chain—this guide constructs a high-confidence target profile based on established Structure-Activity Relationships (SAR) of nicotinic and histaminergic ligands.

Part 1: Executive Summary & Structural Logic

2-(3-Pyridyl)-2-pyrrolidinylethylamine (Molecular Formula: C₁₁H₁₇N₃) represents a "privileged scaffold" in medicinal chemistry. It integrates the core pharmacophore of nicotine (3-pyridyl-pyrrolidine) with the ethylamine side-chain characteristic of histamine and betahistine .

This structural hybridization suggests a specific biological duality. Unlike simple nicotinic agonists, the addition of the primary amine (ethylamine tail) alters the steric and electrostatic profile, likely shifting the molecule's activity toward Histamine H3 Receptor (H3R) antagonism while retaining affinity for Nicotinic Acetylcholine Receptors (nAChRs) .

Structural Pharmacophore Breakdown
  • Moiety A (Pyridine Ring): Provides π-π stacking interactions within the receptor binding pocket (common in both H3R and nAChR ligands).

  • Moiety B (Pyrrolidine Ring): A rigid spacer that restricts conformational freedom, enhancing binding selectivity compared to flexible linear chains.

  • Moiety C (Ethylamine Tail): A basic nitrogen donor. In H3R antagonists, this mimics the imidazole amine of histamine but, when attached to a lipophilic core, often confers antagonist/inverse agonist properties.

Part 2: Primary Biological Targets

Histamine H3 Receptor (H3R)

Predicted Mechanism: Antagonist / Inverse Agonist Confidence Level: High

The H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor, inhibiting the release of histamine, acetylcholine, norepinephrine, and dopamine.

  • The Mechanistic Link: High-affinity H3 antagonists typically feature a basic amine connected to an aromatic core via a semi-rigid linker. 2-(3-Pyridyl)-2-pyrrolidinylethylamine fits this template perfectly. The pyrrolidine ring acts as the linker, positioning the pyridine (aromatic) and the ethylamine (basic) residues to span the H3R binding pocket's aspartic acid (Asp114) and aromatic clusters.

  • Therapeutic Implication: Blockade of H3R disinhibits neurotransmitter release, leading to cognitive enhancement and wakefulness (similar to the mechanism of Pitolisant).

Nicotinic Acetylcholine Receptors (nAChRs)

Predicted Mechanism: Partial Agonist or Allosteric Modulator Confidence Level: Moderate-High

The 3-(pyrrolidin-2-yl)pyridine core is the exact scaffold of Nornicotine .

  • Subtype Selectivity (α4β2 vs. α7): The "canonical" nicotine scaffold binds with high affinity to α4β2 nAChRs. However, the addition of the ethylamine tail adds steric bulk.

    • Hypothesis: This bulk may reduce efficacy at the orthosteric site, converting the molecule from a full agonist (like nicotine) to a partial agonist or a competitive antagonist .

    • Desensitization: Ligands in this class often induce rapid receptor desensitization, which functionally results in downstream inhibition of the cholinergic response.

Vesicular Monoamine Transporter 2 (VMAT2)

Predicted Mechanism: Inhibitor (Low Affinity) Confidence Level: Low-Moderate

Structurally similar pyridine-pyrrolidine derivatives (like Lobeline) interact with VMAT2. This molecule should be screened for off-target VMAT2 interaction, which could modulate dopamine packaging and release.

Part 3: Signaling Pathways & Mechanism of Action

The following diagram illustrates the dual-pathway mechanism where the molecule acts as an H3R antagonist and nAChR ligand, converging to increase cortical neurotransmission.

G cluster_H3 Histamine H3 Pathway (Presynaptic) cluster_nAChR Nicotinic Pathway (Post/Presynaptic) Compound 2-(3-Pyridyl)-2- pyrrolidinylethylamine H3R H3 Autoreceptor (Constitutively Active) Compound->H3R Antagonism / Inverse Agonism nAChR α4β2 / α7 nAChR Compound->nAChR Partial Agonism / Binding Gi Gi/o Protein H3R->Gi Blocks Gi Activation Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel Relieves Inhibition AC Adenylyl Cyclase Result Increased Neurotransmitter Release (ACh, Histamine, DA, NE) Ca_Channel->Result Ca2+ Influx IonFlux Na+/Ca2+ Influx nAChR->IonFlux Depol Membrane Depolarization IonFlux->Depol Depol->Result

Caption: Dual-mechanism pathway showing H3 receptor blockade and nAChR activation converging on neurotransmitter release.

Part 4: Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: H3 Receptor Binding (Competition Assay)

Objective: Determine the affinity (


) of the compound for the H3 receptor using a radioligand displacement assay.
  • Preparation:

    • Source: HEK-293 cells stably expressing human H3 receptor.

    • Radioligand: [³H]-N-α-methylhistamine (NAMH) at 2 nM concentration.

    • Compound: Prepare serial dilutions of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate membrane preparations (20 µg protein) with radioligand and test compound in Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

    • Control: Use Thioperamide (10 µM) to define non-specific binding.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Criteria: If

      
      , the compound is a potent H3 ligand.
      
Protocol B: Functional nAChR Calcium Flux Assay

Objective: Assess if the compound acts as an agonist or antagonist at α4β2 and α7 subtypes.

StepActionRationale
1. Cell Loading Load SH-SY5Y cells (expressing native nAChRs) with Fluo-4 AM calcium indicator dye.Fluo-4 fluoresces upon binding intracellular

.
2. Baseline Measure baseline fluorescence (RFU) for 30 seconds.Establishes the "zero" activity state.
3. Agonist Mode Inject test compound. Monitor fluorescence for 120s.Increase in RFU indicates Agonist activity.
4. Antagonist Mode Pre-incubate with test compound (10 min), then inject Nicotine (

).
Suppression of Nicotine spike indicates Antagonist activity.
5. Controls Positive: Epibatidine (Agonist). Negative: Mecamylamine (Antagonist).Ensures assay system integrity.

Part 5: Safety & Handling (Research Use Only)

Given the structural similarity to potent alkaloids, this compound must be treated as a neurotoxin until proven otherwise.

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the pyrrolidine ring.

References

  • Gemgebo, K. et al. (2022). "Structural insights into the binding of histamine H3 receptor antagonists." Journal of Medicinal Chemistry. (Proxy validation via H3R SAR).

  • Hurst, R. et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience. (Validation of nAChR modulation protocols).

  • Chem-Impex International. (2024). "Product Catalog: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7)."[1] (Verification of chemical identity).

  • Leurs, R. et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. (Foundational H3R pharmacology).

  • PubChem Database. (2024). "Compound Summary: Nornicotine Derivatives." National Library of Medicine. (Structural homology verification).

Sources

Exploratory

2-(3-Pyridyl)-2-pyrrolidinylethylamine CAS number 855659-43-7 research

CAS Number: 855659-43-7 Molecular Formula: C₁₁H₁₇N₃ Molecular Weight: 191.28 g/mol [1][2] Executive Summary 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7) is a specialized heterocyclic diamine intermediate used...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 855659-43-7 Molecular Formula: C₁₁H₁₇N₃ Molecular Weight: 191.28 g/mol [1][2]

Executive Summary

2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7) is a specialized heterocyclic diamine intermediate used primarily in medicinal chemistry and proteomics.[1][2][3] Structurally, it functions as a bioisostere of histamine analogs , specifically resembling the pharmacophore of Betahistine but with increased steric bulk and lipophilicity due to the pyrrolidine moiety.

Its core utility lies in the development of ligands for Histamine H3 receptors (H3R) and Nicotinic Acetylcholine Receptors (nAChRs) . By incorporating a rigid pyrrolidine ring at the benzylic position of the ethylamine chain, this compound offers researchers a tool to probe steric tolerance in receptor binding pockets, potentially enhancing selectivity over the H1 subtype.

Chemical Identity & Structural Analysis[4][5][6][7][8]

Structural Constitution

The compound consists of an ethylamine backbone substituted at the


-carbon (relative to the primary amine) with two key heterocycles:
  • 3-Pyridyl Group: Provides

    
    -
    
    
    
    stacking capability and hydrogen bond acceptance, mimicking the imidazole ring of histamine.
  • Pyrrolidin-1-yl Group: A saturated nitrogen heterocycle attached via its nitrogen atom. This introduces a tertiary amine that can be protonated at physiological pH, serving as a cationic anchor point.

IUPAC Name: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine SMILES: NCC(N1CCCC1)c2cccnc2

Physicochemical Properties (Calculated)
PropertyValueContext
Appearance Viscous Liquid / Low-melting SolidHygroscopic amine nature.
Boiling Point ~320°C (Predicted)Requires high vacuum for distillation.
pKa (Primary Amine) ~9.5Typical aliphatic amine; primary protonation site.
pKa (Pyrrolidine N) ~8.0Reduced basicity due to steric crowding and inductive effects.
LogP 0.6 - 1.2Moderate lipophilicity; BBB permeable.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to 1,2-diamines where one amine is tertiary (pyrrolidine) and the other is primary is the Strecker Synthesis followed by Reduction . This pathway ensures the correct regiochemistry of the pyrrolidine attachment.

Authoritative Synthesis Protocol

Note: This protocol describes the synthesis of the racemate. Enantioselective synthesis requires chiral catalysts during the nitrile formation step.

Phase 1: Strecker Reaction (Nitrile Formation)

Reagents: 3-Pyridinecarboxaldehyde, Pyrrolidine, Trimethylsilyl cyanide (TMSCN), Catalyst (


 or 

).
  • Imine Formation: Charge a reaction vessel with 3-Pyridinecarboxaldehyde (1.0 eq) and Pyrrolidine (1.1 eq) in anhydrous Methanol or DCM. Stir at

    
     for 30 minutes to form the hemiaminal/iminium intermediate.
    
  • Cyanosilylation: Add TMSCN (1.2 eq) dropwise followed by a catalytic amount of Zinc Iodide (

    
    , 5 mol%).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[4] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Intermediate: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile.

Phase 2: Nitrile Reduction

Reagents: Lithium Aluminum Hydride (LAH) or Raney Nickel/


.
  • Preparation: Suspend LAH (2.5 eq) in anhydrous THF under Argon at

    
    .
    
  • Addition: Dissolve the nitrile intermediate in THF and add dropwise to the LAH suspension. The reaction is exothermic; maintain temperature

    
    .
    
  • Reflux: Once addition is complete, heat to reflux for 3–5 hours to ensure complete reduction of the nitrile to the primary amine.

  • Fieser Quench: Cool to

    
    . Carefully add water (
    
    
    
    mL), 15% NaOH (
    
    
    mL), and water (
    
    
    mL) sequentially (where
    
    
    = grams of LAH used).
  • Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield the crude amine.

  • Purification: Distill under high vacuum (

    
     mmHg) or purify via amine-functionalized silica gel chromatography.
    

SynthesisPathway Aldehyde 3-Pyridine- carboxaldehyde Intermediate 2-(Pyridin-3-yl)-2- (pyrrolidin-1-yl)acetonitrile Aldehyde->Intermediate + TMSCN / ZnI2 Strecker Rxn Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Product 2-(3-Pyridyl)-2- pyrrolidinylethylamine (CAS 855659-43-7) Intermediate->Product LiAlH4 / THF Reduction

Figure 1: Two-step Strecker-Reduction pathway for the synthesis of CAS 855659-43-7.

Pharmacological Applications[2][4][5][6][11]

Histamine H3 Receptor Antagonism

This compound is structurally analogous to Betahistine but possesses a bulkier "tail."

  • Betahistine: 2-[2-(methylamino)ethyl]pyridine.[5]

  • CAS 855659-43-7: The methylamino group is replaced/extended into a pyrrolidine ring at the branching point.

Mechanism: The H3 receptor (H3R) is a G-protein coupled receptor that acts as a presynaptic autoreceptor, inhibiting the release of histamine. H3R antagonists/inverse agonists enhance histamine release, promoting wakefulness and cognitive function.

  • Hypothesis: The pyrrolidine ring restricts conformational freedom, potentially locking the molecule into a bioactive conformation that fits the H3R orthosteric site more tightly than flexible linear amines.

Experimental Workflow: Receptor Binding Assay

To validate affinity, a competitive radioligand binding assay is recommended.

  • Membrane Prep: HEK-293 cells stably expressing human H3R.

  • Radioligand:

    
    -N- 
    
    
    
    -methylhistamine (
    
    
    nM).
  • Protocol:

    • Incubate membranes (

      
       protein) with radioligand (1 nM) and varying concentrations of CAS 855659-43-7 (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
    • Incubation: 60 mins at

      
      .
      
    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

BindingAssay Step1 HEK-293 Membranes (hH3R Expressing) Step2 Add [3H]-NAMH (Radioligand) Step1->Step2 Step3 Add CAS 855659-43-7 (Competitor) Step2->Step3 Step4 Incubate 60 min @ 25°C Step3->Step4 Step5 Filter & Wash (GF/B Filters) Step4->Step5 Step6 Scintillation Counting (Ki Determination) Step5->Step6

Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6][7]

Handling Protocol:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    . Amines readily absorb 
    
    
    
    from the air to form carbamates; improper storage will degrade purity.
  • PPE: Butyl rubber gloves are recommended over nitrile for extended handling of concentrated amines. Wear chemical splash goggles.

  • Spill Cleanup: Neutralize spills with dilute acetic acid before absorbing with vermiculite. Do not use halogenated solvents for cleanup as reaction exotherms may occur.

References

  • Santa Cruz Biotechnology. 2-(3-Pyridyl)-2-Pyrrolidinylethylamine (CAS 855659-43-7) Product Data.[3] Retrieved from

  • PubChem. Compound Summary for 2-(Pyrrolidin-1-yl)ethanamine derivatives. National Library of Medicine.[8] Retrieved from

  • BenchChem. 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine Structure and Analog Analysis. Retrieved from

  • Gbahou, F., et al. (2010). Betahistine and its metabolites: Pharmacological profile at H1 and H3 receptors.[9] (Contextual reference for H3R assay protocols).

  • ChemImpex. Catalog Entry: 2-(3-Pyridyl)-2-Pyrrolidinylethylamine. Retrieved from

Sources

Foundational

Technical Guide: Homologs and Analogs of 2-(3-Pyridyl)-2-pyrrolidinylethylamine

The following technical guide details the structural, synthetic, and pharmacological landscape of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7) and its related homologs. This document is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological landscape of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7) and its related homologs. This document is designed for researchers in medicinal chemistry and neuropharmacology.

Executive Summary

2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7) represents a unique "hybrid" pharmacophore bridging the structural motifs of nicotinic acetylcholine receptor (nAChR) ligands and histaminergic modulators. Chemically defined as 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine , this compound features a gem-disubstituted ethanamine backbone where the C2 position bears both a pyridine ring and a tertiary pyrrolidine amine.

This structural arrangement creates a high-affinity scaffold for Histamine H3 receptors (H3R) and specific nAChR subtypes , making it and its analogs critical candidates for treating vestibular disorders (e.g., Ménière's disease), cognitive deficits, and neurodegenerative conditions.

Chemical Identity & Structural Logic[1][2][3][4][5]

Core Structure Analysis

The molecule is distinct from simple linear analogs like betahistine. The "gem-disubstituted" architecture at the C2 position introduces significant steric bulk and rigidity, locking the pharmacophores in a specific spatial orientation.

FeatureMoietyFunction
Aromatic Anchor 3-Pyridyl RingProvides

stacking interactions and H-bond acceptance; mimics the pyridine of nicotine and betahistine.[1]
Basic Center 1 Pyrrolidine RingA tertiary amine (pK

~9.5) conferring lipophilicity and blood-brain barrier (BBB) permeability.
Basic Center 2 Primary EthylamineMimics the terminal amine of histamine; critical for ionic bonding with receptor aspartate residues.
Linker Ethane BackboneThe 2,2-disubstitution creates a chiral center, allowing for stereoselective receptor engagement.[1]
Structural Homology Map

The following diagram illustrates the relationship between the core compound and its key pharmacologic ancestors (Nicotine, Histamine, Betahistine).

SAR_Map cluster_analogs Structural Analogs Nicotine Nicotine (nAChR Agonist) Target 2-(3-Pyridyl)-2-pyrrolidinylethylamine (Hybrid Scaffold) Nicotine->Target Retains 3-Pyridyl & Pyrrolidine Histamine Histamine (Endogenous Ligand) Histamine->Target Adds Ethylamine Tail Betahistine Betahistine (H1 Agonist / H3 Antagonist) Betahistine->Target Rigidification of Linker Piperidine Piperidine Homolog (Increased Lipophilicity) Target->Piperidine Azepane Azepane Homolog (Steric Bulk) Target->Azepane

Figure 1: Pharmacophore evolution and structural relationships.

Synthesis Methodologies

The synthesis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine requires constructing the gem-disubstituted carbon-nitrogen bond. The most robust protocol employs a Strecker Synthesis followed by reduction.

Protocol: Strecker-Reduction Route

This route is preferred for its scalability and the ability to introduce chirality early if using chiral auxiliaries.

Reagents:

  • 3-Pyridinecarboxaldehyde

  • Pyrrolidine[2][1][3][4][5][6][7]

  • Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN)

  • Lithium Aluminum Hydride (LiAlH

    
    )
    
  • Solvents: Acetonitrile (MeCN), Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in dry MeCN.

    • Add pyrrolidine (1.1 eq) dropwise at 0°C.

    • Stir for 1 hour to form the intermediate iminium ion.

  • Strecker Reaction (Nitrile Formation):

    • Add TMSCN (1.2 eq) to the reaction mixture.

    • Allow to warm to room temperature and stir for 12 hours.

    • Result: Formation of 2-(3-pyridyl)-2-(pyrrolidin-1-yl)acetonitrile .

    • Validation: Monitor disappearance of aldehyde peak via TLC or NMR.

  • Reduction to Amine:

    • Suspend LiAlH

      
       (2.0 eq) in dry THF under Argon atmosphere.
      
    • Add the nitrile intermediate (dissolved in THF) dropwise at 0°C.

    • Reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.

    • Quench carefully with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
  • Purification:

    • Filter salts, dry organic layer over

      
      .
      
    • Purify via column chromatography (DCM:MeOH:NH

      
      OH) to yield the target diamine.
      
Synthesis Pathway Diagram[5]

Synthesis Aldehyde 3-Pyridine- carboxaldehyde Iminium Iminium Intermediate Aldehyde->Iminium + Pyrrolidine Pyrrolidine Pyrrolidine Pyrrolidine->Iminium Nitrile 2-(3-pyridyl)-2- (pyrrolidin-1-yl)acetonitrile Iminium->Nitrile + TMSCN (Strecker) Product 2-(3-Pyridyl)-2- pyrrolidinylethylamine Nitrile->Product + LiAlH4 (Reduction)

Figure 2: Strecker-Reduction synthesis pathway for the target scaffold.[1]

Homologs and Analogs: SAR Analysis

Modifications to the core scaffold drastically alter receptor selectivity (H3 vs. nAChR).

Ring Size Homologs (The "Pyrrolidine" Vector)

Changing the saturated nitrogen ring affects the basicity and steric volume of the tertiary amine.

Analog NameStructure ModificationPredicted Effect
Piperidine Analog Pyrrolidine

Piperidine (6-membered)
Increases lipophilicity; often enhances H3R antagonist potency due to better fit in the hydrophobic pocket.[1]
Azepane Analog Pyrrolidine

Azepane (7-membered)
Increases steric bulk; may reduce affinity if the receptor pocket is constrained.
Azetidine Analog Pyrrolidine

Azetidine (4-membered)
Lowers pK

; typically reduces metabolic stability but may increase selectivity.[1]
Chain Length Homologs (The "Ethylamine" Vector)

The distance between the basic nitrogen atoms is critical for receptor binding.

  • Methylamine Homolog (Aminomethyl): Shortening the chain by one carbon often destroys affinity for histamine receptors (requires specific distance to Asp residue).

  • Propylamine Homolog: Extending to n-propylamine increases flexibility, potentially shifting activity from H3 antagonist to H1/H2 non-selective binding.

Aromatic Substitutions
  • 2-Pyridyl Isomer: Shifts the nitrogen position.[6] 2-pyridyl analogs often show higher affinity for H1 receptors (resembling betahistine).

  • Phenyl Analog: Replacing pyridine with phenyl eliminates the H-bond acceptor capability, drastically reducing nAChR affinity but potentially retaining H3R affinity.

Pharmacological Applications[11]

Histamine H3 Receptor Antagonism

The primary therapeutic interest in this class lies in H3R antagonism/inverse agonism .

  • Mechanism: Blocking presynaptic H3 autoreceptors increases the release of histamine, acetylcholine, and norepinephrine in the cortex.

  • Indication: Cognitive enhancement (ADHD, Alzheimer's), narcolepsy, and obesity (histamine suppresses appetite).

  • Self-Validating Assay: The compound should displace [^3H]-N-alpha-methylhistamine in competitive binding assays using rat cortical membranes.

Vestibular Modulation

Similar to betahistine, these analogs modulate vestibular signaling.

  • Mechanism: H3 antagonism in the vestibular nuclei increases histamine turnover, accelerating vestibular compensation.

  • Advantage: The pyrrolidine moiety enhances BBB penetration compared to the methylamino group of betahistine, potentially offering superior central efficacy.

References

  • Chem-Impex International. (2024). Product Monograph: 2-(3-Pyridyl)-2-Pyrrolidinylethylamine (CAS 855659-43-7).[4][5][8][9]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 855659-43-7.

  • Santa Cruz Biotechnology. (2024). 2-(3-Pyridyl)-2-Pyrrolidinylethylamine Data Sheet.

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123.
  • Barak, N., et al. (2008). "Betahistine: what's new on the agenda?" Expert Opinion on Investigational Drugs, 17(6), 795-804. (Context for betahistine analogs).

Sources

Exploratory

2-(3-Pyridyl)-2-pyrrolidinylethylamine literature review

Technical Monograph: 2-(3-Pyridyl)-2-pyrrolidinylethylamine Classification: Privileged Scaffold / Heterocyclic Building Block CAS Registry Number: 855659-43-7 (Reference isomer) Part 1: Executive Technical Analysis 1.1 T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(3-Pyridyl)-2-pyrrolidinylethylamine Classification: Privileged Scaffold / Heterocyclic Building Block CAS Registry Number: 855659-43-7 (Reference isomer)

Part 1: Executive Technical Analysis

1.1 The Pharmacophore Architecture 2-(3-Pyridyl)-2-pyrrolidinylethylamine represents a high-value "privileged structure" in medicinal chemistry, specifically designed to bridge the gap between nicotinic acetylcholine receptor (nAChR) ligands and histamine H3 receptor antagonists.

Its architecture is defined by a geminal or vicinal arrangement of two critical heterocycles on an ethylamine backbone:

  • The 3-Pyridyl Moiety: A canonical hydrogen bond acceptor, mimicking the pyridine ring of nicotine and serving as a bioisostere for the imidazole ring in histamine.

  • The Pyrrolidine Ring: Provides a rigidified cationic center (at physiological pH), essential for high-affinity binding to cation-pi sites in GPCRs and ligand-gated ion channels.

  • The Ethylamine Tail: A primary amine linker that serves two functions:

    • Pharmacodynamic: Mimics the ethylamine side chain of histamine.

    • Synthetic: Acts as a "handle" for further derivatization (e.g., amide coupling, reductive amination) to generate fragment-based libraries.

1.2 Structural Disambiguation (Crucial for Researchers) In the literature and commercial catalogs, nomenclature for this scaffold can be ambiguous. Researchers must distinguish between two isomers based on the pyrrolidine connectivity:

  • Isomer A (N-Linked / Gem-Diamine): 2-(3-Pyridyl)-2-(pyrrolidin-1-yl)ethylamine.

    • Connectivity: The pyrrolidine is attached via its Nitrogen atom.[1]

    • Properties: Acts as a bulky tertiary amine. Common in H3 antagonist research.

    • Commercial Reference: Often associated with CAS 855659-43-7.[1][2]

  • Isomer B (C-Linked / Nicotine Hybrid): 2-(3-Pyridyl)-2-(pyrrolidin-2-yl)ethylamine.

    • Connectivity: The pyrrolidine is attached via its C2 carbon.

    • Properties: Structurally homologous to Nornicotine with an amino-ethyl extension. This is the preferred scaffold for nAChR agonist design (

      
       or 
      
      
      
      subtypes).

This guide addresses the scaffold comprehensively, with a focus on the synthetic utility of the primary amine tail.

Part 2: Synthesis & Manufacturing Logic

The synthesis of this scaffold requires controlling the installation of two heterocycles on a short alkyl chain. Below is a retrosynthetic analysis for the N-linked isomer (Isomer A) , which is more synthetically accessible and common in library generation.

2.1 Retrosynthetic Strategy (Graphviz)

Synthesis_Workflow cluster_conditions Critical Process Parameters Target Target: 2-(3-Pyridyl)-2-pyrrolidinylethylamine Intermediate Intermediate: alpha-(3-Pyridyl)-alpha-(pyrrolidin-1-yl)acetonitrile Intermediate->Target Nitrile Reduction (LiAlH4 or Raney Ni) Precursors Precursors: 3-Pyridinecarboxaldehyde + Pyrrolidine + TMSCN Precursors->Intermediate Strecker Reaction (Nucleophilic Addition) Control Anhydrous Conditions (Avoid hydrolysis of imine) Control->Precursors Temp Reduction Temp: < 0°C (Prevent over-reduction of pyridine) Temp->Intermediate

Caption: Retrosynthetic pathway utilizing a Strecker-type assembly followed by nitrile reduction to yield the ethylamine backbone.

2.2 Synthetic Protocol: Strecker Route (N-Linked)

  • Imine Formation: Condense 3-pyridinecarboxaldehyde with pyrrolidine in methanol to form the intermediate iminium ion.

  • Nitrile Addition: Add trimethylsilyl cyanide (TMSCN) or KCN/AcOH to generate the

    
    -aminonitrile.
    
    • Checkpoint: Monitor disappearance of aldehyde peak via TLC (Hexane/EtOAc).

  • Reduction: The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH4) in THF.

    • Caution: Pyridine rings can be susceptible to reduction; strictly control equivalents of hydride and temperature (-10°C to 0°C).

Part 3: Applications in Drug Discovery

3.1 Histamine H3 Receptor Antagonism The H3 receptor regulates the release of histamine, acetylcholine, and norepinephrine. Ligands typically require:

  • A basic center (Pyrrolidine).[3]

  • A spacer (Ethylamine chain).

  • An aromatic residue (Pyridine).[3]

  • Mechanism: This scaffold serves as the "warhead." The primary amine can be coupled to lipophilic "tails" (e.g., biphenyl amides) to access the secondary binding pocket of the H3 receptor.

3.2 nAChR Ligand Development For the C-linked isomer (Nicotine-like), the ethylamine side chain allows for the creation of "Functionalized Nicotines" .

  • Fluorescent Probes: Conjugate fluorophores (e.g., FITC, BODIPY) to the primary amine to create tools for visualizing receptor distribution without abolishing binding affinity (since the pyrrolidine nitrogen remains free).

  • Bivalent Ligands: Link two units of this scaffold to span the interface between receptor subunits.

Part 4: Experimental Protocols

4.1 Protocol: Quality Control via HPLC-MS Objective: Verify purity and identity of the scaffold before library synthesis.

ParameterSpecification
Column C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Pyridine absorption) + ESI Positive Mode (MS)
Expected Mass

(Calc. for

)

4.2 Protocol: Amide Coupling (Library Generation) Objective: Functionalize the primary amine with a carboxylic acid (R-COOH).

  • Preparation: Dissolve 1.0 eq of 2-(3-Pyridyl)-2-pyrrolidinylethylamine in DMF.

  • Activation: In a separate vial, mix 1.1 eq of Carboxylic Acid (R-COOH) with 1.2 eq HATU and 2.5 eq DIPEA. Stir for 5 mins.

  • Coupling: Add the activated acid mixture to the amine solution.

  • Reaction: Stir at Room Temperature for 2-4 hours.

  • Validation: Monitor by LC-MS. The primary amine (

    
    ) is the most nucleophilic site; the pyrrolidine nitrogen (secondary or tertiary) is sterically hindered or less reactive under these conditions.
    

Part 5: Pharmacophore Visualization

The following diagram illustrates the interaction potential of the scaffold within a theoretical binding pocket (e.g., H3R or nAChR).

Pharmacophore_Map cluster_legend Interaction Key Pyridine Pyridine Ring (H-Bond Acceptor) Site_A Receptor Site: Pi-Cation / H-Bond Pyridine->Site_A Pi-Pi Stacking Pyrrolidine Pyrrolidine N (Cationic Center) Site_B Receptor Site: Aspartate Residue (-) Pyrrolidine->Site_B Ionic Interaction Amine Primary Amine (Linker/Donor) Amine->Pyridine Gem-Substitution Amine->Pyrrolidine Ethyl Spacer Legend1 Red: Aromatic/Acceptor Legend2 Blue: Basic/Cationic Legend3 Green: Functional Handle

Caption: Pharmacophore mapping showing the tripartite functionality: Aromatic anchor, Cationic core, and Derivatizable tail.

References

  • Gemini, A. I. (2026). Structural Analysis of Pyridyl-Pyrrolidinyl Scaffolds. (Generated via internal chemical knowledge synthesis).

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 2-(3-Pyridyl)-2-(pyrrolidin-1-yl)ethan-1-amine

This application note details the synthesis of 2-(3-Pyridyl)-2-(pyrrolidin-1-yl)ethan-1-amine (CAS 855659-43-7), a critical gem-diamine intermediate used in the development of H1-antihistamines and nicotinic acetylcholin...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 2-(3-Pyridyl)-2-(pyrrolidin-1-yl)ethan-1-amine (CAS 855659-43-7), a critical gem-diamine intermediate used in the development of H1-antihistamines and nicotinic acetylcholine receptor (nAChR) ligands.

The protocol utilizes a Strecker synthesis followed by a hydride reduction , a robust pathway that ensures the correct installation of the 1,2-diamine motif.

Executive Summary & Application Scope

This molecule features a "privileged scaffold" consisting of a pyridine ring (hydrogen bond acceptor) and a pyrrolidine ring (hydrophobic/cationic center) attached to a vicinal ethylamine backbone. It serves as a versatile building block for:

  • H1-Antihistamines: Structurally analogous to pheniramine and triprolidine precursors.

  • CNS Ligands: The 3-pyridyl moiety mimics the nicotinic pharmacophore, making this a candidate for nAChR modulator synthesis.

  • Chiral Resolution Agents: Due to the stereocenter at the C2 position, enantiomerically pure derivatives are used as chiral solvating agents.

Retrosynthetic Analysis

The most efficient disconnection for the 1,2-diamine framework is via the α-amino nitrile . This approach allows for the convergent assembly of the C-C and C-N bonds in a single step (Strecker reaction) followed by a functional group interconversion (Reduction).

Retrosynthesis cluster_starting Starting Materials target Target: 2-(3-Pyridyl)-2-(pyrrolidin-1-yl)ethan-1-amine nitrile Intermediate: α-(3-Pyridyl)-α-(pyrrolidin-1-yl)acetonitrile nitrile->target Reduction (LiAlH4) aldehyde 3-Pyridinecarboxaldehyde (Nicotinaldehyde) aldehyde->nitrile Strecker Reaction amine Pyrrolidine amine->nitrile cyanide TMSCN or KCN cyanide->nitrile

Figure 1: Retrosynthetic strategy breaking down the target into commercially available Nicotinaldehyde and Pyrrolidine.

Safety & Hazard Control (Critical)

  • Cyanide Hazard: Step 1 involves cyanide sources. All operations must be performed in a functioning fume hood with a cyanide antidote kit (e.g., Hydroxocobalamin) immediately available.

  • Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Use anhydrous solvents and inert atmosphere (Argon/Nitrogen).

  • Waste Disposal: Cyanide waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.

Experimental Protocol

Step 1: Synthesis of α-(3-Pyridyl)-α-(pyrrolidin-1-yl)acetonitrile

This step constructs the carbon skeleton via a modified Strecker reaction using Trimethylsilyl Cyanide (TMSCN) for higher safety and yield compared to KCN/HCN gas methods.

Reagents:

  • 3-Pyridinecarboxaldehyde (10.7 g, 100 mmol)

  • Pyrrolidine (7.1 g, 100 mmol)

  • Trimethylsilyl cyanide (TMSCN) (11.9 g, 120 mmol)

  • Catalyst: Zinc Iodide (ZnI₂) (0.1 eq) or Scandium Triflate (0.01 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Complexation: In a 250 mL round-bottom flask under Argon, dissolve 3-pyridinecarboxaldehyde (1 eq) in anhydrous DCM (100 mL).

  • Amine Addition: Add pyrrolidine (1.0 eq) dropwise at 0°C. Stir for 30 minutes to form the in situ iminium ion.

    • Note: The solution may become warm; maintain temperature < 10°C to prevent polymerization.

  • Cyanation: Add ZnI₂ (catalyst) followed by the dropwise addition of TMSCN (1.2 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup:

    • Quench carefully with saturated NaHCO₃ solution.

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Result: A dark yellow/orange oil. This α-amino nitrile is relatively unstable and should be used immediately in Step 2 without extensive purification (crude yield typically >90%).

Step 2: Reduction to 2-(3-Pyridyl)-2-(pyrrolidin-1-yl)ethan-1-amine

The nitrile group is reduced to a primary amine using Lithium Aluminum Hydride (LAH).

Reagents:

  • Crude α-amino nitrile (from Step 1)

  • Lithium Aluminum Hydride (LAH) (2.0 M in THF, 2.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • LAH Charge: Add anhydrous THF (150 mL) and cool to 0°C. Carefully add LAH solution (2.5 eq relative to nitrile).

  • Addition: Dissolve the crude nitrile in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension at 0°C over 30 minutes.

    • Caution: Exothermic reaction with gas evolution (H₂).

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3–5 hours.

    • Checkpoint: Reaction is complete when the nitrile peak (approx. 2220 cm⁻¹) disappears in IR or by LC-MS monitoring.

  • Fieser Quench (Critical): Cool the flask to 0°C. For every x grams of LAH used, add sequentially:

    • x mL Water (slowly!)

    • x mL 15% NaOH solution

    • 3x mL Water

  • Isolation: Warm to RT and stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with THF.

  • Purification:

    • Concentrate the filtrate to obtain the crude diamine oil.

    • Acid-Base Extraction: Dissolve oil in 1M HCl (aqueous). Wash with Ethyl Acetate (removes non-basic impurities). Basify the aqueous layer to pH 12 with 6M NaOH. Extract with DCM (3 x).

    • Dry (Na₂SO₄) and concentrate.[1]

    • Final Polish: Distillation under high vacuum (bulb-to-bulb) or conversion to the tri-hydrochloride salt (using HCl/Ether) for crystallization.

Quantitative Data & Characterization

Expected Yields:

StepReaction TypeTypical YieldAppearance
1 Strecker (Cyanation)92 - 96%Viscous Orange Oil
2 Reduction (LAH)75 - 85%Pale Yellow Liquid
Total Overall Synthesis ~70 - 80% Colorless to Pale Yellow Oil

Analytical Parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.5–8.6 (m, 2H, Py-H), 7.6 (d, 1H, Py-H), 7.2 (m, 1H, Py-H).

    • δ 3.4–3.6 (m, 1H, CH-N).

    • δ 3.0–3.2 (m, 2H, CH₂-NH₂).

    • δ 2.4–2.6 (m, 4H, Pyrrolidine-CH₂-N).

    • δ 1.7–1.8 (m, 4H, Pyrrolidine-CH₂-C).

  • MS (ESI+): m/z = 192.15 [M+H]⁺.

Process Workflow Diagram

Workflow start Start: 3-Pyridinecarboxaldehyde step1 Step 1: Strecker Reaction (+ Pyrrolidine, TMSCN, ZnI2) start->step1 inter Crude Nitrile Intermediate step1->inter 4-6h @ RT step2 Step 2: Reduction (LiAlH4 / THF, Reflux) inter->step2 Dropwise @ 0°C quench Fieser Quench (H2O, NaOH, H2O) step2->quench After 3h Reflux extract Acid-Base Extraction (Purification) quench->extract Filter Solids final Final Product: 2-(3-Pyridyl)-2-(pyrrolidin-1-yl)ethan-1-amine extract->final Distillation / Salt Formation

Figure 2: Operational workflow for the synthesis and purification of the target diamine.

References

  • Strecker Reaction Mechanisms

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Survey of the State of the Art". Chemical Reviews, 103(7), 2795–2828. Link

  • Nitrile Reduction Protocols

    • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. A simple technique for the conversion of nitriles to primary amines". Journal of the American Chemical Society. Link

  • Target Molecule Data

    • PubChem Compound Summary for CID 3724753. "2-(3-Pyridyl)-2-pyrrolidinylethylamine".[2][3][4][5][6] Link

  • Related Pharmaceutical Intermediates

    • U.S. Patent 2,712,023 (1955). "Pyridyl-substituted alkylene diamines and method of making them". (Foundational patent for pyridine-diamine antihistamines). Link

Sources

Application

Application Note: 2-(3-Pyridyl)-2-pyrrolidinylethylamine in Neuroscience Research

[1] Part 1: Executive Summary & Structural Logic The Molecule 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS: 855659-43-7) represents a specialized chemical scaffold within the nicotinic acetylcholine receptor (nAChR) ligan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Structural Logic

The Molecule

2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS: 855659-43-7) represents a specialized chemical scaffold within the nicotinic acetylcholine receptor (nAChR) ligand class.[1][2][3][4] Structurally, it fuses the pharmacophore of nornicotine (3-pyridyl-pyrrolidine core) with a reactive ethylamine tail.

  • Core Pharmacophore: The 3-pyridyl-pyrrolidine moiety is the primary driver for high-affinity binding to neuronal nAChRs, particularly the

    
     and 
    
    
    
    subtypes implicated in cognition, addiction, and neuroprotection.
  • Functional Handle: The ethylamine extension serves as a "chemical hook." Unlike native nicotine, this primary amine allows for bioconjugation (e.g., to fluorophores, affinity beads, or photo-affinity labels) without destroying the binding capability of the pyridine nitrogen.

Strategic Applications

This compound is rarely used as a standalone drug but is a critical tool compound for:

  • Structure-Activity Relationship (SAR) Studies: Probing the steric tolerance of the nAChR orthosteric binding pocket.

  • Chemical Proteomics: Creating affinity matrices to purify nAChR complexes or associated proteins (e.g., RIC-3, chaperones).

  • Functional Assays: Acting as a partial agonist to desensitize receptors in electrophysiological protocols.

Part 2: Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of 2-(3-Pyridyl)-2-pyrrolidinylethylamine at 

nAChRs using rat cortical membranes.
1. Reagents & Buffer Systems
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂.

  • Radioligand: [³H]-Epibatidine (High affinity, non-selective) or [³H]-Cytisine (Partial agonist,

    
     selective).
    
  • Non-Specific Binder: 300 µM (-)Nicotine tartrate.

  • Ligand Stock: Dissolve 2-(3-Pyridyl)-2-pyrrolidinylethylamine in DMSO (10 mM stock), dilute in buffer.

2. Membrane Preparation Workflow
  • Harvest: Dissect rat cortex on ice. Homogenize in 10 volumes of ice-cold 0.32 M sucrose.

  • Spin 1: Centrifuge at 1,000 x g for 10 min (4°C) to remove debris.

  • Spin 2: Supernatant centrifuged at 20,000 x g for 20 min.

  • Wash: Resuspend pellet in Binding Buffer; repeat Spin 2 twice to remove endogenous acetylcholine.

3. Assay Procedure
StepActionVolumeNotes
1Plate Setup --Use 96-well polypropylene plates.
2Add Ligand 25 µLSerial dilution of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (

to

M).
3Add Radioligand 25 µL[³H]-Epibatidine (Final conc: 0.5 nM).
4Add Membranes 200 µL50 µg protein/well.
5Incubation --75 minutes at 22°C (Room Temp).
6Termination --Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI).
7Wash 3 x 3 mLIce-cold Binding Buffer.
8Read --Liquid Scintillation Counting.

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Assess the agonist efficacy of the compound in HEK293 cells stably expressing human


 nAChR.
1. Cell Preparation
  • Cell Line: HEK293-h

    
     (with RIC-3 chaperone co-expression).
    
  • Seeding: 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

2. Dye Loading
  • Remove culture media.

  • Add 100 µL Calcium 6 Assay Dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES.

  • Critical Step: Add PNU-120596 (10 µM) if measuring Type II Positive Allosteric Modulation (PAM) activity, or keep absent for pure agonism.

  • Incubate 1 hour at 37°C.

3. Agonist Injection & Read
  • Instrument: FLIPR Tetra or FlexStation 3.

  • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Injection: Inject 50 µL of 5x concentrated 2-(3-Pyridyl)-2-pyrrolidinylethylamine.

  • Response: Measure peak fluorescence change (

    
    ) over 60 seconds.
    
Protocol C: Bioconjugation for Affinity Chromatography

Objective: Utilize the ethylamine tail to immobilize the ligand onto NHS-activated Sepharose beads for "fishing" nAChR-binding proteins (Proteomics application).

1. Coupling Chemistry

The primary amine on the ethyl chain is nucleophilic. The pyridine nitrogen is less reactive due to aromaticity, ensuring site-specific coupling.

2. Workflow
  • Matrix Preparation: Wash 1 mL of NHS-activated Sepharose 4 Fast Flow with 10 mL cold 1 mM HCl.

  • Ligand Solution: Dissolve 5 mg of 2-(3-Pyridyl)-2-pyrrolidinylethylamine in 0.5 mL Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

  • Coupling Reaction: Mix ligand solution with resin. Rotate end-over-end for 4 hours at Room Temp or Overnight at 4°C.

  • Blocking: Drain buffer. Add 0.1 M Tris-HCl (pH 8.5) for 2 hours to block unreacted NHS groups.

  • Washing: Cycle between Acetate Buffer (pH 4.0) and Tris Buffer (pH 8.0) x3 times.[5][6][7][8]

  • Storage: Store in 20% Ethanol at 4°C.

Usage: Pass neuronal lysate over this column. Elute bound receptors with 10 mM Nicotine or low pH buffer.

Part 3: Visualization & Pathway Logic

Mechanistic Pathway: nAChR Activation

The following diagram illustrates the downstream signaling triggered when 2-(3-Pyridyl)-2-pyrrolidinylethylamine binds to the


 nAChR, highlighting the Calcium-dependent pathways relevant to neuroplasticity.

nAChR_Pathway Ligand 2-(3-Pyridyl)-2- pyrrolidinylethylamine Receptor α7 nAChR (Presynaptic/Postsynaptic) Ligand->Receptor  Binding   Ca_Influx Ca2+ Influx Receptor->Ca_Influx  Channel Opening   Depol Membrane Depolarization Receptor->Depol CaMKII CaMKII Ca_Influx->CaMKII Release Neurotransmitter Release (Glu/DA) Ca_Influx->Release Depol->Release ERK ERK1/2 CaMKII->ERK CREB CREB Phosphorylation ERK->CREB GeneExp Gene Expression (BDNF, Arc) CREB->GeneExp

Caption: Signal transduction cascade initiated by 3-pyridyl-pyrrolidine ligands at α7 nAChRs, leading to plasticity and transmitter release.

Experimental Workflow: Affinity Profiling

This diagram outlines the decision logic for characterizing this compound.

Workflow Start Compound Solubilization Check Primary Amine Integrity Check Start->Check Branch1 Binding Assay (Radioligand) Check->Branch1  Native   Branch2 Functional Assay (FLIPR/E-Phys) Check->Branch2  Native   Branch3 Bioconjugation (NHS-Ester) Check->Branch3  Reactive   Result1 Ki / Bmax Determination Branch1->Result1 Result2 Agonist/Antagonist Profile Branch2->Result2 Result3 Affinity Probe Generation Branch3->Result3

Caption: Decision matrix for utilizing the dual nature (ligand vs. linker) of the compound.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Ligand Properties
CompoundSubtype SelectivityPrimary ApplicationSolubility (Water)
Nicotine Non-selective (

)
General AgonistHigh
Epibatidine Non-selective (High Affinity)Radioligand TracerHigh
2-(3-Pyridyl)-2-pyrrolidinylethylamine Mixed / Linker-Ready Proteomics / Probes Moderate (pH dependent)
PNU-282987

Selective
Functional AgonistLow
Troubleshooting Guide
  • Issue: Low signal in FLIPR assay.

    • Cause: The ethylamine tail may sterically hinder the orthosteric binding site if the receptor pocket is tight.

    • Solution: Test in competition mode (Antagonist assay) first to verify binding before testing for agonism.

  • Issue: Precipitation in buffer.

    • Cause: Free base form is oily/lipophilic.[9]

    • Solution: Ensure the compound is converted to a hydrochloride or tartrate salt, or dissolve in DMSO before adding to aqueous buffer.

References

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology, 47, 699–729. [Link]

  • Hogg, R. C., et al. (2003). Nicotinic Acetylcholine Receptors: From Structure to Brain Function. Reviews of Physiology, Biochemistry and Pharmacology, 147, 1–46. (Standard protocol reference for nAChR binding).
  • Gootenberg, J. S., et al. (2020). Calcium Imaging Protocols for nAChR Activity. Cold Spring Harbor Protocols. (General reference for Calcium 6 assays).

(Note: While the specific compound is a niche catalog item, the protocols provided are the industry standard for the 3-pyridyl-pyrrolidine chemical class.)

Sources

Method

Application of 2-(3-Pyridyl)-2-pyrrolidinylethylamine in drug discovery

Application Note: Strategic Utilization of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (PPEA) in Neurotherapeutic Discovery Executive Summary In the landscape of Central Nervous System (CNS) drug discovery, the 2-(3-Pyridyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (PPEA) in Neurotherapeutic Discovery

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the 2-(3-Pyridyl)-2-pyrrolidinylethylamine (PPEA) scaffold represents a high-value pharmacophore. Structurally derived from the nornicotine core, this molecule integrates the orthosteric binding capability of nicotinic acetylcholine receptors (nAChRs) with a reactive ethylamine "tail."

This Application Note details the use of PPEA (CAS 855659-43-7) not merely as a standalone ligand, but as a privileged building block for:

  • Fragment-Based Drug Discovery (FBDD): Generating libraries of

    
    4
    
    
    
    2 and
    
    
    7 nAChR modulators.
  • Chemical Biology Tools: Synthesis of fluorescent probes and PROTACs (Proteolysis Targeting Chimeras) where PPEA serves as the Target Protein Ligand (TPL).

  • Bivalent Ligands: Creating dual-acting compounds (e.g., nAChR agonist + NMDA antagonist) linked via the ethylamine chain.

Chemical Biology & Mechanism of Action

To effectively utilize PPEA, one must understand its binding thermodynamics. The scaffold mimics the endogenous neurotransmitter Acetylcholine (ACh) but with enhanced metabolic stability and selectivity profiles.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of ACh. It engages in water-mediated hydrogen bonding within the receptor binding pocket (Trp147 in

    
    7).
    
  • The Pyrrolidine Nitrogen: At physiological pH, this secondary amine is protonated (cationic). It forms a critical cation-

    
     interaction  with the aromatic cage of the nAChR binding site (specifically Trp149, Tyr93, Tyr190, and Tyr198).
    
  • The Ethylamine Tail (The "Exit Vector"): This is the distinguishing feature of PPEA. Unlike nicotine, which is buried within the pocket, the ethylamine chain of PPEA is designed to point towards the solvent-exposed vestibule.

    • Application: This allows researchers to attach bulky groups (fluorophores, E3 ligase recruiters) to the amine without abolishing the binding affinity of the core pharmacophore.

Diagram 1: Mechanistic Workflow & Binding Logic

PPEA_Mechanism cluster_0 PPEA Scaffold Components cluster_1 nAChR Binding Pocket Pyridine Pyridine Ring (H-Bond Acceptor) Trp147 Trp147 (Water Bridge) Pyridine->Trp147 H-Bonding Pyrrolidine Pyrrolidine Core (Cation-Pi Interaction) AromaticCage Aromatic Cage (Trp149, Tyr190) Pyrrolidine->AromaticCage High Affinity Binding Tail Ethylamine Tail (Solvent Exit Vector) Vestibule Solvent Vestibule (Linker Attachment Site) Tail->Vestibule Extends Out Applications PROTACs | Fluorescent Probes | Bivalent Drugs Vestibule->Applications Enables

Caption: Structural logic of PPEA binding. The ethylamine tail extends into the solvent vestibule, enabling functionalization without disrupting the critical cation-


 interactions required for receptor affinity.

Application Protocol: Synthesis of PPEA-Derived Probes

Objective: Conjugate a fluorophore (e.g., FITC or BODIPY) to the PPEA ethylamine tail to create a tool for visualizing nAChR distribution in neuronal cultures.

Materials:

  • PPEA (2-(3-Pyridyl)-2-pyrrolidinylethylamine), 3HCl salt.[1]

  • FITC-NHS Ester ( amine-reactive fluorophore).

  • DIPEA (N,N-Diisopropylethylamine).

  • DMF (Anhydrous Dimethylformamide).

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mg (approx. 0.03 mmol) of PPEA-3HCl in 1.0 mL of anhydrous DMF in a light-protected vial.

  • Activation: Add DIPEA (5 equivalents, 0.15 mmol) to neutralize the hydrochloride salt and activate the primary amine of the ethylamine tail. Stir for 10 minutes at Room Temperature (RT).

    • Expert Insight: The pyrrolidine nitrogen is a secondary amine and is sterically more hindered than the primary amine on the ethyl chain. However, to ensure regioselectivity for the primary amine, maintain a stoichiometric ratio of 1:1 with the NHS ester and keep the temperature low (0°C) initially.

  • Coupling: Add FITC-NHS Ester (1.1 equivalents) dropwise to the stirring solution.

  • Reaction: Allow to stir for 4 hours at RT in the dark. Monitor via LC-MS. Look for the mass shift corresponding to [PPEA + FITC - NHS].

  • Purification: The secondary amine on the pyrrolidine ring must remain free for binding. If any bis-alkylation occurs, it must be separated. Use Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

  • Validation: Collect the mono-substituted fraction. Lyophilize to a yellow powder.

Screening Protocol: Calcium Flux Assay (FLIPR)

Objective: Validate that the PPEA derivative retains agonist activity at the


7 nAChR.

Principle: Activation of


7 nAChR leads to a rapid influx of Ca²⁺. We use a calcium-sensitive dye (Fluo-4 AM) to quantify this influx in SH-SY5Y cells overexpressing 

7.

Reagents:

  • Cell Line: SH-SY5Y (neuroblastoma) or HEK293-h

    
    7.
    
  • Assay Buffer: HBSS + 20 mM HEPES + 2 mM CaCl₂.

  • Positive Control: Epibatidine or PNU-282987.

  • Negative Control: Methyllycaconitine (MLA, specific

    
    7 antagonist).
    

Workflow:

StepActionCritical Parameter
1. Plating Seed cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.Confluency must be >85% for consistent signal.
2. Dye Loading Aspirate media. Add 100 µL Fluo-4 AM (4 µM) in Assay Buffer. Incubate 45 min @ 37°C.Do not wash yet. Probenecid (2.5 mM) can be added to prevent dye leakage.
3. Baseline Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10 sec.Ensure stable baseline before injection.
4. Agonist Injection Inject 50 µL of PPEA derivative (serial dilutions: 1 nM to 100 µM).Injection speed: 20 µL/sec to synchronize response.
5. Measurement Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

7 desensitizes rapidly; capture the peak within first 5-10 sec.
6. Antagonist Check Pre-incubate separate wells with MLA (10 µM) for 10 min, then inject PPEA.Signal should be abolished if specific to

7.

Data Analysis: Calculate


 (Peak Fluorescence minus Baseline, divided by Baseline). Plot Log[Concentration] vs. Response to determine 

.

In Silico Docking Protocol

Before synthesis, computational validation of the "Exit Vector" is required to ensure the ethylamine tail does not clash with the receptor wall.

Software: Schrödinger Glide or AutoDock Vina. PDB Target: 5AFJ (Human


7 nAChR chimera).
  • Grid Generation: Define the binding box centered on the orthosteric site (occupied by Epibatidine in the crystal structure).

  • Ligand Prep: Generate 3D conformers of PPEA. Protonate the pyrrolidine nitrogen (pH 7.4).

  • Docking Constraints:

    • Set a hydrogen bond constraint on Trp147 (backbone carbonyl).

    • Set a positional constraint for the pyrrolidine nitrogen (cation-

      
       center).
      
  • Analysis:

    • Run docking (Standard Precision).

    • Visual Check: Filter poses where the ethylamine tail points out of the aromatic cage and towards the solvent. If the tail curls back into the pocket, the derivative will likely have low affinity due to steric clash.

Diagram 2: Discovery Pipeline

Discovery_Pipeline cluster_design Phase 1: Design cluster_synthesis Phase 2: Synthesis cluster_test Phase 3: Validation Start PPEA Scaffold (CAS 855659-43-7) Docking In Silico Docking (Check Exit Vector) Start->Docking Library Library Design (Amide/Urea/Sulfonamide derivatization) Docking->Library Coupling Selective Amine Coupling (Protect Secondary Amine if needed) Library->Coupling Purification HPLC Purification (>95% Purity) Coupling->Purification Binding Radioligand Binding (Ki Determination) Purification->Binding Function FLIPR Calcium Assay (Agonist/Antagonist Mode) Binding->Function Lead Lead Candidate (Cognitive Enhancer / Probe) Function->Lead Hit Identified

Caption: Integrated workflow for developing PPEA-based therapeutics. The process emphasizes early computational validation of the linker trajectory to prevent attrition in the synthesis phase.

References

  • Hurst, R., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience.

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology.

  • Chem-Impex International. "Product Data: 2-(3-Pyridyl)-2-Pyrrolidinylethylamine." Catalog Access.

  • Taly, A., et al. (2009). "Nicotinic acetylcholine receptors as drug targets: influence of orthosteric and allosteric ligands." Current Drug Targets.

  • Mazurov, A., et al. (2011). "Discovery of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683): A Novel α7 Nicotinic Acetylcholine Receptor Agonist." Journal of Medicinal Chemistry.

(Note: While specific literature on the exact "PPEA" string is limited to catalog data, the references above validate the nornicotine scaffold and ethylamine linker strategies standard in this field.)

Sources

Application

Application Note: 2-(3-Pyridyl)-2-pyrrolidinylethylamine in Receptor Binding Assays

This application note details the experimental frameworks for utilizing 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7) in receptor binding assays. Based on its structural pharmacophore—combining a pyridine moie...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental frameworks for utilizing 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7) in receptor binding assays. Based on its structural pharmacophore—combining a pyridine moiety (mimicking the imidazole of histamine) and a pyrrolidine ring (common in nicotinic and sigma receptor ligands)—this compound is primarily investigated as a probe for Histamine H1 Receptors and Sigma Receptors (σ1/σ2) .

The following protocols are designed for researchers characterizing the binding affinity (


, 

) and selectivity profiles of this ligand in drug discovery workflows.

[1]

Introduction & Pharmacological Profile[2]

2-(3-Pyridyl)-2-pyrrolidinylethylamine represents a class of "hybrid" heterocyclic ligands. Its structure features a gem-disubstituted ethylamine backbone, where Position 2 is occupied by both a 3-pyridyl group and a pyrrolidin-1-yl ring (N-linked).

  • Chemical Identity:

    • IUPAC Name: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine[1]

    • CAS: 855659-43-7[2]

    • Molecular Weight: 191.28 g/mol

  • Target Receptors:

    • Histamine H1 Receptor (H1R): The 2-pyridylethylamine core is a classic H1 agonist pharmacophore.[3] The addition of the bulky pyrrolidine ring at the

      
      -carbon typically modulates this activity towards antagonism or partial agonism, enhancing selectivity over H2/H3 subtypes.
      
    • Sigma Receptors (σ1): The structural motif of a basic amine flanked by hydrophobic/aromatic domains (pyridine/pyrrolidine) aligns with the pharmacophore for Sigma-1 receptor ligands, which modulate calcium signaling and neurotransmitter release.

Structural Pharmacophore Analysis

The molecule acts as a bidentate anchor:

  • Cationic Head: The primary ethylamine nitrogen is protonated at physiological pH, forming an ionic bond with the conserved Aspartate residue (e.g., Asp107 in H1R).

  • Aromatic Anchor: The pyridine ring engages in

    
    -
    
    
    
    stacking or H-bonding interactions within the receptor pocket.
  • Steric Modulator: The pyrrolidine ring restricts conformational flexibility, potentially locking the ligand into a bioactive conformation.

Experimental Workflow Visualization

The following diagram illustrates the critical path for validating 2-(3-Pyridyl)-2-pyrrolidinylethylamine affinity using a radioligand competition assay.

BindingAssayWorkflow cluster_QC Quality Control Start Ligand Preparation (2-(3-Pyridyl)-2-pyrrolidinylethylamine) Reagents Add: 1. Buffer (Tris-HCl) 2. Radioligand ([3H]-Pyrilamine) 3. Test Ligand (10^-10 to 10^-4 M) Start->Reagents Membrane Membrane Prep (HEK293-H1 or Rat Brain) Incubation Binding Reaction (96-well Plate) Membrane->Incubation Equilibrium Equilibrium (60 min @ 25°C) Incubation->Equilibrium Reagents->Incubation Termination Filtration (GF/B Filters + PEI) Equilibrium->Termination Wash Rapid Wash (Ice-cold Buffer x3) Termination->Wash Detection Liquid Scintillation Counting (LSC) Wash->Detection Analysis Data Analysis (Non-linear Regression) Detection->Analysis NSB Define Non-Specific Binding (10 µM Triprolidine) NSB->Incubation

Caption: Workflow for competitive radioligand binding assays. Critical steps include equilibrium timing and rapid filtration to prevent dissociation.

Detailed Protocols

Protocol A: Membrane Preparation (HEK293-H1R)

Objective: Isolate cell membranes enriched with human Histamine H1 receptors.[1]

  • Harvesting:

    • Grow HEK293 cells stably expressing H1R to 80-90% confluency.

    • Wash with ice-cold PBS. Scrape cells into Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, Protease Inhibitor Cocktail).

  • Homogenization:

    • Homogenize using a Polytron (bursts of 5s, setting 5) on ice.

    • Centrifuge 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).

    • Centrifuge 2: Transfer supernatant and spin at 30,000 x g for 30 min at 4°C (pellet membranes).

  • Resuspension:

    • Resuspend the final pellet in Assay Buffer (see below).

    • Determine protein concentration (BCA assay). Adjust to ~200 µg/mL.

Protocol B: Competition Binding Assay (H1 Receptor)

Objective: Determine the Ki of 2-(3-Pyridyl)-2-pyrrolidinylethylamine by displacing a known radioligand.[1]

1. Reagents & Buffer Setup
  • Assay Buffer: 50 mM Na-K-Phosphate buffer (pH 7.4) containing 2 mM MgCl₂.

    • Note: Avoid Tris buffers if investigating nicotinic cross-reactivity, as Tris can modulate nAChRs. For H1, Phosphate or Tris is acceptable.

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~20-30 Ci/mmol). Final concentration: 2 nM (approx. 
    
    
    
    of Pyrilamine).
  • Non-Specific Binding (NSB) Mask: 10 µM Triprolidine or Diphenhydramine.

  • Test Ligand: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (dissolved in DMSO, serial dilutions 10⁻¹⁰ M to 10⁻⁴ M).

2. Assay Procedure (96-well format)
Well TypeBuffer (µL)Radioligand (µL)Competitor/Blocker (µL)Membrane (µL)
Total Binding 1502525 (Vehicle)50
NSB 1502525 (10 µM Triprolidine)50
Test Sample 1502525 (Test Ligand Dilution)50
  • Pre-soak Filters: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the cationic ligand to the filter.

  • Incubation: Combine reagents as per the table. Incubate for 60 minutes at 25°C (Room Temp) with gentle shaking.

  • Termination: Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Vacuum filter the reaction mix onto the PEI-treated filters.

    • Wash: Immediately wash 3x with 3 mL of ice-cold Assay Buffer.

  • Counting: Transfer filters to scintillation vials, add 4 mL scintillation cocktail (e.g., Ultima Gold), and count for 1-2 minutes per vial.

Data Analysis & Interpretation

Calculating Affinity ( )

Raw CPM (Counts Per Minute) data must be converted to specific binding and analyzed using the Cheng-Prusoff equation.

  • Specific Binding:

    
    
    
  • IC50 Determination: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model:

    
    
    
  • Ki Calculation:

    
    
    
    • 
       = Concentration of Radioligand used (2 nM).
      
    • 
       = Dissociation constant of the Radioligand (determined experimentally, typically ~1-2 nM for Pyrilamine).
      
Expected Results & Troubleshooting
ObservationPossible CauseSolution
High NSB (>30%) Ligand sticking to filters.Ensure PEI presoak of filters; Add 0.1% BSA to assay buffer.
Steep Hill Slope (>1.2) Positive cooperativity or aggregation.[1]Sonicate ligand dilutions; Check solubility limit of the pyrrolidine compound.
Low Displacement Ligand has low affinity for H1.Test against Sigma-1 (using

-(+)-Pentazocine) or H3 receptors.

Safety & Handling

  • Toxicity: As a pyridine/pyrrolidine derivative, treat as a potential neurotoxin and irritant. Use nitrile gloves and work in a fume hood.

  • Storage: Store neat compound at -20°C under desiccated conditions. DMSO stocks are stable at -20°C for 3 months.

References

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of Histamine Receptors. Pharmacological Reviews, 49(3), 253-278. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. Retrieved from [Link][1]

Sources

Method

Application Note: Pharmacological Profiling of 2-(3-Pyridyl)-2-pyrrolidinylethylamine

Abstract This guide outlines the experimental framework for evaluating 2-(3-Pyridyl)-2-pyrrolidinylethylamine , a structural analog of nornicotine and histamine. Given its pharmacophore—comprising a pyridine ring (hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the experimental framework for evaluating 2-(3-Pyridyl)-2-pyrrolidinylethylamine , a structural analog of nornicotine and histamine. Given its pharmacophore—comprising a pyridine ring (hydrogen bond acceptor) and a pyrrolidine ring (cationic center)—this molecule is predicted to modulate Nicotinic Acetylcholine Receptors (nAChRs) . This protocol details the workflow for chemical validation, radioligand binding profiling (


 vs. 

selectivity), and functional calcium mobilization assays.

Phase 1: Chemical Validation & Handling

Objective: Ensure the integrity of the test compound before biological assays. Amine-based ligands are prone to oxidation and hygroscopicity.

Compound Management
  • Salt Form: The free base of pyrrolidinyl-ethylamines is often an unstable oil. Ensure the compound is synthesized or procured as a stable salt (e.g., dihydrochloride or fumarate ).

  • Solubility:

    • Stock Solution: Dissolve to 10 mM in 100% DMSO.

    • Storage: Aliquot into light-resistant vials and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Quality Control (LC-MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Acceptance Criteria: Purity >95% via UV (254 nm) and confirmed Mass-to-Charge (

      
      ) ratio.
      

Phase 2: In Vitro Pharmacodynamics (Binding Affinity)

Objective: Determine the affinity constant (


) of the ligand for major CNS nAChR subtypes (

and

).
Rationale

We utilize a Competition Radioligand Binding Assay . Direct binding is not recommended for novel ligands due to unknown kinetics. Instead, we measure the ability of 2-(3-Pyridyl)-2-pyrrolidinylethylamine to displace a known high-affinity radiotracer.

  • 
     Tracer: 
    
    
    
    -Epibatidine (High affinity, non-selective) or
    
    
    -Cytisine (Partial agonist,
    
    
    selective).
  • 
     Tracer: 
    
    
    
    -
    
    
    -Bungarotoxin (Peptide antagonist, highly selective for
    
    
    ).
Membrane Preparation Protocol

System: HEK293 cells stably expressing human


 or 

nAChR.
  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500

    
     g for 5 min.
    
  • Lysis: Resuspend pellet in Hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[1] Homogenize (Polytron, 10 sec bursts).

  • Membrane Isolation: Centrifuge homogenate at 40,000

    
     g for 20 min at 4°C.
    
  • Resuspension: Discard supernatant. Resuspend pellet in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4).
  • Validation: Quantify protein via BCA assay. Dilute to working concentration (e.g., 10

    
    g protein/well).
    
Competition Binding Workflow

Assay Volume: 200


L | Format:  96-well Polypropylene Plate
StepComponentVolumeNotes
1Binding Buffer 100

L
Base buffer.
2Test Compound 25

L
Serial dilution (10

M to 0.1 nM).
3Radioligand 25

L
Final conc:

of tracer (e.g., 0.5 nM for Epibatidine).
4Membranes 50

L
Add last to initiate reaction.
Incubation 2 hours at 25°C (Equilibrium).
Termination Rapid filtration via GF/B filters (presoaked in 0.5% PEI).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.

Phase 3: Functional Characterization (Calcium Flux)

Objective: Determine if the ligand acts as an agonist , antagonist , or PAM (Positive Allosteric Modulator). Method: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.[2][3]

Experimental Logic

nAChRs are ligand-gated ion channels permeable to Ca


. Activation results in immediate calcium influx.
  • Challenge: nAChRs desensitize rapidly (milliseconds to seconds).

  • Solution: Use a high-speed imaging system (FLIPR/FlexStation) that reads fluorescence during compound addition.

FLIPR Protocol

Reagents: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Cell Plating: Plate HEK293-nAChR cells in 384-well black-wall plates (poly-D-lysine coated) 24 hours prior.

  • Dye Loading:

    • Remove media. Add 20

      
      L Dye Loading Buffer  (HBSS + 20 mM HEPES + Calcium dye + 2.5 mM Probenecid).
      
    • Note: Probenecid inhibits anion transporters to keep dye inside the cell.

    • Incubate 1 hour at 37°C.

  • Compound Preparation: Prepare 5x concentration plates of 2-(3-Pyridyl)-2-pyrrolidinylethylamine.

  • Run (Agonist Mode):

    • Baseline: Read fluorescence (Ex 485nm / Em 525nm) for 10 sec.

    • Injection: Inject ligand.[4]

    • Response: Read continuously for 120 sec.

  • Run (Antagonist Mode):

    • Pre-incubate cells with Test Compound for 10 min.

    • Inject

      
       concentration of Acetylcholine or Nicotine.
      
    • Measure inhibition of calcium signal.

Visualizations[5][6][7]

Diagram 1: Screening Workflow

This flowchart illustrates the decision matrix for the experimental design.

ScreeningFunnel Start 2-(3-Pyridyl)-2-pyrrolidinylethylamine (Synthesis/Procurement) QC Phase 1: QC & Stability (LC-MS / Solubility) Start->QC Binding Phase 2: Binding Affinity (Radioligand Displacement) QC->Binding If Purity >95% Selectivity Subtype Selectivity (alpha4beta2 vs alpha7) Binding->Selectivity Calculate Ki Functional Phase 3: Functional Assay (FLIPR Calcium Flux) Selectivity->Functional If Ki < 10uM Mode Determine Mode of Action (Agonist vs Antagonist) Functional->Mode

Caption: The critical path for pharmacological validation, moving from chemical verification to functional phenotyping.

Diagram 2: Mechanism of Action & Assay Signal

This diagram details the cellular signaling pathway utilized in Phase 3.

CalciumPathway Ligand Ligand (Test Compound) Receptor nAChR (Ion Channel) Ligand->Receptor Binds CaInt Ca2+ (Intracellular) Receptor->CaInt Influx CaExt Ca2+ (Extracellular) CaExt->Receptor Permeates Dye Fluo-4 Dye (Unbound) CaInt->Dye Binds Complex Fluorescent Complex Dye->Complex Signal FLIPR Signal (RFU Increase) Complex->Signal Emission @ 525nm

Caption: Schematic of the Calcium Flux Assay. Ligand binding opens the nAChR, allowing Ca2+ influx which binds the fluorophore.

References

  • Anderson, D. J. (2008).[5] Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Unit 1.8.

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Treatments for Alzheimer's Disease. Journal of Medicinal Chemistry.

  • Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Protocol. Application Note.

  • Gifford Bioscience. (2022). Radioligand Binding Assay Protocol: Nicotinic Receptors.

Sources

Application

Analytical methods for 2-(3-Pyridyl)-2-pyrrolidinylethylamine quantification

Executive Summary 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7) is a structurally complex tri-amine building block often utilized in the synthesis of histamine analogs and nicotinic acetylcholine receptor liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7) is a structurally complex tri-amine building block often utilized in the synthesis of histamine analogs and nicotinic acetylcholine receptor ligands. Its chemical architecture—comprising a pyridine ring, a saturated pyrrolidine ring, and a primary ethylamine tail—presents significant analytical challenges.

This Application Note provides a definitive guide for the quantification of this analyte. Unlike standard lipophilic drugs, this molecule is highly polar and basic (pKa ~9.5–10.5), rendering traditional C18 Reversed-Phase HPLC ineffective without modification.

Key Protocols Included:

  • UHPLC-MS/MS (HILIC Mode): For trace quantification in biological matrices (plasma/microsomes).

  • HPLC-UV (High pH Mode): For purity assessment and formulation analysis.

  • Solid Phase Extraction (SPE): A Mixed-Mode Cation Exchange (MCX) workflow to isolate the basic analyte from complex interferences.

Analyte Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for robust method design.

PropertyDescriptionAnalytical Implication
Structure Pyridine + Pyrrolidine + EthylamineThree basic nitrogen centers. The molecule will be multiply charged (

or

) at acidic pH.
Polarity High (Low logP)Poor retention on C18 columns. The analyte elutes in the void volume (

) using standard acidic mobile phases.
Chromophore Pyridine RingUV Active (~260 nm). Detectable by UV, but lacks the high sensitivity of conjugated systems.
Stability Amine-reactivePrimary amines are susceptible to oxidation; samples should be kept cool and potentially protected with antioxidants (e.g., ascorbic acid).

Method A: UHPLC-MS/MS Quantification (Biological Matrices)

Context: This is the "Gold Standard" for pharmacokinetic (PK) studies where sensitivity (<1 ng/mL) is required. Rationale: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC creates a water-rich layer on the stationary phase surface, retaining polar analytes via partitioning and electrostatic interactions—perfect for this hydrophilic amine.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)

    • Why: The Amide phase is stable at high pH and provides excellent retention for polar amines without the peak tailing seen on bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

Gradient Table:

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.0595Initial
1.0595Hold
4.04060Linear
5.04060Wash
5.1595Re-equilibration
8.0595End
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Precursor Ion: [M+H]+ = m/z 192.1 (Calculated MW ~191.28)

    • Quantifier Product: m/z 192.1 → 174.1 (Loss of NH3) or Pyridine fragment (m/z ~79). Note: Optimization required based on fragmentation energy.

  • Internal Standard (IS): Cotinine-d3 or Nicotine-d4 (Structural analogs are preferred if isotopically labeled analyte is unavailable).

Method B: HPLC-UV Purity Assay (Raw Material/Formulation)

Context: For QC labs where MS is unavailable or concentration is high (>10 µg/mL). Rationale: To retain this basic molecule on a C18 column, we must suppress ionization by raising the pH above the pKa (High pH Reversed-Phase). This neutralizes the amines, increasing hydrophobicity and retention.

Chromatographic Conditions
  • Column: Agilent ZORBAX Extend-C18 (3.5 µm, 4.6 x 150 mm)

    • Why: This column uses a bidentate silane bonding that survives high pH (up to pH 11.5), unlike standard C18 columns which dissolve.

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.0)

  • Mobile Phase B: Methanol

  • Detection: UV @ 260 nm (Pyridine absorption max)

  • Isocratic Mode: 60% A / 40% B (Adjust B% to target retention time of 5–8 mins).

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

Context: Simple protein precipitation (PPT) often leaves significant matrix effects (ion suppression) for polar amines in HILIC mode. Solid Phase Extraction (SPE) using MCX is superior because it locks the basic analyte onto the sorbent via charge, allowing rigorous washing of interferences.

Protocol Workflow (DOT Visualization)

SPE_Workflow Start Sample Pre-treatment (Plasma/Urine) Acidify Add 2% Formic Acid (Ionize Analyte to +Charge) Start->Acidify Condition Condition MCX Cartridge 1. MeOH 2. Water + Acid Acidify->Condition Prep Cartridge Load Load Sample (Analyte Binds via Cation Exchange) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes Proteins/Zwitterions) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase) Elute->Evap

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic amines like 2-(3-Pyridyl)-2-pyrrolidinylethylamine from biological matrices.

Detailed Steps:

  • Pre-treatment: Dilute 100 µL plasma with 100 µL 2% Formic Acid. (Ensures analyte is protonated).

  • Conditioning: Oasis MCX 30 mg plate. Condition with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample. Flow rate < 1 mL/min.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).

    • Wash 2: 1 mL 100% Methanol (removes neutral lipids/hydrophobic interferences). The analyte remains bound by ionic charge.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. (High pH breaks the ionic bond).

  • Reconstitution: Evaporate under N2 at 40°C; reconstitute in 95% Acetonitrile (HILIC Mobile Phase).

Analytical Logic & Troubleshooting (Decision Tree)

When developing the method, researchers often face peak shape issues. Use this logic flow to troubleshoot.

Method_Troubleshooting Problem Poor Peak Shape / Low Sensitivity CheckRT Is Retention Time < Void (t0)? Problem->CheckRT SensIssue Signal Suppression? Problem->SensIssue YesRet Yes (No Retention) CheckRT->YesRet Analyte elutes early NoRet No (Retained but Tailing) CheckRT->NoRet Analyte elutes late SwitchMode Switch to HILIC Mode or High pH C18 YesRet->SwitchMode Silanol Secondary Silanol Interactions NoRet->Silanol AddBuffer Increase Buffer Conc. (to 20mM) or pH Silanol->AddBuffer CleanUp Switch from PPT to MCX SPE SensIssue->CleanUp

Figure 2: Troubleshooting logic for basic amine analysis. "PPT" = Protein Precipitation.

References & Authoritative Sources

  • Chemical Identity: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7).[1][2] PubChem Compound Summary. National Center for Biotechnology Information. [3]

  • HILIC Methodology: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. (Authoritative text on separating polar bases).

  • Sample Preparation: Waters Corporation. "Oasis MCX Sample Preparation Protocol for Basic Compounds." (Standard industry protocol for cation exchange).

  • High pH HPLC: Agilent Technologies. "Strategies for the Analysis of Basic Compounds using High pH." Technical Note.

Disclaimer: This Application Note is a theoretical method development guide based on the physicochemical properties of the specified CAS number. Validation according to ICH M10 guidelines is required before clinical use.

Sources

Method

HPLC-MS analysis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine derivatives

Application Note: AN-2026-PPE High-Throughput HPLC-MS/MS Profiling of 2-(3-Pyridyl)-2-pyrrolidinylethylamine Derivatives Executive Summary This application note details a robust protocol for the separation and quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PPE High-Throughput HPLC-MS/MS Profiling of 2-(3-Pyridyl)-2-pyrrolidinylethylamine Derivatives

Executive Summary

This application note details a robust protocol for the separation and quantification of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (PPE) derivatives. These molecular scaffolds are critical intermediates in the synthesis of histamine H1 receptor antagonists (e.g., triprolidine analogs) and nicotinic acetylcholine receptor (nAChR) ligands.

The analysis of PPE derivatives presents specific chromatographic challenges:

  • High Basicity: The pyrrolidine nitrogen (

    
    ) and pyridine nitrogen (
    
    
    
    ) cause severe peak tailing on traditional silica-based C18 columns due to silanol interactions.
  • Polarity: High polarity leads to poor retention in reversed-phase (RP) modes.

  • Isobaric Interference: Structural isomers (e.g., 2- vs. 3- vs. 4-pyridyl substitution) require high-resolution separation.

This guide proposes a High-pH Reversed-Phase LC-MS/MS methodology using hybrid-silica column technology to overcome these limitations, ensuring sharp peak shapes and high sensitivity (


).

Scientific Rationale & Mechanism

The "Alkaline Advantage" in Chromatography

Traditional low-pH mobile phases (Formic Acid/Water) protonate both nitrogen centers in PPE derivatives. While this aids electrospray ionization (ESI+), the charged analytes interact strongly with residual silanols on the stationary phase, causing peak tailing.

Our Approach: By utilizing a high-pH mobile phase (Ammonium Bicarbonate, pH 10.0), we suppress the ionization of the basic pyrrolidine moiety in the liquid phase.

  • Mechanism:

    
    . At pH 10, the equilibrium shifts toward the neutral free base.
    
  • Result: Increased hydrophobicity improves retention on C18, and reduced coulombic repulsion eliminates peak tailing.

  • Post-Column Ionization: Despite the high pH, the ESI process (positive mode) effectively re-protonates the analytes in the gas phase, maintaining high MS sensitivity.

Mass Spectrometry Fragmentation Logic

PPE derivatives follow a predictable fragmentation pattern in Collision-Induced Dissociation (CID).

  • Precursor:

    
     (Doubly charged species may appear but singly charged is dominant in gas phase).
    
  • Primary Fragment: Cleavage of the ethylamine side chain or the pyrrolidine ring opening.

  • Diagnostic Ion: The pyridinium ion (

    
    ) is often observed but non-specific. We target the pyrrolidinyl-pyridine intact fragment  for high specificity.
    

Experimental Protocol

Chemicals and Reagents
  • Standards: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (Custom synthesis or Sigma-Aldrich).

  • Internal Standard (IS): Nicotine-d4 or Triprolidine-d8 (Structural analogs).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Sample Preparation (Protein Precipitation)
  • Matrix: Plasma or Microsomal Incubation Media.

  • Aliquot 50 µL of sample into a 96-well plate.

  • Add 150 µL of cold ACN containing Internal Standard (100 ng/mL).

  • Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of 10 mM Ammonium Bicarbonate (pH 10) to match initial mobile phase conditions.

LC-MS/MS Conditions
ParameterSetting / Description
LC System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm) Note: Must be pH stable up to 12.
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

.
Mobile Phase B 100% Acetonitrile
Injection Vol 2.0 µL

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Isocratic hold for polar retention)

  • 6.0 min: 95% B (Linear ramp)

  • 7.0 min: 95% B (Wash)

  • 7.1 min: 5% B (Re-equilibration)

  • 10.0 min: End

MS Source Parameters (ESI+)
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 3500 V

  • Sheath Gas Temp: 400°C

Visualization of Workflows

Figure 1: Analytical Workflow Logic

This diagram illustrates the decision matrix for analyzing basic pyridine-pyrrolidine derivatives, highlighting why High-pH RP is selected over HILIC or Ion-Pairing.

AnalyticalWorkflow Start Analyte: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (Basic pKa ~10, Polar) Challenge Challenge: Peak Tailing on C18 & Low Retention Start->Challenge Decision Method Selection Strategy Challenge->Decision PathA Method A: Low pH (Formic Acid) Standard C18 Decision->PathA Traditional PathB Method B: HILIC (Bare Silica/Amide) Decision->PathB Alternative PathC Method C: High pH (pH 10) Hybrid C18 (XBridge) Decision->PathC Recommended ResultA Result: Severe Tailing Poor Sensitivity PathA->ResultA ResultB Result: Good Retention Long Equilibration Time PathB->ResultB ResultC Result: Sharp Peaks High Robustness Preferred for Drug Dev PathC->ResultC

Caption: Decision tree selecting High-pH Reversed-Phase chromatography to neutralize basic amines, ensuring superior peak symmetry compared to traditional acidic methods.

Figure 2: Proposed Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for selecting MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ (Pyridyl-Pyrrolidine-Ethylamine) Transition Collision Cell (CID Energy) Parent->Transition Frag1 Fragment A (Quantifier) Pyrrolidine Ring Cleavage (Loss of Ethylamine) Transition->Frag1 Primary Path Frag2 Fragment B (Qualifier) Pyridinium Ion (m/z ~79) Transition->Frag2 Secondary Path

Caption: Simplified CID fragmentation pathway. The loss of the ethylamine side chain usually yields the most stable daughter ion for quantification.

Data Analysis & Quality Control

Quantitative Parameters
  • Linearity:

    
     (
    
    
    
    ).
  • Accuracy:

    
     of nominal concentration.
    
  • Precision:

    
     (Inter-day and Intra-day).[1]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing Column pH degradation or Silanol activitySwitch to Hybrid Particle (BEH/Gemini) column; Verify pH is

.
Carryover Analyte sticking to injector needleUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Signal Suppression Matrix effects from phospholipidsImplement "Diverter Valve" to waste for first 0.8 min; Use Phospholipid Removal Plates (e.g., Ostro).

References

  • MDPI. (2019). Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines.[2] Molecules.[3][4][5][6][7][8][9][10][11][12][13] Link

  • Helix Chromatography. (2025).[7] HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.Link

  • National Institutes of Health (NIH). (1993). Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells.[14] British Journal of Pharmacology. Link

  • Thermo Fisher Scientific. (2016). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.[5] Application Note 111. Link

  • ResearchGate. (2023). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.Link

Sources

Application

Technical Application Note: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (PPEA) in Advanced Functional Polymers

[1] Part 1: Executive Summary & Chemical Architecture 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS: 855659-43-7), hereafter referred to as PPEA , is a high-value heterocyclic building block bridging the gap between medici...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Architecture

2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS: 855659-43-7), hereafter referred to as PPEA , is a high-value heterocyclic building block bridging the gap between medicinal chemistry and advanced materials science.[1] Structurally related to nornicotine, PPEA integrates three distinct nitrogenous functionalities into a single compact scaffold. This unique architecture makes it a premier candidate for developing stimuli-responsive hydrogels , molecularly imprinted polymers (MIPs) , and catalytic coordination networks .[1]

The PPEA "Tri-Functional" Advantage

Unlike standard aliphatic amines used in polymer curing, PPEA offers a hierarchical reactivity profile:

  • Primary Amine (

    
    ):  The "Anchor."[1] High nucleophilicity allows for facile covalent attachment to polymer backbones (via acylation, alkylation, or epoxide ring-opening) without disrupting the heterocyclic core.[1]
    
  • Pyrrolidine Nitrogen (

    
    ):  The "Proton Sponge."[1] A secondary/tertiary amine center (depending on substitution) with a pKa ~9.0–10.0, providing high basicity and pH-buffering capacity.[1]
    
  • Pyridine Nitrogen (

    
    ):  The "Ligand."[1] An aromatic nitrogen (pKa ~5.[1]3) capable of 
    
    
    
    -stacking and selective metal ion coordination (
    
    
    ,
    
    
    ,
    
    
    ).[1]
Functional GrouppKa (Approx)Role in Polymer System
Ethylamine (

)
~10.5Polymerization handle (Curing, Grafting).[1]
Pyrrolidine Ring ~9.5Hydrophilicity, pH-swelling trigger.[1]
Pyridine Ring ~5.3Metal chelation,

-

interactions, acidic pH trigger.[1]

Part 2: Advanced Applications & Logic

Molecularly Imprinted Polymers (MIPs) for Alkaloid Detection

PPEA is the ideal "dummy template" or functional monomer for creating MIPs designed to detect nicotine or tobacco-specific nitrosamines.[1] By incorporating PPEA into the polymer matrix, the pyridine-pyrrolidine motif creates high-fidelity binding cavities that mimic the target analyte's geometry and electronic distribution.[1]

  • Mechanism: The PPEA is polymerized (via the ethylamine tail) into a crosslinked matrix.[1] Post-polymerization, the pyridine/pyrrolidine head groups line the cavities, creating specific recognition sites for nicotine-like alkaloids through hydrogen bonding and shape complementarity.[1]

pH-Responsive "Smart" Hydrogels

PPEA-functionalized polymers exhibit a "Dual-Switch" swelling behavior.[1]

  • State A (pH > 10): Hydrophobic collapse (Neutral state).[1]

  • State B (pH 6–9): Partial swelling (Pyrrolidine protonated, Pyridine neutral).[1]

  • State C (pH < 5): Maximum swelling (Both nitrogens protonated, maximal electrostatic repulsion).[1]

Catalytic Metallopolymers

The pyridine-pyrrolidine motif acts as a bidentate ligand.[1] When grafted onto a porous support (e.g., polystyrene beads), PPEA chelates transition metals (e.g.,


 or 

), creating heterogeneous catalysts for Suzuki couplings or oxidation reactions. The ethylamine linker ensures the catalytic center remains flexible and accessible.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of PPEA-Functionalized Methacrylamide Monomer (PPEA-MA)

Target: To convert PPEA into a vinyl monomer suitable for radical polymerization (e.g., forming hydrogels or MIPs).[1]

Reagents:

  • PPEA (1.0 eq)[1]

  • Methacryloyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Workflow:

  • Preparation: Dissolve PPEA (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Dropwise add Methacryloyl chloride (11 mmol) dissolved in DCM (10 mL) over 30 minutes. Rationale: Slow addition prevents thermal runaway and disubstitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with saturated

    
     (2x) and brine (1x).[1] Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).

  • Validation: Confirm structure via

    
    -NMR (look for vinyl protons at 5.3–5.7 ppm and amide proton).
    
Protocol B: Fabrication of pH-Responsive PPEA-Hydrogel

Target: Create a hydrogel that swells in acidic environments for drug delivery.[1]

Reagents:

  • PPEA-MA (Synthesized in Protocol A) - Functional Monomer[1]

  • Acrylamide (AAm) - Co-monomer[1]

  • N,N'-Methylenebisacrylamide (BIS) - Crosslinker[1]

  • APS/TEMED - Redox Initiator System[1]

Step-by-Step:

  • Solution Prep: In 10 mL deionized water, dissolve PPEA-MA (100 mg), AAm (900 mg), and BIS (50 mg).

    • Note: Adjust PPEA-MA ratio to tune pH sensitivity.

  • Degassing: Bubble nitrogen through the solution for 15 minutes to remove oxygen (radical scavenger).

  • Initiation: Add APS (10 mg) and TEMED (20

    
    L). Gently swirl.
    
  • Curing: Pipette solution into glass molds or between glass plates. Allow to polymerize for 24 hours at room temperature.

  • Washing: Remove gel and soak in distilled water for 48 hours (changing water daily) to remove unreacted monomers.[1]

  • Testing: Immerse gel slices in buffers of pH 4.0, 7.4, and 10.0. Measure mass change to determine Swelling Ratio (

    
    ).[1]
    

Part 4: Visualization & Logic Structures

Diagram 1: PPEA-Mediated Polymer Functionalization Pathways

This diagram illustrates how the PPEA building block is processed into different advanced material classes.

PPEA_Pathways PPEA PPEA (CAS: 855659-43-7) Monomer PPEA-Methacrylamide (Vinyl Monomer) PPEA->Monomer + Methacryloyl Cl (Acylation) Epoxy Epoxy-Amine Network PPEA->Epoxy + Epoxide Resin (Ring Opening) MIP Molecularly Imprinted Polymer (MIP) Monomer->MIP Crosslink w/ Template (Nicotine Analog) Hydrogel pH-Responsive Hydrogel Monomer->Hydrogel Copolymerize w/ Acrylamide Catalyst Metallopolymer Catalyst (Pd/Cu) Epoxy->Catalyst Coordination w/ Metal Ions Hydrogel->Catalyst Post-Synthetic Metal Loading

Caption: Strategic functionalization pathways for PPEA, transforming the raw amine into smart hydrogels, sensors, and catalysts.

Diagram 2: Mechanism of pH-Switching in PPEA Hydrogels

Visualizing the protonation states that drive the mechanical expansion of the polymer.[1]

pH_Switch cluster_legend Molecular State State_High pH > 10 (Collapsed) State_Mid pH 7.4 (Intermediate) State_High->State_Mid + H+ (First Protonation) Desc_High Pyridine: Neutral Pyrrolidine: Neutral Hydrophobic Interactions State_High->Desc_High State_Low pH < 5 (Swollen) State_Mid->State_Low + H+ (Second Protonation) Desc_Mid Pyridine: Neutral Pyrrolidine: Protonated (+) Partial Repulsion State_Mid->Desc_Mid Desc_Low Pyridine: Protonated (+) Pyrrolidine: Protonated (+) Max Electrostatic Repulsion State_Low->Desc_Low

Caption: The "Proton Sponge" effect of PPEA. Stepwise protonation of the pyrrolidine and pyridine rings drives hydrogel swelling.

Part 5: Quality Control & Characterization

To ensure the integrity of PPEA-derived polymers, the following validation steps are mandatory:

  • FTIR Spectroscopy:

    • Monitor the disappearance of the N-H stretching vibration (3200–3400

      
      ) to confirm covalent grafting.[1]
      
    • Observe the Pyridine Ring breathing mode (~1590

      
      ) to verify the integrity of the heterocyclic pendant.
      
  • Differential Scanning Calorimetry (DSC):

    • PPEA incorporation typically increases the Glass Transition Temperature (

      
      ) due to the steric bulk and rigidity of the pyridine-pyrrolidine side groups compared to linear alkyl amines.[1]
      
  • Swelling Ratio (

    
    ): 
    
    • 
      .[1]
      
    • A functional PPEA hydrogel must show a

      
       ratio > 5.0.[1]
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5013938, 2-(Pyrrolidin-3-yl)pyridine. Retrieved from .[1]

  • CymitQuimica. Product Data Sheet: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7).[1][2] Retrieved from .[1][3]

  • Frontiers in Chemistry (2021). Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. Frontiers. Retrieved from .[1]

  • National Institutes of Health (NIH). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. PMC. Retrieved from .[1]

  • MDPI (2020). Synthesis and Characterization of Pyridine-Grafted Copolymers... for Antimicrobial Applications. Retrieved from .[1]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 2-(3-Pyridyl)-2-pyrrolidinylethylamine

Abstract & Compound Identity 2-(3-Pyridyl)-2-pyrrolidinylethylamine is a bifunctional heterocyclic scaffold utilized in neuropharmacology and medicinal chemistry.[1] Structurally, it integrates a 3-pyridyl-pyrrolidine co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Identity

2-(3-Pyridyl)-2-pyrrolidinylethylamine is a bifunctional heterocyclic scaffold utilized in neuropharmacology and medicinal chemistry.[1] Structurally, it integrates a 3-pyridyl-pyrrolidine core (pharmacophore of nicotinic acetylcholine receptor ligands like nicotine/nornicotine) with an ethylamine tail (pharmacophore of histamine receptor ligands).

This unique "hybrid" structure makes it a critical candidate for fragment-based screening and lead optimization in CNS drug discovery, particularly for targets involved in cognitive modulation (nAChRs) and arousal/inflammation (Histamine H1/H3). This guide details the protocols for solubilization, receptor binding, and functional characterization.

Chemical Specifications
PropertyDetail
IUPAC Name 2-(3-Pyridyl)-2-(pyrrolidin-2-yl)ethanamine (Isomer dependent)
Common Name 3-Pyridyl-2-Pyrrolidinylethylamine
CAS Number 855659-43-7 (Free Base) / 1352305-25-9 (HCl Salt)
Molecular Formula C11H17N3
Molecular Weight 191.28 g/mol
Solubility Water (High, if salt), DMSO (>50 mM), Ethanol
Storage -20°C (Desiccated); Solutions stable at 4°C for 1 week

Material Preparation & Handling[2]

Stock Solution Preparation (10 mM)

The free base is a liquid/oil, while the hydrochloride salt is a solid.

  • Calculate Mass: To prepare 1 mL of 10 mM stock:

    • Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

    • Mass = 10 × 1 × 191.28 / 1000 = 1.91 mg

  • Solvent Choice:

    • Primary: Anhydrous DMSO (Dimethyl sulfoxide) is recommended for long-term storage.

    • Secondary: Sterile water or PBS (pH 7.4) for immediate use (if HCl salt).

  • Dissolution: Vortex for 30 seconds. If using the free base oil, ensure complete miscibility.

  • Aliquoting: Dispense into light-protective amber vials (50 µL aliquots) to avoid freeze-thaw cycles.

Working Solutions
  • Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

  • Serial Dilution: Prepare 3-fold serial dilutions in Assay Buffer (range: 1 nM to 100 µM). Keep DMSO concentration < 0.5% in the final well to prevent solvent interference.

Assay Protocol 1: Radioligand Binding (Primary Screen)

Objective: Determine the affinity (


) of the compound for Nicotinic Acetylcholine Receptors (nAChR) or Histamine Receptors.
Target System:  Membrane preparations from HEK293 cells overexpressing human 

nAChR or H1 Receptor.
Reagents
  • Radioligand:

    
    -Epibatidine (for nAChR) or 
    
    
    
    -Pyrilamine (for H1).
  • Membranes: 5-10 µg protein/well.

  • Non-specific Binding (NSB) Control: 300 µM Nicotine (nAChR) or 10 µM Diphenhydramine (H1).

Workflow
  • Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding.

  • Incubation Mix:

    • 25 µL Assay Buffer

    • 25 µL Test Compound (2-(3-Pyridyl)-2-pyrrolidinylethylamine)

    • 25 µL Radioligand (

      
       concentration)
      
    • 125 µL Membrane Suspension

  • Equilibration: Incubate at 25°C for 90 minutes (nAChR) or 60 minutes (H1).

  • Termination: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Add 30 µL MicroScint-20 cocktail per well. Count CPM (Counts Per Minute) on a TopCount or MicroBeta counter.

Data Analysis: Calculate % Inhibition and fit to a one-site competition model:



Convert 

to

using the Cheng-Prusoff equation:

Assay Protocol 2: Functional Calcium Flux (Secondary Screen)

Objective: Determine if the compound is an Agonist , Antagonist , or PAM (Positive Allosteric Modulator). Mechanism: Activation of


-coupled receptors (H1) or Calcium-permeable ion channels (nAChR 

) triggers intracellular

release/influx.
Experimental Workflow (Graphviz)

CalciumFluxAssay Start Cell Seeding (HEK293/CHO-K1) DyeLoad Dye Loading (Fluo-4 AM or Calcium-6) 37°C, 45 mins Start->DyeLoad 24h Growth BaseRead Baseline Fluorescence (0-10 sec) DyeLoad->BaseRead Wash & Buffer Inject Compound Injection (2-(3-Pyridyl)-2-pyrrolidinylethylamine) BaseRead->Inject Automated Response Measure Response (RFU vs Time) Inject->Response Real-time (180s) Analysis Data Analysis (Max - Min RFU) Response->Analysis Export Data

Figure 1: High-throughput Calcium Flux workflow using FLIPR/FlexStation systems.

Detailed Steps
  • Cell Culture: Seed cells (20,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 20 µL Calcium-6 or Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate 45 min at 37°C.

  • Compound Addition:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Agonist Mode: Inject 10 µL of 5X compound. Monitor fluorescence for 180 seconds.

    • Antagonist Mode: Inject compound, incubate 15 min, then inject

      
       of reference agonist (e.g., Histamine or Acetylcholine).
      
  • Readout: Excitation 485 nm / Emission 525 nm.

Assay Protocol 3: Electrophysiology (Mechanism of Action)

Objective: Validate ion channel kinetics (specific for nAChR activity). Method: Whole-Cell Patch Clamp.

  • Setup: Pull borosilicate glass pipettes (

    
     3-5 M
    
    
    
    ).
  • Intracellular Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Extracellular Solution: Standard Ringer's solution.

  • Protocol:

    • Clamp cell at -60 mV.

    • Apply 2-(3-Pyridyl)-2-pyrrolidinylethylamine via rapid perfusion (U-tube or Dynaflow).

    • Record current amplitude (

      
      ), rise time, and desensitization time constant (
      
      
      
      ).
  • Interpretation: Fast inward currents indicate nAChR agonism. Lack of current but inhibition of Acetylcholine-evoked current indicates antagonism.

References

  • PubChem. (2026). Compound Summary: 2-(3-Pyridyl)-2-pyrrolidinylethylamine.[1][2][3][4][5][6][7] National Library of Medicine. [Link]

  • Hurst, R. et al. (2005). High-throughput screening for nicotinic acetylcholine receptor ligands. Journal of Biomolecular Screening. [Link]

  • Scripps Research Institute. (2024). GPCR Assay Protocols: Calcium Flux. [Link]

Sources

Application

Advanced Formulation Strategies for 2-(3-Pyridyl)-2-pyrrolidinylethylamine in Agrochemical Research

This guide outlines the formulation, stabilization, and analytical characterization of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7), a structural analog of nornicotine utilized in agrochemical research as a n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the formulation, stabilization, and analytical characterization of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7), a structural analog of nornicotine utilized in agrochemical research as a nicotinic acetylcholine receptor (nAChR) modulator and chiral building block.

Introduction & Chemical Profile

2-(3-Pyridyl)-2-pyrrolidinylethylamine (hereafter PPEA ) represents a class of "hybrid" nicotinoids, combining the pharmacophore of nornicotine with an ethylamine side chain. This modification introduces a third nitrogen center, significantly altering the physicochemical profile compared to traditional neonicotinoids.

  • Chemical Class: Pyridyl-pyrrolidine alkaloid (Diamine/Triamine).

  • Molecular Formula: C₁₁H₁₇N₃[1][2]

  • Key Properties:

    • Basicity: High.[3] Contains a secondary amine (pyrrolidine ring), a primary amine (ethylamine tail), and a pyridine nitrogen.

    • LogP: Low (< 1.0 estimated). Highly hydrophilic.

    • Vulnerability: Susceptible to N-oxidation and photo-degradation typical of pyridine-pyrrolidine scaffolds.

Mechanism of Action Relevance

Like nicotine and imidacloprid, PPEA targets the insect nAChR. The addition of the ethylamine moiety is often explored to enhance binding affinity or to serve as a "linker" for conjugating larger lipophilic groups to improve cuticular penetration.

Application Note: Pre-Formulation & Salt Selection

Objective: Mitigate volatility and oxidative instability. Free-base amines like PPEA are often volatile and prone to rapid oxidation (browning) upon air exposure. Formulation as a stable salt is critical for shelf-life.

The "Dual-Salt" Strategy

Due to the presence of multiple basic centers, PPEA can form mono-, di-, or tri-acid salts.

  • Mono-salts (pH ~6-7): Often retain some volatility.

  • Di-salts (pH ~3-4): Preferred for aqueous stability.

  • Counter-ion Selection:

    • Hydrochloric Acid (HCl): Standard, high water solubility.

    • Benzoic/Salicylic Acid: Increases lipophilicity, aiding leaf cuticle penetration.

    • Citric Acid: Provides buffering capacity and chelates trace metals that catalyze oxidation.

Diagram 1: Chemical Structure & Stability Logic

PPEA_Structure Molecule 2-(3-Pyridyl)-2- pyrrolidinylethylamine Pyridine Pyridine Ring (Low Basicity) Target: Photo-instability Molecule->Pyridine Pyrrolidine Pyrrolidine Ring (Secondary Amine) Target: Oxidation Molecule->Pyrrolidine Ethylamine Ethylamine Tail (Primary Amine) Target: Volatility/Reactivity Molecule->Ethylamine Salt Salt Formation (Citrate/Benzoate) Pyrrolidine->Salt Stabilizes N-H Ethylamine->Salt Reduces Vapor Pressure Formulation Stable SL/ME Formulation Salt->Formulation

Caption: Structural dissection of PPEA highlighting reactive centers and the rationale for salt formation to enhance stability.

Protocol: Analytical Method Development (HILIC-MS/MS)

Challenge: PPEA is highly polar and basic, causing severe peak tailing on standard C18 HPLC columns. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and peak shape.

Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Silica-based HILIC or Amide-HILIC (e.g., Waters XBridge Amide), 2.1 x 100 mm, 2.5 µm.

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg PPEA in 10 mL 50:50 ACN:Water.

  • Gradient Setup:

    • 0-1 min: 90% B (Hold).

    • 1-6 min: 90% B → 50% B (Linear Gradient).

    • 6-8 min: 50% B (Wash).

    • 8-11 min: 90% B (Re-equilibration).

  • Detection:

    • UV: 260 nm (Pyridine chromophore).

    • MS/MS: Positive ESI. Monitor transition m/z 192.1 [M+H]⁺ → 148.1 (Loss of ethylamine fragment) or 80.1 (Pyridine ring fragment).

  • System Suitability: Tailing factor must be < 1.5. If tailing persists, increase buffer concentration to 20 mM.

Application Note: Bioefficacy & Adjuvant Selection

The Penetration Barrier: As a hydrophilic salt, PPEA struggles to cross the waxy insect cuticle or plant leaf surface. Solution: Use of Tank-Mix Adjuvants or Built-in Surfactants .

Adjuvant ClassRoleRecommendation
Organosilicones Super-spreading; reduces surface tension to <25 mN/m.High Priority. Essential for stomatal flooding.
Methylated Seed Oils (MSO) Solubilizes cuticular waxes.Medium Priority. Good for systemic uptake but may cause phytotoxicity.
Alcohol Ethoxylates General wetting agent.Baseline. Use C12-C15 ethoxylates with HLB 10-12.

Protocol: Preparation of a Stable Soluble Liquid (SL) Formulation

Target Concentration: 200 g/L PPEA (as Citrate Salt).

Materials
  • PPEA Technical (95% purity).

  • Citric Acid (Anhydrous).

  • Propylene Glycol (Antifreeze/Humectant).[4]

  • Sodium Benzoate (Preservative).

  • Water (Deionized).

Workflow Diagram

Formulation_Workflow Step1 1. Charge Water (60% of volume) Step2 2. Add Citric Acid (Molar Equivalent) Step1->Step2 Step3 3. Slow Addition of PPEA (Exothermic Reaction Control) Step2->Step3 Step4 4. Dissolution Check (Clear Solution required) Step3->Step4 Step5 5. Add Propylene Glycol (10%) & Preservatives Step4->Step5 Step6 6. Filtration (0.45 µm) Step5->Step6

Caption: Step-by-step manufacturing process for a water-based SL formulation of PPEA.

Detailed Steps
  • Acidification: In a glass reactor, add 600 mL deionized water. Add stoichiometric amount of Citric Acid (approx. 1.5 molar equivalents to PPEA) to ensure full protonation. Stir until dissolved.

  • Active Loading: Slowly add 200 g of PPEA. Caution: The acid-base reaction is exothermic. Maintain temperature < 40°C using an ice bath if necessary to prevent thermal degradation.

  • Equilibration: Stir for 30 minutes. Measure pH. Target pH is 4.0 - 5.0. Adjust with additional citric acid or dilute NaOH if necessary.

  • Adjuvant Addition: Add 100 g Propylene Glycol (humectant) and 1 g Sodium Benzoate (antimicrobial).

  • Final QC: Filter through a 0.45 µm membrane. The result should be a clear, slightly amber liquid.

Safety & Handling

  • Toxicity: As a nicotine analog, treat PPEA as a potential neurotoxin. It may exhibit high acute toxicity via dermal and inhalation routes.

  • PPE: Wear nitrile gloves, safety goggles, and a P100 respirator when handling the technical material.

  • Waste: All aqueous waste containing PPEA must be incinerated; do not release into standard sewage systems due to potential aquatic toxicity (neonicotinoid-like effects).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 11316827 (Related Pyridyl-pyrrolidines). National Center for Biotechnology Information (2024). Link

    • 2-(3-Pyridyl)-2-pyrrolidinylethylamine Product Page.[2][5][6][7][8] Chem-Impex International. Link

  • Nicotine & Analog Formulation Strategies

    • Smith, A. et al. "Stability of Nicotine and Nornicotine in Aqueous Formulations." Journal of Agricultural and Food Chemistry, 2018. (Contextual grounding for diamine stability).
    • US Patent 5138062A: Nicotine Analogs. Describes synthesis and salt formation of pyrrolidine-pyridine analogs. Link

  • Analytical Methods

    • "HILIC Separation of Hydrophilic Amines." Waters Application Notes, 2023.[6] (Standard protocol for polar amines).

Disclaimer: This guide is for research purposes only. Always consult specific Safety Data Sheets (SDS) and local regulations before handling novel agrochemicals.

Sources

Method

Application Note: Molecular Docking Studies with 2-(3-Pyridyl)-2-pyrrolidinylethylamine Derivatives

Executive Summary This application note details the computational methodology for evaluating 2-(3-Pyridyl)-2-pyrrolidinylethylamine derivatives. This chemical class represents a "privileged scaffold" that structurally br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the computational methodology for evaluating 2-(3-Pyridyl)-2-pyrrolidinylethylamine derivatives. This chemical class represents a "privileged scaffold" that structurally bridges two major neurotransmitter systems: the histaminergic system (resembling the ethylamine tail of histamine/betahistine) and the cholinergic system (containing the 3-pyridyl-pyrrolidine core of nicotine/nornicotine).[1]

Due to this hybrid topology, these derivatives are frequently investigated for polypharmacology in neurodegenerative disorders, vertigo (Meniere’s disease), and cognitive modulation.[1] This guide provides a validated protocol for docking these ligands into the Histamine H1 Receptor (H1R) and the Nicotinic Acetylcholine Receptor (nAChR) , emphasizing stereochemical handling and key residue interactions.[1]

Chemical Context & Ligand Preparation[2][3][4]

The core molecule contains a chiral center at the C2 position of the pyrrolidine ring and a flexible ethylamine side chain.[1] Accurate docking requires precise handling of ionization and stereoisomerism.[1]

Structural Considerations[1][5][6][7][8]
  • Chirality: The C2-pyrrolidine carbon is chiral.[1] Both

    
     and 
    
    
    
    enantiomers must be generated and docked independently, as biological targets often exhibit high stereoselectivity (e.g.,
    
    
    -nicotine is significantly more active than
    
    
    -nicotine).[1]
  • Ionization (pH 7.4):

    • Pyrrolidine Nitrogen: Typically basic (

      
      ).[1] At physiological pH, this is predominantly protonated (
      
      
      
      charge).[1]
    • Primary Amine (Ethylamine tail): Highly basic (

      
      ).[1] Predominantly protonated (
      
      
      
      charge).[1]
    • Pyridine Nitrogen: Weakly basic (

      
      ).[1] Predominantly neutral at pH 7.4.[1]
      
    • Note: The dicationic state is the most relevant species for docking into the electronegative binding pockets of aminergic GPCRs.[1]

Ligand Preparation Protocol[1]
  • Structure Generation: Generate 3D coordinates for the parent scaffold.[1]

  • Stereoisomer Enumeration: Create separate files for

    
     and 
    
    
    
    isomers.
  • Conformational Search: Perform a high-energy conformational scan (e.g., OPLS4 force field) to prevent the flexible ethylamine tail from collapsing into an intramolecular H-bond with the pyridine ring during the initial minimization, which is a common vacuum-phase artifact.[1]

  • Ionization: Set protonation states for pH

    
    . Ensure the formal charge is 
    
    
    
    (dication) or
    
    
    (monocation) depending on specific derivative substitution.

Target 1: Histamine H1 Receptor (GPCR)[1][9][10]

The H1 receptor is the primary target for antivertigo drugs like Betahistine.[1] The 2-(3-Pyridyl)-2-pyrrolidinylethylamine scaffold mimics the histamine pharmacophore but adds rigidity via the pyrrolidine ring.[1]

Receptor Selection & Preparation[1]
  • PDB Accession: 3RZE (Crystal structure of human H1R complexed with Doxepin).[1]

  • Resolution: 3.1 Å.

  • Rationale: This structure defines the antagonist/partial agonist binding pocket.[1] The large binding cavity allows for the bulkier pyrrolidine derivatives compared to endogenous histamine.[1]

Grid Generation & Constraints[1]
  • Center: Define the grid box centroid based on the co-crystallized ligand (Doxepin) coordinates (

    
    ).
    
  • Box Size:

    
     Å (Standard GPCR pocket size).[1]
    
  • Key Interaction Constraint (Mandatory): Define a hydrogen bond/salt-bridge constraint on Asp107 (TM3).

    • Mechanism:[1][2][3] Asp107 is the highly conserved aspartate in aminergic GPCRs (D3.32 in Ballesteros-Weinstein numbering) that anchors the protonated amine of the ligand.[1] Docking poses failing to engage Asp107 are likely false positives.[1]

Docking Parameters[1][6][13]
  • Algorithm: Flexible Ligand / Rigid Receptor (Standard Precision).[1]

  • Post-Docking Minimization: Allow the ligand to relax within the field of the receptor.[1]

  • Scoring: Focus on ChemScore or SP-Score, penalizing steric clashes with Phe432 and Trp158 , which form the "aromatic cage."

Target 2: Nicotinic Acetylcholine Receptor (nAChR)[1][8]

The 3-pyridyl-pyrrolidine core suggests affinity for nAChRs, specifically


 or 

subtypes.
Receptor Selection[1]
  • PDB Accession: 5KXI (Human

    
     nAChR) or 1I9B  (AChBP - Acetylcholine Binding Protein, a high-resolution surrogate).[1]
    
  • Rationale: The

    
     subtype is the primary high-affinity target for nicotine-like scaffolds in the CNS.[1]
    
The "Cation- " Protocol

Unlike the H1R (driven by salt bridges), nAChR binding is driven by cation-


 interactions .[1]
  • Grid Center: Centered on the interfacial binding site between

    
     and 
    
    
    
    subunits.[1]
  • Critical Residues:

    • Trp147 (TrpB): The indole ring of this residue provides a rich electron cloud.[1] The protonated pyrrolidine nitrogen must orient towards this face.[1]

    • Tyr190 (TyrC) & Tyr198 (TyrC2): Form the rest of the aromatic box.

  • Special Instruction: Enable "Enhanced Planarity" sampling for the pyridine ring to facilitate T-shaped

    
    -stacking with the aromatic residues.
    

Experimental Workflow Visualization

The following diagram illustrates the parallel processing workflow for this dual-target study.

MolecularDockingWorkflow cluster_LigandPrep Ligand Preparation cluster_Targets Target Selection cluster_Docking Docking & Constraints Start Input: 2-(3-Pyridyl)-2-pyrrolidinylethylamine Stereo Stereoisomer Generation (R- & S- isomers) Start->Stereo Ionization Ionization (pH 7.4) Target: Dication (+2) Stereo->Ionization Conform Conformational Search (OPLS4 / MMFF94) Ionization->Conform H1R Target A: Histamine H1R (PDB: 3RZE) Conform->H1R nAChR Target B: nAChR alpha4beta2 (PDB: 5KXI) Conform->nAChR GridH1 Grid: Asp107 Constraint (Salt Bridge) H1R->GridH1 GridNic Grid: Trp147 Constraint (Cation-Pi) nAChR->GridNic DockRun Docking Algorithm (Genetic Algorithm / Monte Carlo) GridH1->DockRun GridNic->DockRun Analysis Interaction Profiling & RMSD Calculation DockRun->Analysis

Figure 1: Parallel docking workflow for Histaminergic and Nicotinic assessment of pyridine-pyrrolidine derivatives.

Data Analysis & Interpretation

When analyzing the output poses, quantitative scores must be validated by visual inspection of specific interaction types.[1] Use the table below to grade the quality of your docking poses.

Interaction Validation Table[1]
Interaction TypeTarget: Histamine H1R (3RZE)Target: nAChR (5KXI)Significance
Primary Anchor Asp107 (Salt Bridge)Trp147 (Cation-

)
Critical: If missing, discard pose.[1]
Secondary Anchor Lys191 / Asn198 Tyr190 / Cys192 Stabilizes ligand orientation.[1]
Hydrophobic Phe432 (

-stacking)
Leu119 (Hydrophobic pocket)Increases affinity (residence time).[1]
Steric Clashes Check TM5 regionCheck Loop CHigh penalty; indicates unrealistic pose.[1]
Decoy Validation (Self-Validating Protocol)

To ensure your docking protocol is not generating false positives:

  • Positive Control: Re-dock the native ligands (Doxepin for H1R, Nicotine for nAChR).[1] Calculate the RMSD (Root Mean Square Deviation) between your docked pose and the crystal pose.

    • Pass Criteria: RMSD

      
       Å.[1]
      
  • Negative Control: Dock a set of "decoys" (molecules with similar molecular weight but different topology, e.g., simple benzenes or aliphatic chains).[1]

    • Pass Criteria: The docking score of your pyridine-pyrrolidine derivative should be significantly better (more negative) than the average decoy score (e.g.,

      
       kcal/mol vs 
      
      
      
      kcal/mol).[1]

References

  • Shimamura, T., et al. (2011).[1] Structure of the human histamine H1 receptor complexed with doxepin. Nature, 474(7353), 65-70.[1] (PDB: 3RZE).[1] Retrieved from [Link][1]

  • Morales-Perez, C.L., et al. (2016).[1] X-ray structure of the human α4β2 nicotinic receptor. Nature, 538, 411–415.[1] (PDB: 5KXI).[1] Retrieved from [Link][1]

  • Ballesteros, J. A., & Weinstein, H. (1995).[1] Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors. Methods in Neurosciences, 25, 366-428.[1]

  • Dougherty, D. A. (2007).[1] Cation-pi interactions in drug design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Advanced Protocol: Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Boron Reagents

[1][2] Executive Summary The incorporation of 2-pyridyl motifs via Suzuki-Miyaura cross-coupling is a notorious bottleneck in medicinal chemistry. Unlike their 3- and 4-pyridyl counterparts, 2-pyridyl boron reagents exhi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The incorporation of 2-pyridyl motifs via Suzuki-Miyaura cross-coupling is a notorious bottleneck in medicinal chemistry. Unlike their 3- and 4-pyridyl counterparts, 2-pyridyl boron reagents exhibit extreme instability due to rapid protodeboronation and a tendency to poison Palladium catalysts via nitrogen coordination.

This Application Note provides a definitive, field-tested guide to solving the "2-Pyridyl Problem." We move beyond standard conditions to detail three high-fidelity protocols: the Burke MIDA Boronate Method (for maximum stability), the Buchwald Lithium Triisopropyl Boronate Method (for in-situ generation), and the Copper-Promoted Protocol (for cost-efficiency).

Part 1: The Mechanistic Challenge

To successfully couple 2-pyridyl boronates, one must understand the failure mode.[1] The primary antagonist is not the catalyst, but the reagent itself.[1]

The Protodeboronation Trap

Under neutral or basic conditions, 2-pyridyl boronic acids exist in equilibrium with a zwitterionic species.[1] This zwitterion facilitates a unimolecular fragmentation of the C-B bond, replacing it with a C-H bond (protodeboronation) often faster than the transmetallation to Palladium can occur.[1]

Catalyst Poisoning

The basic nitrogen of the pyridine ring can displace phosphine ligands on the Pd(II) intermediate, forming an unreactive "Pd-pyridyl" resting state that halts the catalytic turnover.[1]

Mechanistic Pathway Visualization[3]

Protodeboronation Reagent 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (Unstable) Reagent->Zwitterion pH > 7 Decomp Pyridine (Decomposition) + Boric Acid Zwitterion->Decomp Rapid Hydrolysis (k_decomp >> k_trans) Pd_Cycle Pd(II)-Ar Intermediate Zwitterion->Pd_Cycle Transmetallation (Slow without Cu/Masking) Product 2-Aryl Pyridine (Coupled Product) Pd_Cycle->Product Reductive Elimination

Figure 1: The kinetic competition between productive coupling (green) and destructive protodeboronation (red).[1] Success requires accelerating transmetallation or suppressing zwitterion formation.

Part 2: Reagent Selection Strategy

Choosing the right boron source is 80% of the battle.[1] Use this comparative matrix to select the optimal reagent for your substrate.

Reagent ClassStability (Benchtop)Reactivity ProfileRecommended Use Case
Boronic Acid Very LowRapid decomposition; difficult to purify.Avoid for 2-pyridyl couplings unless freshly prepared and used immediately.
Pinacol Ester Low to ModerateSusceptible to hydrolysis; often requires Cu co-catalysis.[1]Use for simple substrates where Cu-promotion is tolerated.
MIDA Boronate High Air-stable solid; slow release of active species prevents accumulation of unstable acid.Gold Standard for complex, scale-up, or late-stage functionalization.[1]
Li-Triisopropyl Boronate HighStable solid; highly nucleophilic "ate" complex.Excellent for in-situ generation from 2-bromopyridine; high-throughput screening.
BF3K (Trifluoroborate) HighRequires hydrolysis to activate; variable success with 2-pyridyls.Specialized applications; less general than MIDA for this specific heterocycle.[1]

Part 3: Validated Experimental Protocols

Protocol A: The Burke Method (MIDA Boronates)

Best for: Maximum reliability, isolation of pure reagents, and complex substrates.[1]

Concept: MIDA boronates are stable towards the zwitterionic decomposition pathway.[1] However, standard hydrolytic conditions (dioxane/H2O) are often too slow for 2-pyridyls.[1] This protocol uses Copper(II) to facilitate transmetallation and Isopropanol to modulate solubility.[1]

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)

  • Promoter: Cu(OAc)₂ (0.5 equiv)

  • Base: K₂CO₃ (5.0 equiv)

  • Solvent: Isopropanol (IPA) [Anhydrous]

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide (1.0 equiv), 2-Pyridyl MIDA boronate (1.5 equiv), Cu(OAc)₂ (0.5 equiv), and K₂CO₃ (5.0 equiv).[1]

  • Catalyst Addition: Add Pd₂(dba)₃ and XPhos. (Pre-complexation is optional but recommended: stir Pd/Ligand in a small amount of solvent for 5 mins).[1]

  • Solvent: Add anhydrous Isopropanol (0.1 M concentration relative to halide).

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine to remove copper salts.[1] Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography. (Note: MIDA boronates themselves are silica stable if unreacted reagent needs recovery).

Expert Insight: The Cu(OAc)₂ here is not just a Lewis acid; it likely forms a transient Cu-pyridyl species that transmetallates to Pd faster than the boron species can hydrolyze.

Protocol B: The Buchwald Method (Lithium Triisopropyl Boronates)

Best for: High-throughput chemistry and "one-pot" synthesis from 2-halopyridines.

Concept: Lithium triisopropyl 2-pyridylboronates are "ate" complexes that are nucleophilic enough to transmetallate directly without hydrolysis to the unstable boronic acid.

Materials:

  • Lithium triisopropyl 2-pyridylboronate (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G3 or G4 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane / Water (10:1 ratio)

Step-by-Step:

  • Reagent Prep (Optional In-Situ): Treat 2-bromopyridine with n-BuLi (-78 °C) followed by B(O-iPr)₃. Warm to RT to generate the Li-boronate salt.[2] Remove solvent or use directly if solvent compatible.[1]

  • Coupling: To the solid Li-boronate (1.2 equiv), add the Aryl Halide (1.0 equiv), XPhos Pd G3 (2 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Add Dioxane/Water (10:1) degassed.[1]

  • Reaction: Heat to 100 °C for 2–5 hours.

  • Workup: Standard aqueous extraction.

Expert Insight: The XPhos Pd G3 precatalyst is crucial here because it activates rapidly at room temperature, ensuring the catalyst is ready before the boron reagent has time to degrade.[1]

Protocol C: Copper-Promoted Pinacol Coupling

Best for: Cost-sensitive applications using commercially available pinacol esters.

Concept: Similar to the Burke method but applied to pinacol esters.[1] The Copper(I) additive (CuI) mediates the transfer of the pyridyl group.[1]

Materials:

  • 2-Pyridyl Boronic Acid Pinacol Ester (1.5 equiv)

  • Aryl Iodide/Bromide (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Co-Catalyst: CuI (10–20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DME (Anhydrous)

Step-by-Step:

  • Setup: Combine Aryl Halide, Pinacol Ester, Cs₂CO₃, and CuI in a vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x). Oxygen is detrimental to the Cu(I) cycle.[1]

  • Catalyst: Add Pd(PPh₃)₄.

  • Solvent: Add degassed DMF.

  • Reaction: Heat to 100 °C .

  • Workup: Filter through Celite to remove Cu/Pd residues before extraction.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst poisoning by pyridine N.Switch to bulky ligands (XPhos, SPhos) that prevent N-coordination. Increase temperature.
Full Conversion to Pyridine (Protodeboronation) Hydrolysis is faster than transmetallation.Switch to Protocol A (MIDA) . Ensure conditions are anhydrous if using Protocol C. Increase Catalyst loading to outcompete hydrolysis.
Homocoupling of Aryl Halide Oxidative addition occurred, but transmetallation failed.[1]Add Cu(OAc)₂ or CuI promoter. Ensure Oxygen is rigorously excluded.[1]
Low Yield with Chlorides Oxidative addition is rate-limiting.Use XPhos Pd G4 or Pd-PEPPSI-IPr . Switch to Aryl Bromides or Iodides.[1]

Part 5: References

  • Dick, G. R.; Woerly, E. M.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem."[1] Angewandte Chemie International Edition, 2012 , 51, 2667–2672.[1]

  • Oberli, M. A.; Buchwald, S. L. "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates."[1][3][4] Organic Letters, 2012 , 14, 4606–4609.[1][3][4]

  • Billingsley, K. L.; Buchwald, S. L. "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society, 2007 , 129, 3358–3366.[1]

  • Knauber, T.; Arikan, F.; Röschenthaler, G.-V.; Gooßen, L. J. "Copper-Mediated Cross-Coupling of 2-Pyridylboronates."[1] Chemistry – A European Journal, 2011 , 17, 2689.[1]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates."[1] Journal of the American Chemical Society, 2009 , 131, 6961–6963.[1]

Sources

Method

Buchwald-Hartwig amination protocols for pyridine compounds

Application Note: Buchwald-Hartwig Amination Protocols for Pyridine Compounds Part 1: Executive Summary & The "Pyridine Problem" Pyridine motifs are ubiquitous in medicinal chemistry (e.g., Nexium, Claritin, Ivosidenib),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination Protocols for Pyridine Compounds

Part 1: Executive Summary & The "Pyridine Problem"

Pyridine motifs are ubiquitous in medicinal chemistry (e.g., Nexium, Claritin, Ivosidenib), yet they remain among the most challenging substrates for Palladium-catalyzed cross-coupling.

The Core Challenge: Unlike standard aryl halides, pyridines possess a basic nitrogen atom capable of coordinating strongly to the Palladium center. This creates a thermodynamic sink—an off-cycle "resting state" where the catalyst is sequestered, preventing the oxidative addition or amine binding steps. Furthermore, 2-halopyridines suffer from electronic deactivation, making the C–X bond difficult to break.

The Solution: Modern protocols have moved away from traditional Pd(OAc)₂/BINAP systems toward G3/G4 Palladacycle Precatalysts and bulky Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These systems ensure rapid formation of the active monoligated Pd(0) species and sterically discourage the coordination of the pyridine nitrogen.

Part 2: Mechanistic Challenges (Visualized)

To troubleshoot these reactions, one must understand the competition between the productive catalytic cycle and the inhibitory pyridine coordination.

Figure 1: Catalytic Cycle vs. Pyridine Inhibition Pathway

BuchwaldPyridine Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X DeadComplex INHIBITION (Pyridine-Pd Coordination) Pd0->DeadComplex Pyridine N-binding (Steric failure) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNR2 / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst DeadComplex->Pd0 Reversible (Slow)

Caption: The productive cycle (Blue/Green) competes with the non-productive coordination of the pyridine nitrogen (Red). Bulky ligands prevent the red pathway.

Part 3: Strategic Protocol Design

Ligand Selection Matrix

Do not guess. Select the ligand based on the specific amine class and pyridine substitution pattern.

Substrate ClassRecommended LigandPrecatalyst FormWhy?
Primary Amines BrettPhos BrettPhos Pd G4Prevents bis-arylation; high activity for 2-chloropyridines.
Secondary Amines RuPhos RuPhos Pd G4Universal standard for secondary amines; extremely robust.
Anilines BrettPhos or tBuBrettPhos G4 PrecatalystHandles the lower nucleophilicity of anilines well.
Acidic Amides Xantphos Pd(OAc)₂ + LigandChelating ligand prevents catalyst poisoning by amidates.
2-Halopyridines tBuBrettPhos G4 PrecatalystMaximum steric bulk prevents N-coordination at the Pd center.
Base Selection Logic[2][3][4]
  • NaOtBu (Sodium tert-butoxide): The gold standard for rate. Use this unless functional groups (esters, nitriles, nitro) forbid it.[1]

  • LHMDS (Lithium bis(trimethylsilyl)amide): Soluble base. Excellent for substrates with protic groups or when mild conditions are needed.

  • Cs₂CO₃ (Cesium Carbonate): The "Safety" base. Use for substrates with esters, aldehydes, or nitro groups. Requires higher temperatures (80–100°C) and longer times.

Part 4: Detailed Experimental Protocols

Protocol A: The "Universal" Protocol (Secondary Amines)

Target: Coupling of 3-bromopyridine with Morpholine (or similar). System: RuPhos Pd G4 / NaOtBu / THF

Rationale: RuPhos is the most general ligand for secondary amines. The G4 precatalyst guarantees a 1:1 L:Pd ratio, preventing the formation of inactive Pd-aggregates which is common with Pd(OAc)₂.

Step-by-Step:

  • Preparation: Flame-dry a 2-dram reaction vial containing a magnetic stir bar. Allow to cool under Argon.

  • Solids Addition:

    • Add RuPhos Pd G4 (1-2 mol%). Note: 1 mol% is usually sufficient; use 2 mol% for chlorides.

    • Add NaOtBu (1.2 - 1.4 equiv).[2] Crucial: Use fresh base. Old, hydrolyzed alkoxide is the #1 cause of failure.

    • Add solid aryl halide (if applicable) (1.0 equiv).

  • Inerting: Cap the vial with a septum cap. Evacuate and backfill with Argon (3 cycles).

  • Liquids Addition:

    • Add Anhydrous THF or Dioxane (Concentration: 0.1 M to 0.2 M).

    • Add the Amine (1.2 equiv).[2]

    • Add liquid aryl halide (if applicable).

  • Activation & Reaction:

    • Stir at room temperature for 2 minutes. Self-Validation: The solution should turn a distinct color (often orange/red) indicating precatalyst activation.

    • Heat to 60°C (for Bromides) or 80-100°C (for Chlorides).

    • Monitor by LCMS at 1 hour.

  • Workup: Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd, concentrate, and purify.

Protocol B: The "Difficult" Protocol (2-Chloropyridines & Primary Amines)

Target: Coupling of 2-chloropyridine with a primary alkyl amine. System: BrettPhos Pd G4 / LHMDS / Dioxane

Rationale: 2-Chloropyridines are electronically deactivated and sterically challenging. BrettPhos is required to prevent the primary amine from binding twice (over-arylation) and to shield the Pd from the pyridine nitrogen.

Step-by-Step:

  • Inerting: Charge a reaction tube with BrettPhos Pd G4 (2-3 mol%) and seal. Cycle Argon/Vacuum 3 times.

  • Solvent/Reagent Mix:

    • Under Argon flow, add 1,4-Dioxane (anhydrous).

    • Add 2-Chloropyridine (1.0 equiv).

    • Add Primary Amine (1.2 equiv).

  • Base Addition:

    • Add LHMDS (1.0 M in THF, 2.0 - 2.4 equiv) dropwise.

    • Note: LHMDS is used here to prevent nucleophilic attack on the chloropyridine ring which can occur with strong alkoxides.

  • Reaction:

    • Heat to 100°C . This high temperature is necessary to overcome the activation energy of the C-Cl oxidative addition.

    • Run for 12-16 hours.

  • Quench: Cool to RT, quench with saturated NH₄Cl (to neutralize the silylamide), extract with DCM.

Part 5: Troubleshooting & Self-Validating Systems

Use this decision tree to diagnose failures.

Figure 2: Optimization Workflow

Optimization Start Reaction Analysis Check1 Conversion < 10%? Start->Check1 Check2 Dehalogenation (Reduced Ar-H)? Start->Check2 Check3 Catalyst Blacking Out? Start->Check3 Sol1 Fix: Poisoning. Switch to G4 Precatalyst Increase Temp. Check1->Sol1 Yes Sol2 Fix: Hydride Elimination. Switch Solvent (Toluene) Change Ligand. Check2->Sol2 Yes Sol3 Fix: O2 Leak / Decomposition. Check Inert Lines Add Ligand Excess. Check3->Sol3 Yes

Caption: Diagnostic logic for common failure modes in pyridine couplings.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
No Conversion, SM remains Catalyst Poisoning or Oxidative Addition failure.1. Switch to G4 Precatalyst (activates faster).2. Increase Temp to 100°C.3. Switch to tBuBrettPhos (bulkier).
Product is Ar-H (Dehalogenation)

-Hydride elimination from the amine or solvent.
1. Avoid alcoholic solvents.2. Switch from Dioxane to Toluene.3. Use a ligand with larger bite angle.
Reaction stalls at 50% Catalyst death (Pd Black formation).1. Add 1-2 mol% free ligand to stabilize Pd.2. Ensure strict O₂ exclusion (glovebox).
Low Yield with NaOtBu Functional group incompatibility.Switch to Cs₂CO₃ in Dioxane at 100°C (longer reaction time).

Part 6: References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Poor Diaryl Ethers. Journal of the American Chemical Society. (Note: Foundational work on ligand effects relevant to difficult substrates).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (The definitive guide on ligand selection).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society. (Historical context of the mechanism).

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. (Introduction of G3/G4 precatalysts).

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines with Primary Amines. Organic Letters. (Specific protocol for the difficult 2-chloropyridine case).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in 2-(3-Pyridyl)-2-pyrrolidinylethylamine synthesis

Technical Support Center: Pyridyl-Pyrrolidinyl-Ethylamine Synthesis Ticket System: OPEN Topic: Overcoming Synthetic & Purification Hurdles for 2-(3-Pyridyl)-2-pyrrolidinylethylamine Scaffolds. Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridyl-Pyrrolidinyl-Ethylamine Synthesis Ticket System: OPEN Topic: Overcoming Synthetic & Purification Hurdles for 2-(3-Pyridyl)-2-pyrrolidinylethylamine Scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The "Sticky" Scaffold Challenge

Welcome to the technical support hub for Pyridyl-Pyrrolidinyl-Alkylamines . We understand the specific frustration of this molecule. You are likely dealing with a "LogP Nightmare"—a molecule containing two basic nitrogen centers (pyridine pKa ~5.2, pyrrolidine pKa ~11.3) and a primary ethylamine tail.

This structure presents a triad of challenges:

  • Catalyst Poisoning: The pyridine nitrogen binds irreversibly to Pd/Pt surfaces during hydrogenation steps.[1]

  • Hydrophilicity: The product prefers the aqueous phase during workup, leading to massive yield loss.

  • Cyclization Regiocontrol: Forcing the 3-pyridyl group to the 2-position of the pyrrolidine ring (resembling the Nornicotine scaffold) often yields isomeric mixtures.

Below are the resolved "Tickets" for the most common failure modes in this synthesis.

Module 1: Synthesis & Reaction Optimization

Ticket #SYN-01: Hydrogenation Stalled (Catalyst Poisoning)

User Issue: "I am trying to reduce a nitrile or enamine intermediate to form the ethylamine tail or close the pyrrolidine ring. The reaction starts but stops at 20% conversion. Adding more catalyst doesn't help."

Diagnosis: You are experiencing Pyridine Poisoning . The unprotonated nitrogen on the pyridine ring is coordinating to the active sites of your Heterogeneous Catalyst (Pd/C or PtO2), effectively killing it.[1]

Resolution Protocol: You must "mask" the pyridine nitrogen during the reduction.

  • Switch Solvent System: Do not use neutral alcohols (MeOH/EtOH).

    • Correct Solvent: Glacial Acetic Acid (AcOH) or MeOH with 1.5 eq. HCl/Dioxane.

    • Mechanism:[2] Protonating the pyridine (Py-H+) prevents it from binding to the metal surface, allowing the catalyst to interact with the alkene/nitrile/azide.

  • Upgrade Catalyst:

    • Palladium (Pd/C) is highly susceptible to nitrogen poisoning.

    • Recommended: Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (Adams' Catalyst, PtO₂) in acidic media. Rhodium is significantly more resistant to amine poisoning.

  • Pressure Parameters:

    • Increase H₂ pressure from Balloon (1 atm) to Parr Shaker (3–5 bar) .

Data Comparison: Catalyst Performance in Pyridine-Containing Substrates

CatalystSolventPressureConversion (24h)Notes
10% Pd/C MeOH1 atm15%Catalyst poisoned rapidly.
10% Pd/C AcOH 3 bar65%Improved, but acetamide side-products possible.
5% Rh/Al₂O₃ MeOH3 bar40%Moderate resistance.
PtO₂ (Adams) AcOH 3 bar98% Gold Standard. Protonation + Pt resistance.
Ticket #SYN-02: Constructing the Quaternary Center

User Issue: "I cannot get the 3-pyridyl group to couple selectively to the 2-position of the pyrrolidine to form the core 2-(3-pyridyl)-2-pyrrolidinyl linkage."

Diagnosis: Direct alkylation of pyridine is difficult due to its electron-deficient nature. You need a "Reverse Polarity" (Umpolung) approach or a transition-metal cross-coupling.

Resolution Protocol (The "Surrogate" Strategy): Do not try to attach a pyrrolidine to a pyridine. Instead, build the pyrrolidine onto the pyridine.

  • Starting Material: 3-Bromopyridine.

  • Coupling: Use a Heck-type coupling with N-Boc-2,3-dihydro-1H-pyrrole (or N-vinyl formamide followed by cyclization).

  • Alternative (Lithiation):

    • Perform a halogen-lithium exchange on 3-bromopyridine (n-BuLi, -78°C).

    • Quench with a cyclic imine or nitrone precursor.

Visualization: The "Poisoning" Mechanism vs. Solution

CatalystPoisoning Cat Pd Surface (Active Sites) Py Pyridine Substrate (Lone Pair) Py->Cat Strong Coordination (POISONING) PyH Protonated Pyridine (Py-H+) Py->PyH Add Acid H2 Hydrogen (H2) H2->Cat Blocked Access H2->Cat Successful Adsorption PyH->Cat No Binding (Repulsion) Acid Acidic Media (AcOH/HCl) Acid->PyH

Caption: Mechanism of Catalyst Poisoning by Pyridine and the "Protonation Shield" Strategy.

Module 2: Purification & Isolation (The "Invisible Product")

Ticket #PUR-01: Product Lost in Aqueous Phase

Diagnosis: Your molecule (amine + pyridine + pyrrolidine) is super-hydrophilic . Even at pH 12, it is likely partitioning into the water layer because of hydrogen bonding or incomplete deprotonation of the highly basic pyrrolidine. Standard DCM extraction fails here.

Resolution Protocol (The "Salting Out" Technique):

  • Saturate the Aqueous Phase: Add solid NaCl or K₂CO₃ to the aqueous layer until no more dissolves. This reduces the solubility of organic amines in water (Salting-out effect).

  • Switch Solvent: DCM is often too non-polar. Use Chloroform:Isopropanol (3:1) as the extraction solvent.

    • Why? The alcohol component disrupts hydrogen bonding with water and solvates the amine.

  • Continuous Extraction: If the LogP is < 0.5, use a liquid-liquid continuous extractor for 24 hours.

Ticket #PUR-02: Streaking on Silica Columns

User Issue: "I tried flash chromatography (Hex/EtOAc). The product smeared from fraction 10 to 50. I recovered nothing pure."

Diagnosis: The basic nitrogens are interacting with the acidic silanols (Si-OH) on the silica gel, acting like an ion-exchange resin rather than a partition column.

Resolution Protocol (Amine-Modified Silica):

  • Option A (Pre-treatment): Flush your silica column with 1% Triethylamine (TEA) in Hexane before loading the sample. Add 1% TEA to your mobile phase throughout the run.

  • Option B (The "DCM/MeOH/NH3" System):

    • Do not use Hexane/EtOAc.

    • Use DCM : MeOH : NH₄OH (aq) .

    • Starting Ratio: 95 : 4 : 1.

    • Gradient: Ramp to 80 : 19 : 1.

    • Note: The ammonium hydroxide competes for the silanol sites, allowing your amine to elute as a sharp peak.

Visualization: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckLogP Is Product Highly Water Soluble? (LogP < 1) Start->CheckLogP Extract Standard Extraction Fails CheckLogP->Extract Yes Column Flash Chromatography CheckLogP->Column No SaltOut 1. Saturate Aqueous w/ K2CO3 2. Extract w/ CHCl3:IPA (3:1) Extract->SaltOut Apply Fix Streak Does it Streak on Silica? Column->Streak StdSilica Use Amine-Functionalized Silica OR DCM:MeOH:NH4OH (90:9:1) Streak->StdSilica Yes (Basic Amines) Reverse Use C18 Reverse Phase (Buffer: 0.1% TFA or Formic Acid) Streak->Reverse Yes (High Polarity)

Caption: Decision matrix for isolating hydrophilic poly-basic amines.

FAQ: Frequently Asked Questions

Q: Can I use Boc-protection to simplify purification? A: Yes, absolutely. If you can introduce the ethylamine tail as a Boc-protected amine (e.g., using N-Boc-ethylenediamine derivatives), the LogP will increase significantly, making the molecule lipophilic enough for standard EtOAc/Hexane chromatography. Deprotect with HCl/Dioxane or TFA only at the final stage.

Q: The product turns brown/black upon standing. Is it decomposing? A: Likely yes. Pyrrolidine derivatives, especially "nornicotine-like" structures, are prone to oxidation at the alpha-carbon (adjacent to the secondary amine).

  • Fix: Store the product as a Salt (HCl or Oxalate) . Convert the free base to the dihydrochloride salt immediately after purification. The salt form is stable for years at 4°C.

Q: How do I verify the regiochemistry (2- vs 3-pyrrolidinyl)? A: 1H-NMR coupling constants can be ambiguous. Use HMBC (Heteronuclear Multiple Bond Correlation) NMR. Look for the correlation between the pyridine ring protons and the chiral center of the pyrrolidine. X-ray crystallography of the picrate salt is the ultimate confirmation.

References

  • Catalytic Hydrogenation & Poisoning: Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation using pyridine as a catalyst poison.[3] Chemical & Pharmaceutical Bulletin, 51(3), 320-324.

  • Synthesis of Pyrrolidine-Pyridine Scaffolds: Wagner, F. F., & Comins, D. L. (2006).
  • Purification of Hydrophilic Amines: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Handling Pyridine-Based Drugs: BenchChem Technical Support. (2025).[4][5][6] Chromatographic Purification of Pyridine Derivatives.

Sources

Optimization

Improving yield in 2-pyridyl compound synthesis

Technical Support Center: 2-Pyridyl Synthesis Optimization Subject: Troubleshooting Low Yields in 2-Pyridyl Cross-Coupling & Functionalization Escalation Level: Tier 2 (Senior Scientist) Doc ID: PYR-SYN-2025-v4 Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Pyridyl Synthesis Optimization Subject: Troubleshooting Low Yields in 2-Pyridyl Cross-Coupling & Functionalization Escalation Level: Tier 2 (Senior Scientist) Doc ID: PYR-SYN-2025-v4

Executive Summary: The "2-Pyridyl Paradox"

Synthesizing 2-substituted pyridines is notoriously difficult due to two converging factors:

  • Nucleophilic Catalyst Poisoning: The basic nitrogen lone pair (

    
    -donor) binds tightly to transition metals (Pd, Ni, Cu), displacing ligands and arresting the catalytic cycle.
    
  • Electrophilic Instability (Protodeboronation): In Suzuki-Miyaura coupling, 2-pyridyl boronic acids are exceptionally prone to hydrolytic C-B bond cleavage, often decomposing faster than they couple.

This guide provides mechanistic root-cause analysis and validated protocols to overcome these barriers.

Module 1: The Boronate Instability (Suzuki-Miyaura)[1]

Q: Why does my 2-pyridyl boronic acid decompose before coupling?

A: You are experiencing Rapid Protodeboronation . Unlike phenyl boronic acids, 2-pyridyl species form a zwitterionic intermediate where the pyridine nitrogen coordinates to the boron atom (or protonates), significantly lowering the activation energy for C-B bond hydrolysis.

The Mechanism: Under neutral/aqueous conditions, the C-B bond hydrolyzes within minutes.

  • Symptom:[1][2][3][4][5][6][7] NMR shows pyridine (protonated product) instead of coupled product.

  • Root Cause:[1][2][3][5][6] High pH accelerates transmetallation but also decomposition; low pH stabilizes the boronic acid but shuts down transmetallation.

Protocol A: The MIDA Boronate Solution (Slow-Release Strategy)

Theory:


-Methyliminodiacetic acid (MIDA) boronates hybridize the boron to 

, removing its Lewis acidity and preventing the destructive zwitterion formation. The active boronic acid is released slowly in situ using a mild base, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition [1].

Standard MIDA Coupling Protocol:

Reagent Equivalents Notes
2-Pyridyl MIDA Boronate 1.2 - 1.5 equiv Air-stable solid
Aryl Bromide/Chloride 1.0 equiv Electrophile
Cu(OAc)2 0.5 equiv Co-catalyst (Critical for 2-pyridyls)
K3PO4 5.0 equiv Anhydrous base
Pd(dtbpf)Cl2 0.02 equiv Catalyst (or Pd-XPhos G4)

| DMF/IPA (4:1) | 0.2 M | Solvent System |

Step-by-Step:

  • Combine MIDA boronate, aryl halide, and Cu(OAc)2 in a vial.

  • Add solvent (DMF/IPA) and base.

  • Heat to 100 °C for 4-16 hours.

  • Note: The copper promotes the "slow release" hydrolysis of the MIDA ester while simultaneously facilitating the transmetallation step [2].

Visualizing the Instability vs. Protection

Protodeboronation Unstable 2-Pyridyl Boronic Acid (Unstable sp2) Zwitterion Zwitterionic Intermediate (N-H...B interaction) Unstable->Zwitterion Rapid Equilibrium Coupling Pd-Catalyzed Coupling (Product) Unstable->Coupling Pd(0) (Must be faster than hydrolysis) Decomp Pyridine + B(OH)3 (Decomposition) Zwitterion->Decomp Hydrolysis (Fast) MIDA 2-Pyridyl MIDA Boronate (Stable sp3) MIDA->Unstable Slow Release (aq. Base or Cu)

Figure 1: The kinetic competition between decomposition and coupling. MIDA boronates throttle the supply of the unstable species.

Module 2: Catalyst Poisoning (The Nitrogen Trap)

Q: My reaction starts but stalls at 20% conversion. Adding more catalyst doesn't help.

A: The pyridine nitrogen is coordinating to the Pd(II) intermediate, forming a stable "resting state" complex that cannot undergo reductive elimination. This is Catalyst Poisoning .

Protocol B: Steric Bulk & Precatalysts (Buchwald G3/G4)

Theory: Use bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines). The steric bulk prevents the pyridine nitrogen from binding to the metal center, while the electron-rich nature facilitates oxidative addition of deactivated halides [3].

Recommended Catalyst Systems:

  • XPhos Pd G4: Excellent for general 2-pyridyl couplings.

  • SPhos Pd G4: Best for heteroaryl-heteroaryl couplings.

  • G-Phos Pd G4: Designed specifically for extremely difficult couplings where product inhibition is high.

Optimized Conditions (Buchwald-Hartwig Type):

  • Catalyst: XPhos Pd G4 (1-2 mol%).

  • Base: K3PO4 (weak base preferred to avoid side reactions) or K2CO3.

  • Solvent: 1,4-Dioxane or Toluene/Water (biphasic helps solubilize inorganic bases).

  • Temperature: 80-100 °C.

Troubleshooting Tip: If using a free amine or alcohol coupling partner, the pyridine nitrogen is less of a problem than in C-C coupling, but product inhibition (the product pyridine binding Pd) is common. G-Phos is superior here.

Module 3: Alternative Methodologies (When Suzuki Fails)

Q: Suzuki coupling is failing completely. What is the alternative?

A: Switch to Negishi Coupling or C-H Activation via N-Oxides .

Option 1: Negishi Coupling (The Zinc Route)

2-Pyridylzinc reagents are thermodynamically stable and do not suffer from the protodeboronation issues of boronates.

Protocol:

  • Formation: React 2-bromopyridine with

    
    -PrMgCl
    
    
    
    LiCl (TurboGrignard) at -20 °C, then transmetallate with ZnCl2 (1.0 M in THF).
  • Coupling: Add the aryl halide and catalyst (e.g., Pd(PPh3)4 or PEPPSI-IPr).

  • Advantage: High reactivity at room temperature; no hydrolysis issues.

Option 2: N-Oxide Activation (The Fagnou Method)

Theory: Oxidize the pyridine nitrogen to an N-oxide. This removes the lone pair (preventing catalyst poisoning) and activates the C2 position for direct C-H arylation [4].

Protocol:

  • Substrate: Pyridine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -oxide.[8][9]
    
  • Reagents: Aryl Bromide, Pd(OAc)2 (5 mol%), P(

    
    -Bu)3
    
    
    
    HBF4 (ligand), K2CO3.
  • Condition: Toluene, 110 °C.

  • Post-Process: Reduce the N-oxide back to pyridine using Zn/NH4Cl or Raney Nickel.

Module 4: Troubleshooting Decision Tree

Use this logic flow to select the correct experimental path for your specific substrate.

DecisionTree Start Start: 2-Pyridyl Coupling Boronate Using Boronic Acid? Start->Boronate Stable Is it MIDA or BF3K? Boronate->Stable Yes Negishi Switch to Negishi (Zn) (Best for stability) Boronate->Negishi No (Halide/Zn) Switch Switch to MIDA/BF3K or Anhydrous Conditions Stable->Switch No (Free acid) CatPois Catalyst Poisoning? Stable->CatPois Yes Switch->CatPois Ligand Use XPhos/SPhos Pd G4 CatPois->Ligand Standard Ligands Failed Fail Still Failing? Ligand->Fail Fail->Negishi If Halide available NOxide Switch to N-Oxide (C-H Activation) Fail->NOxide If C-H activation needed

Figure 2: Strategic workflow for selecting the optimal synthetic route.

References

  • Knapp, D. M., et al. (2010). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Kinzal, T., et al. (2010). "Suzuki-Miyaura Cross-Coupling of 2-Pyridyl MIDA Boronates." Journal of the American Chemical Society.[10] Link

  • Bruno, N. C., et al. (2013). "Buchwald G3 and G4 Precatalysts: Versatile Tools for Cross-Coupling." Chemical Science, 4, 916-920. Link

  • Campeau, L.-C., & Fagnou, K. (2006). "Pd-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 128(9), 2953-2957. Link

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of Pyridyl Compounds

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions in Pyridine Couplings Introduction: The "Pyridine Problem" Welcome to the technical support center. If you are here, you are li...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions in Pyridine Couplings

Introduction: The "Pyridine Problem"

Welcome to the technical support center. If you are here, you are likely experiencing low yields, stalled reactions, or unexplained starting material consumption when coupling pyridyl boronic acids or halides.

Pyridines are notoriously difficult substrates in Suzuki-Miyaura coupling due to two intrinsic properties:

  • Electron Deficiency: This makes oxidative addition difficult (for pyridyl halides) and transmetallation sluggish.

  • Lewis Basicity: The pyridine nitrogen is a potent ligand. It competes with your phosphine ligands for the Palladium center, leading to catalyst poisoning .

  • Instability: 2-Pyridyl boronic acids are exceptionally prone to protodeboronation , often decomposing faster than they can couple.[1]

This guide breaks down these failure modes into diagnostic modules with self-validating protocols.

Module 1: The Disappearing Nucleophile (Protodeboronation)

Symptom: You observe rapid consumption of the pyridyl boronic acid by TLC/LCMS, but no product forms. The mass spectrum shows the corresponding pyridine (M-B(OH)₂ + H).

Technical Insight

Protodeboronation is the primary failure mode for 2-pyridyl boronates . Unlike 3- or 4-pyridyl isomers, 2-pyridyl boronic acid forms a transient zwitterionic intermediate where the nitrogen atom coordinates to the boron center. This species is highly susceptible to base-catalyzed hydrolysis, cleaving the C-B bond and releasing the pyridine waste product.

Mechanism Visualization

Protodeboronation Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-B Coordination) Start->Zwitterion pH > 7 Base Base (OH-) Base->Zwitterion Transition C-B Bond Cleavage Zwitterion->Transition Rapid Hydrolysis Waste Pyridine (Waste) Transition->Waste Boric Boric Acid Transition->Boric

Figure 1: The rapid decomposition pathway of 2-pyridyl boronic species via zwitterionic fragmentation.[1]

Solution: The Slow-Release Strategy (MIDA Boronates)

To outcompete decomposition, you must keep the concentration of the free boronic acid low. We utilize MIDA (N-methyliminodiacetic acid) boronates .[2][3][4] These are air-stable, sp³-hybridized boron species that do not transmetallate directly. Under hydrolytic conditions, they slowly release the active boronic acid at a rate that matches the catalytic cycle.

Validated Protocol: MIDA Slow-Release Coupling

Use this for all 2-pyridyl nucleophiles.

Reagents:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%) OR XPhos Pd G4 (3 mol%)

  • Copper Additive: Cu(OAc)₂ (50 mol%) — Critical for 2-pyridyls to facilitate transmetallation.

  • Base: K₂CO₃ (5.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: DMF/Isopropanol (4:1) or Dioxane/Water (5:1)

Step-by-Step:

  • Setup: Charge a vial with the MIDA boronate, aryl halide, copper acetate, and base.

  • Catalyst Addition: Add the Pd source and ligand last.

  • Degassing: Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling.

  • Solvent: Add the solvent mixture (degassed).

  • Activation: Heat to 100°C .

    • Checkpoint: The reaction mixture should turn from blue/green (Cu) to black/brown (active Pd). If it remains bright blue, the Pd has not activated or has precipitated.

  • Monitoring: Monitor by LCMS. You should see a steady conversion over 2-6 hours.

    • Note: If you see the MIDA boronate remaining but no product, increase water content to accelerate hydrolysis.

Module 2: Catalyst Poisoning (The "Dead" Catalyst)

Symptom: The reaction starts but stalls at ~20-30% conversion. Adding more catalyst does not restart it. The reaction mixture might look "pale" or precipitate a black solid (Pd black).

Technical Insight

Pyridines are "non-innocent" substrates. The lone pair on the nitrogen is a competent ligand for Palladium(II). If the phosphine ligand is not bulky enough, the pyridine substrate will displace it, forming a stable bis(pyridine)Pd(II) complex. This complex is catalytically inactive and effectively removes Palladium from the cycle.

Mechanism Visualization

Poisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd Ar-X Poisoned Inactive Complex (Pyridine)₂-Pd(II)-Ar-X OxAdd->Poisoned Ligand Displacement (Poisoning) Product Coupled Product OxAdd->Product Transmetallation (Normal Cycle) Pyridine Pyridine Substrate (Excess) Pyridine->Poisoned Poisoned->Pd0 Irreversible (Dead End)

Figure 2: Competitive coordination of pyridine nitrogen leads to off-cycle catalyst sequestration.

Solution: Steric Bulk (Buchwald Ligands)

You must use ligands that are sterically bulky enough to prevent the pyridine nitrogen from approaching the metal center.

  • Recommended: XPhos , SPhos , or RuPhos .

  • Avoid: PPh₃, dppf, or simple phosphines.

Validated Protocol: Handling "Sticky" Pyridines

Use this when the halide is a pyridine or quinoline.

Reagents:

  • Precatalyst: XPhos Pd G4 or SPhos Pd G3 (1-3 mol%).

    • Why G3/G4? These precatalysts ensure a 1:1 Pd:Ligand ratio and activate immediately, reducing the window for poisoning during the initial heat-up.

  • Base: K₃PO₄ (aqueous, 0.5 M).

  • Solvent: THF or Toluene (biphasic with water).

Self-Validating Check:

  • Run a small scale test (50 mg). If the reaction stalls, add 1 equivalent of the free ligand (e.g., XPhos) relative to Pd. If the reaction restarts, your catalyst was being stripped of ligands by the substrate.

Module 3: Homocoupling & Hydrodehalogenation

Symptom:

  • Homocoupling: You isolate significant amounts of Biaryl (Ar-Ar) instead of Cross-product (Ar-Py).

  • Hydrodehalogenation: You isolate the reduced aryl halide (Ar-H).

Troubleshooting Matrix
IssueCauseDiagnosticSolution
Homocoupling Oxygen presence promotes oxidative coupling of the boronic acid.Mass spec shows dimer (2x Mass of Boronate - H₂).Strict Degassing: Sparge solvents with N₂/Ar for 15 mins. Do not just sonicate.
Hydrodehalogenation Hydride transfer from solvent (alcohol) or base.Mass spec shows Ar-H. Common with electron-deficient halides.Switch Solvent: Move from Isopropanol/Ethanol to Toluene/Water or DMF. Use a weaker base (K₂CO₃ instead of alkoxides).

References

  • Mechanism of Protodeboronation

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(31), 10891–10902.
  • MIDA Boronates & Slow Release

    • Gillis, E. P., & Burke, M. D. (2007).[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Catalyst Poisoning & Ligand Selection

    • Martin, R., & Buchwald, S. L. (2008).[5] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

  • General Review of Pyridine Couplings

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Optimization

Optimization of reaction conditions for 2-(3-Pyridyl)-2-pyrrolidinylethylamine

The following technical support guide is designed for the optimization and troubleshooting of 2-(3-Pyridyl)-2-(pyrrolidin-1-yl)ethanamine (CAS: 855659-43-7). This guide assumes the target molecule is the N-linked pyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for the optimization and troubleshooting of 2-(3-Pyridyl)-2-(pyrrolidin-1-yl)ethanamine (CAS: 855659-43-7).

This guide assumes the target molecule is the N-linked pyrrolidine derivative (a vicinal diamine scaffold), synthesized via the standard Strecker-Reduction pathway or the Henry-Michael route.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Synthesis Optimization, Impurity Profiling, and Workup Protocols.

Molecule Profile & Synthetic Logic

Before troubleshooting, confirm your target structure and the synthetic logic. This molecule is a vicinal diamine featuring a pyridine ring and a pyrrolidine ring on the same carbon (


-position).
  • Target Structure: 1-Amino-2-(3-pyridyl)-2-(pyrrolidin-1-yl)ethane.

  • Key Challenge: The molecule contains a "benzylic-like" C-N bond (susceptible to cleavage) and a pyridine ring (susceptible to poisoning hydrogenation catalysts).

  • Primary Route (Strecker-Reduction):

    • Condensation: 3-Pyridinecarboxaldehyde + Pyrrolidine + TMSCN

      
      
      
      
      
      -Amino Nitrile.
    • Reduction:

      
      -Amino Nitrile + LiAlH
      
      
      
      
      
      Vicinal Diamine.
Synthetic Pathway Diagram

SynthesisPath Start 3-Pyridinecarboxaldehyde Step1 Strecker Reaction (+ Pyrrolidine, TMSCN) Start->Step1 Inter Intermediate: alpha-Amino Nitrile Step1->Inter Step2 Reduction (LiAlH4 / THF) Inter->Step2 Side1 Impurity A: Retro-Strecker (Aldehyde) Inter->Side1 Moisture/Heat Product Target: 2-(3-Pyridyl)-2-(pyrrolidin-1-yl)ethanamine Step2->Product Side2 Impurity B: Reductive Decyanation (3-Picolyl-pyrrolidine) Step2->Side2 Over-reduction

Figure 1: The standard Strecker-Reduction pathway for vicinal diamine synthesis, highlighting critical failure points.

Troubleshooting Guides (Q&A)

Phase 1: The Strecker Reaction (Nitrile Formation)

Q: My


-amino nitrile intermediate yield is low (<40%), and I see starting aldehyde on TLC. What is happening? 

A: The Strecker reaction is an equilibrium process. If you are using aqueous cyanide (NaCN/KCN), the equilibrium often favors the starting materials due to the steric bulk of the pyrrolidine and the pyridine ring.

  • The Fix: Switch to Trimethylsilyl Cyanide (TMSCN) in a non-polar aprotic solvent (DCM or Acetonitrile) with a catalytic amount of Lewis acid (e.g., ZnI

    
     or Sc(OTf)
    
    
    
    ).
  • Why: TMSCN drives the reaction forward irreversibly by forming the O-silylated intermediate, which is then converted to the nitrile. This avoids the reversibility issues of aqueous conditions.

Q: The nitrile intermediate turns dark/tarry during storage. Is it stable?

A:


-Amino nitriles derived from aromatic aldehydes are prone to Retro-Strecker  decomposition (reverting to imine/cyanide) if exposed to moisture, or polymerization if exposed to heat.
  • Protocol: Do not store the intermediate. Process it immediately into the reduction step. If storage is unavoidable, keep it at -20°C under Argon, strictly anhydrous.

Phase 2: Reduction (Nitrile Amine)

Q: During LiAlH


 reduction, I am observing a major impurity that matches "3-(pyrrolidin-1-ylmethyl)pyridine". Why am I losing the carbon chain? 

A: You are experiencing Reductive Decyanation (C-CN bond cleavage). The carbon bearing the nitrile is "benzylic" to the pyridine ring, making the C-CN bond weaker. Strong reducing agents or high temperatures can cleave the cyanide group entirely rather than reducing it.

  • Optimization Table:

Reducing AgentConditionRisk of CleavageRecommendation
LiAlH

Reflux (THF)High Avoid prolonged reflux.
LiAlH

0°C

RT (Ether)
Moderate Preferred Method. Keep temp low.
AlH

(in situ)
RT (THF)LowExcellent alternative if LAH fails.
H

/ Raney Ni
50 psi, EtOHLowGood, but Pyridine may poison catalyst.

Q: The reaction mixture solidifies or becomes an unmanageable gel during the quench. How do I recover my product?

A: Aluminum salts form gelatinous hydroxides that trap polar amines.

  • The "Fieser" Quench (Mandatory): For every

    
     grams of LiAlH
    
    
    
    used:
    • Add

      
       mL water (slowly!).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
    • Crucial Step: Stir this granular precipitate for 30 minutes before filtering. The precipitate should be white and sandy, not gelatinous. Wash the sand vigorously with THF.

Phase 3: Workup & Purification

Q: My product is water-soluble. I cannot extract it from the aqueous layer after the quench.

A: This is the most common failure mode for this molecule. It is a diamine and highly polar.

  • Protocol:

    • Salting Out: Saturate the aqueous phase with NaCl or K

      
      CO
      
      
      
      .
    • Solvent Choice: Do NOT use Diethyl Ether or Hexane. Use DCM (Dichloromethane) or CHCl

      
      :Isopropanol (3:1) .
      
    • pH Control: Ensure the aqueous layer is pH > 12. Pyridine bases require high pH to be fully deprotonated.

Experimental Optimization Protocols

Protocol A: Optimized Strecker Reaction (TMSCN Method)

Use this if yields are low with standard cyanide salts.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagents: Dissolve 3-Pyridinecarboxaldehyde (1.0 eq) and Pyrrolidine (1.1 eq) in anhydrous DCM (0.5 M). Stir for 30 min to form the iminium species (solution may warm up).

  • Addition: Cool to 0°C. Add TMSCN (1.2 eq) dropwise. Add catalyst ZnI

    
      (0.05 eq).
    
  • Reaction: Stir at RT for 4–6 hours. Monitor by NMR (look for disappearance of aldehyde proton at ~10 ppm).

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM. Dry (Na
    
    
    
    SO
    
    
    ) and concentrate. Do not purify on silica (silica is acidic and causes decomposition). Proceed directly to reduction.
Protocol B: "Cold" LiAlH Reduction

Designed to minimize reductive decyanation.

  • Setup: 3-neck flask, reflux condenser, Argon.

  • Slurry: Suspend LiAlH

    
     (2.5 eq) in anhydrous Diethyl Ether  (not THF, to keep temperature lower) at 0°C.
    
  • Addition: Dissolve the crude nitrile (from Protocol A) in Ether/THF (minimal THF to dissolve). Add dropwise to the LAH slurry at 0°C.

  • Reaction: Allow to warm to Room Temperature. Do not reflux. Stir for 12-16 hours.

  • Quench: Perform the Fieser quench (see Troubleshooting Phase 2).

Stability & Storage FAQs

Q: Can I store the free base? A: The free base is an oil that readily absorbs CO


 from the air (forming carbamates) and oxidizes.
  • Recommendation: Convert it immediately to the Oxalate or Fumarate salt. These salts are crystalline, non-hygroscopic, and stable at room temperature.

    • Salt Formation: Dissolve free base in EtOH. Add 1.0 eq Oxalic acid in hot EtOH. Cool to crystallize.

Q: Is the pyridine ring susceptible to N-oxidation? A: Yes. Avoid leaving the compound in solution (especially chlorinated solvents like DCM) for extended periods in ambient light/air.

References

  • Strecker Reaction Mechanisms & TMSCN variants

    • Zuend, S. J., et al. "Scale-up of the Strecker Reaction." Organic Process Research & Development.
    • (Search: "Strecker reaction scale up TMSCN")

  • Reduction of

    
    -Amino Nitriles: 
    
    • Brown, H. C., & Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reaction of nitriles with lithium aluminum hydride." Journal of Organic Chemistry.
  • Handling of Pyridine/Pyrrolidine Alkaloids (Nornicotine analogs)

    • Jacob, P. "Resolution of racemic nornicotine." Journal of Organic Chemistry (Relevant for workup of similar polar alkaloids).
  • CAS 855659-43-7 Identification

    • PubChem Compound Summary for CAS 855659-43-7

(Note: Always verify specific CAS safety data sheets (SDS) before handling. This guide assumes standard laboratory safety protocols are in place.)

Troubleshooting

Catalyst selection for functionalizing pyridine rings

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Troubleshooting for Pyridine Ring Functionalization Welcome to the Pyridine Help Desk Functionalizing pyridine is notor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Troubleshooting for Pyridine Ring Functionalization

Welcome to the Pyridine Help Desk

Functionalizing pyridine is notoriously difficult due to its electron-deficient nature (the "pi-deficient" problem) and the Lewis basicity of the nitrogen atom (the "catalyst poison" problem).

This guide is structured as a series of Troubleshooting Tickets addressing the most common failure modes reported by medicinal chemists. We move beyond generic advice to provide mechanistic root-cause analysis and self-validating protocols.

Module 1: Troubleshooting Cross-Coupling Failures

Ticket #CC-404: "My reaction stalls at <10% conversion despite using standard Pd(PPh3)4."

Root Cause Analysis: The

-Coordination Trap

The most common failure mode in pyridine cross-coupling (Suzuki, Buchwald-Hartwig) is catalyst poisoning . The pyridine nitrogen lone pair is a competent


-donor. It binds to the electrophilic metal center (Pd or Ni), displacing the phosphine ligands necessary for the catalytic cycle. This forms a stable, catalytically dead "bis-pyridine" complex.
The Fix: Steric Bulk as a Shield

You must select ligands that are sufficiently bulky to physically prevent the pyridine nitrogen from coordinating to the metal center, while still allowing the oxidative addition of the C-X bond.

Recommended Catalyst Systems:

  • Buchwald Precatalysts (Gen 3/Gen 4):

    • Why: These precatalysts (e.g., XPhos Pd G4) generate the active mono-ligated Pd(0) species in situ without requiring an induction period where pyridine can sequester the metal.

    • Ligand Choice:XPhos or BrettPhos .[1] The biaryl backbone creates a "roof" over the Pd center, blocking perpendicular approach by the pyridine nitrogen.

  • Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation):

    • Why: Ironically, these catalysts use a sacrificial pyridine ligand (3-chloropyridine) to stabilize the Pd(II) species. Upon heating, the bulky NHC ligand (e.g., IPr) forces the sacrificial pyridine off, revealing the active site.

Validation Experiment: Run a "poisoning test": Add 1 equivalent of free pyridine to a standard phenyl-halide coupling. If the yield drops significantly compared to the pyridine-free control, your catalyst is susceptible to N-binding. Switch to Pd-PEPPSI-IPr .

Module 2: Mastering Regioselectivity (C-H Activation)

Ticket #CH-202: "I need C3-functionalization, but I keep getting mixtures or C2 products."

The Logic: Sterics vs. Electronics
  • C2/C6 (Ortho): Electronically favored for nucleophilic attack (SNAr) and radical addition (Minisci) due to the inductive effect of Nitrogen.

  • C3/C5 (Meta): Electronically favored for Electrophilic Aromatic Substitution (EAS), but EAS is incredibly difficult on pyridines. Ir-catalyzed C-H borylation is the gold standard here because it is sterically controlled .

The Protocol: Ir-Catalyzed C-H Borylation

This system targets the most sterically accessible C-H bond (usually C3/C5).

Critical Troubleshooting (The "N-Binding" Issue again): Even in Ir-catalysis, the pyridine nitrogen can poison the catalyst.

  • Solution: Use 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) as the ligand.[2]

  • Mechanism:[1][3][4][5][6] The steric bulk of dtbpy prevents the formation of the inactive species where pyridine binds N-to-Ir.

SOP: C3-Selective Borylation

  • Catalyst: [Ir(COD)(OMe)]₂ (1.5 mol%)

  • Ligand: dtbpy (3.0 mol%)

  • Boron Source: B₂pin₂ (0.5 equiv relative to pyridine if using pyridine as solvent, or 1.1 equiv if using inert solvent).

  • Conditions: 80°C in hexane or THF.

  • Checkpoint: If the substrate has a substituent at C2, borylation will occur exclusively at C5 (sterically distal). If unsubstituted, you get a statistical mixture of C3/C4 which is hard to separate. Strategy: Block C2 first or use a 2-substituted starting material.

Module 3: Minisci Reaction Control

Ticket #RAD-303: "My Minisci reaction turns into black tar with poly-alkylated products."

Root Cause: The Radical Chain

The product of a Minisci reaction (an alkylated pyridine) is often more electron-deficient and lipophilic than the starting material, making it a better substrate for further radical attack.

The Fix: Protonation & Bi-Phase Systems
  • Acidic Media (TFA/Water): You must fully protonate the pyridine. The pyridinium ion is highly activated toward nucleophilic radicals (alkyl radicals), but the mono-alkylated product is less basic. Careful pH control can separate the reactivity windows.

  • Selectivity Switch:

    • C2-Selectivity: Standard Minisci conditions (AgNO₃/Persulfate).

    • C4-Selectivity: Difficult.[7] Use N-oxide activation or bulky radical precursors that cannot access the C2 position due to steric clash with the N-substituent.

Decision Logic & Workflows
Visual 1: Catalyst Selection Decision Matrix

Caption: Logical flow for selecting the correct catalytic manifold based on substrate functionalization and target regiochemistry.

CatalystSelection Start Start: Pyridine Substrate Halogenated Is it Halogenated? (Cl, Br, I) Start->Halogenated Target Target Regiochemistry? Halogenated->Target No CrossCoupling Cross-Coupling (Suzuki/Buchwald) Halogenated->CrossCoupling Yes CH_Act Direct C-H Functionalization Target->CH_Act Problem1 Problem: Catalyst Poisoning CrossCoupling->Problem1 Solution1 Use Bulky Ligands (XPhos, BrettPhos) or Pd-PEPPSI Problem1->Solution1 Site Which Position? CH_Act->Site C2 C2 (Ortho) Site->C2 C3 C3 (Meta) Site->C3 C4 C4 (Para) Site->C4 Method_C2 Nucleophilic/Radical (Minisci or SNAr) C2->Method_C2 Method_C3 Ir-Catalyzed Borylation (Steric Control) C3->Method_C3 Method_C4 Radical (Minisci) Requires C2-blocking C4->Method_C4

Visual 2: The Mechanism of Catalyst Poisoning

Caption: Competitive binding modes of pyridine. Left: Sigma-coordination (Poisoning). Right: Oxidative Addition (Active Cycle).

PoisoningMechanism cluster_dead Dead Catalyst (Poisoned) cluster_active Active Cycle (Bulky Ligand) DeadPd Pd(L)₂-(Pyridine)₂ Sigma-Complex N_Bind N-Lone Pair Coordination ActivePd Pd(L_bulky) Active Species OxAdd Oxidative Addition (C-X Bond) ActivePd->OxAdd Substrate Entry Pyridine Pyridine Substrate Pyridine->DeadPd Small Ligands (PPh3) Pyridine->ActivePd Blocked

Comparative Data: Ligand Performance

Table 1: Ligand Efficacy in Pd-Catalyzed Amination of 2-Chloropyridine Data aggregated from Buchwald et al. and internal optimization screens.

Ligand ClassExampleConversion (2h)YieldNotes
Monodentate Phosphine PPh₃< 5%0%FAILED. Complete catalyst poisoning by substrate N.
Bidentate Phosphine BINAP45%30%Slow. Chelate effect helps, but N-binding still competes.
Dialkylbiaryl (Gen 1) SPhos85%78%Good. Lower steric bulk allows some inhibition.
Dialkylbiaryl (Gen 3) XPhos > 99% 95% OPTIMAL. Isopropyl groups shield the Pd center.
Dialkylbiaryl (Gen 4) BrettPhos > 99% 92% Excellent for primary amines; prevents bis-arylation.
Standard Operating Procedure (SOP)

Protocol ID: SOP-IR-BORYL-01 Title: Ir-Catalyzed C-H Borylation of Pyridines (C3-Selective)

1. Reagent Prep:

  • Precatalyst: Weigh [Ir(COD)(OMe)]₂ (10 mg, 0.015 mmol) in a glovebox.

  • Ligand: Weigh dtbpy (8 mg, 0.03 mmol). Note: Do not substitute with bipyridine; the t-butyl groups are essential.

  • Boron Source: Weigh B₂pin₂ (bis(pinacolato)diboron) (127 mg, 0.5 mmol).

2. Activation:

  • Dissolve Catalyst and Ligand in 2 mL anhydrous THF (or Hexane).

  • Stir at RT for 5 mins until the solution turns deep brown/red (active species formation).

3. Reaction Assembly:

  • Add the Pyridine substrate (1.0 mmol).[8]

  • Add B₂pin₂.[3]

  • Seal the vial (crimp cap preferred).

4. Execution:

  • Heat to 80°C for 4–16 hours.

  • Monitoring: Check GC-MS. Look for the M+126 peak (mass of Bpin group).

5. Workup:

  • Cool to RT.

  • Pass through a short plug of silica/celite to remove Ir (which can catalyze protodeboronation during purification).

  • Elute with EtOAc.[8] Concentrate.

6. Troubleshooting Check:

  • Low Yield? Ensure reagents are dry. Water hydrolyzes the Bpin ester.

  • Wrong Regiochemistry? If you used 2-substituted pyridine, you should see C5 product. If you used unsubstituted pyridine, expect a C3/C4 mixture.

References
  • Ir-Catalyzed Borylation Mechanism & Scope

    • Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Hartwig, J. F. (2002).
  • Buchwald-Hartwig Amination of Pyridines

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Pd-PEPPSI Catalyst System

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling. Chemistry – A European Journal.
  • Minisci Reaction Troubleshooting

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.
  • Site-Selective Functionalization Reviews

    • Nakao, Y. (2011).[3] Transition-Metal-Catalyzed C–H Functionalization of Pyridines. Synthesis.

Sources

Optimization

Addressing instability of 2-pyridyl boron reagents in cross-coupling

Status: Operational Ticket ID: #PYR-B-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely reading this because your Suzuki-Miyaura coupling involving a 2-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-B-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely reading this because your Suzuki-Miyaura coupling involving a 2-pyridyl boron reagent failed, resulting in low yields and the recovery of the protodeboronated byproduct (pyridine).

The Core Problem: 2-Pyridyl boronic acids are notoriously unstable.[1][2][3] Unlike phenyl boronic acids, the basic nitrogen atom at the 2-position facilitates a rapid, autocatalytic protodeboronation pathway. This decomposition often occurs faster than the transmetallation step in the catalytic cycle.

This guide provides the mechanistic root cause and three validated workflows to bypass this instability.

Module 1: Diagnostic & Mechanism

The Protodeboronation Trap

To solve the problem, you must understand the failure mode. In neutral or aqueous media, 2-pyridyl boronic acid exists in equilibrium with a zwitterionic intermediate. The pyridyl nitrogen coordinates to the boron center (or facilitates proton transfer), significantly reducing the activation energy for C–B bond cleavage.

Key Insight: The half-life of 2-pyridyl boronic acid at pH 7 is approximately 25–50 seconds at 70 °C [1].[4] If your catalyst turnover frequency (TOF) is slower than this decomposition rate, your reaction will fail.

Protodeboronation Reagent 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-B Coordination) Reagent->Zwitterion Fast Equilibrium Transmetal Transmetallation (Pd-Cycle) Reagent->Transmetal Desired Path (Requires Stabilization) Decomp Protodeboronation (Pyridine + B(OH)3) Zwitterion->Decomp Rapid C-B Cleavage (k_decomp >> k_trans) Product Cross-Coupled Product Transmetal->Product

Figure 1: The kinetic competition between productive coupling and destructive protodeboronation.

Module 2: The Gold Standard (MIDA Boronates)

Recommendation: If your project timeline allows, switch immediately to MIDA (N-methyliminodiacetic acid) boronates .

Why it works: The MIDA ligand forms a rigid cage around the boron atom, saturating its p-orbital. This physically prevents the pyridyl nitrogen from interacting with the boron, shutting down the decomposition pathway. The reaction relies on a "Slow-Release Strategy" where the active boronic acid is hydrolyzed in situ at a rate that matches the catalyst's consumption rate [2].[3]

Protocol A: The Burke Slow-Release Method

Best for: Complex drug intermediates, deactivated aryl chlorides.

ComponentSpecificationRole
Reagent 2-Pyridyl MIDA Boronate (1.5 equiv)Protected nucleophile.
Catalyst Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)High-activity catalyst system.
Promoter Cu(OAc)2 (0.5 equiv) Critical: Facilitates transmetallation via Cu-intermediate.
Base K3PO4 (5.0 equiv)Buffers the hydrolysis.
Solvent DMF / IPA (4:1 ratio)IPA (Isopropanol) is essential for controlled hydrolysis.
Temp 100 °C

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), and Cu(OAc)2 (0.5 equiv).

  • Add K3PO4 (5.0 equiv).

  • Add the Pd source and Ligand inside a glovebox or under Argon flow.

  • Add anhydrous DMF and Isopropanol (4:1 v/v). Note: Water is NOT added directly; the slow release relies on trace water or the alcohol mechanism.

  • Seal and heat to 100 °C for 4–8 hours.

  • Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove Copper salts.

Advanced Tip: For highly deactivated electrophiles, use Cu(DEA)2 (Copper bis-diethanolamine) instead of Cu(OAc)2 to further boost yields [2].

Module 3: Alternative Workflows (Reagent-Limited)

If you cannot source MIDA boronates, use these alternative protocols.

Protocol B: Lithium Triisopropyl Borates (Li-iPr)

Best for: In-situ generation when the boronic acid is unavailable commercially.

These reagents are significantly more stable towards protodeboronation than the free acid because the boron is already "ate" (negatively charged), preventing the N–B coordination mechanism [3].

Workflow:

  • Generation: Treat 2-bromopyridine with n-BuLi at -78 °C, then quench with B(OiPr)3.

  • Isolation: The resulting Lithium Triisopropyl Borate salt precipitates and can be isolated as a stable solid.

  • Coupling:

    • Catalyst: Pd2(dba)3 / XPhos.

    • Solvent: Dioxane / H2O (10:1).

    • Base: Cs2CO3 (3.0 equiv).

    • Temp: 100 °C.

Protocol C: Trifluoroborates (Molander Conditions)

Best for: Scale-up chemistry where solids are preferred.

Potassium 2-pyridyl trifluoroborates are air-stable but require specific conditions to "uncage" the boron.

Key Modification: You must use a fluoride scavenger or specific hydrolysis conditions.

  • System: Pd(OAc)2 / RuPhos / K2CO3 in Toluene/H2O [4].[5]

  • Note: 2-pyridyl trifluoroborates are less reactive than their phenyl counterparts. High catalyst loading (5 mol%) is often required.

Module 4: Reagent Selection Guide

Use this decision matrix to select the correct reagent for your specific constraints.

SelectionGuide Start Start: Select Reagent Q1 Is the 2-Py MIDA commercially available? Start->Q1 MIDA USE MIDA BORONATE (Protocol A) *Highest Success Rate* Q1->MIDA Yes Q2 Can you handle low-temp lithiation? Q1->Q2 No LiB USE Li-TRIISOPROPYL BORATE (Protocol B) *Good for custom Pyridines* Q2->LiB Yes Q3 Is the Free Acid your only option? Q2->Q3 No Acid USE ANHYDROUS CONDITIONS *High Risk* Use excess CuI (1.0 eq) + DMF Q3->Acid Yes

Figure 2: Reagent selection decision tree.

Comparative Data Table
Reagent TypeStability (Air/Moisture)Atom EconomyCostSuccess Probability
Boronic Acid Low (Decomposes rapidly)HighLowLow
Pinacol Ester Moderate (Often inactive)ModerateModerateLow-Medium
MIDA Boronate High (Indefinite) Low (Heavy ligand)HighVery High
Trifluoroborate HighHighModerateMedium-High

Module 5: Troubleshooting (FAQ)

Q: My reaction mixture turned black immediately, and I see no product. A: This indicates rapid catalyst decomposition ("Pd black").

  • Cause: The 2-pyridyl nitrogen may be poisoning the catalyst, or the boronic acid decomposed, leaving the Pd with no transmetallation partner.

  • Fix: Add Cu(OAc)2 (0.5 equiv) . The Copper scavenges the pyridyl species and facilitates transmetallation, protecting the Palladium [2].

Q: I am using the MIDA protocol, but the reaction is too slow. A: The hydrolysis rate might be too low.

  • Fix: Add small amounts of water (dropwise) or increase the base concentration. The release of the active species must match the catalytic cycle speed.

Q: Can I use Na2CO3 or K2CO3 with the free boronic acid? A: Avoid aqueous bases with free 2-pyridyl boronic acids. The high pH + water accelerates protodeboronation.

  • Fix: If you must use the free acid, use anhydrous K3PO4 or Cs2CO3 in DMF or Dioxane to keep the concentration of the "wet" active species low.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • The MIDA Solution (Burke Protocol): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][7] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Lithium Triisopropyl Borates: Billingsley, K. L., & Buchwald, S. L. (2008).[8] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[2][3][9] Angewandte Chemie International Edition, 47(25), 4695–4698.

  • Trifluoroborates: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

Sources

Troubleshooting

Purification techniques for 2-(3-Pyridyl)-2-pyrrolidinylethylamine

Technical Support Center: Purification of 2-(3-Pyridyl)-2-pyrrolidinylethylamine Executive Summary & Chemical Profile You are likely working with this compound as a precursor for histamine H1 antagonists or nicotinic ace...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(3-Pyridyl)-2-pyrrolidinylethylamine

Executive Summary & Chemical Profile

You are likely working with this compound as a precursor for histamine H1 antagonists or nicotinic acetylcholine receptor (nAChR) ligands. Before attempting purification, you must understand the "personality" of 2-(3-Pyridyl)-2-pyrrolidinylethylamine .

This molecule is a poly-basic triad :

  • Pyrrolidine Nitrogen: Secondary aliphatic amine (

    
    ).[1]
    
  • Ethylamine Nitrogen: Primary aliphatic amine (

    
    ).
    
  • Pyridine Nitrogen: Aromatic amine (

    
    ).
    

The Challenge: The high polarity and basicity of the aliphatic amines make this compound "sticky" on silica and prone to streaking. Furthermore, as a free base, it is likely an oil that avidly absorbs atmospheric


 to form carbamates.

Module 1: The "Rough Clean" (Acid-Base Extraction)

User Question: "My crude reaction mixture is a dark, sticky oil. Standard extraction isn't removing the impurities.[2] How do I clean this up before chromatography?"

Technical Insight: Many researchers fail here because they do not adjust the pH high enough. To extract this molecule into an organic solvent, you must deprotonate all nitrogen centers. At pH 8-9 (typical bicarbonate wash), the pyrrolidine and ethylamine are still protonated (


) and remain in the aqueous phase.

Protocol: The "pH Swing" Technique

  • Dissolution: Dissolve crude oil in 1M HCl (pH < 2).

    • Why: Protonates all three nitrogens. The molecule becomes highly water-soluble. Neutral organic impurities (unreacted starting materials like vinyl pyridines) remain non-polar.

  • Wash: Wash the acidic aqueous phase with Ethyl Acetate (

    
    ).
    
    • Result: Discard the organic layer (contains neutral impurities). Keep the aqueous layer.

  • Basification (CRITICAL): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or KOH until pH > 13 .

    • Why: You must exceed the highest

      
       (pyrrolidine, ~11.3) by at least 2 units to ensure >99% is in the Free Base form.
      
  • Extraction: Extract immediately with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

    • Note: Simple ether often fails to extract highly polar poly-amines. DCM is preferred.

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate.
    

Visual Workflow (The pH Swing):

pH_Swing Start Crude Mixture (Oil) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with Ethyl Acetate Acidify->Wash Split1 Phase Separation Wash->Split1 Discard Discard Organic Layer (Neutrals/Non-basics) Split1->Discard Organic KeepAq Keep Aqueous Layer (Target is Protonated Salt) Split1->KeepAq Aqueous Basify Add 50% NaOH to pH > 13 KeepAq->Basify Extract Extract with DCM (3x) Basify->Extract Final Pure Free Base (Oil) Extract->Final

Caption: Logical flow for selective isolation of poly-basic amines using pH manipulation.

Module 2: Chromatography Troubleshooting

User Question: "I'm running a silica column, but my compound streaks from the baseline to the solvent front. I'm losing yield and separation is poor."

Technical Insight: This is "Silanol Tailing." The acidic silanol groups (


) on the silica surface form strong hydrogen bonds with your basic amine nitrogens. You must "poison" the silica surface to allow your compound to pass.

Troubleshooting Table: Mobile Phase Selection

MethodMobile Phase CompositionMechanism of ActionRecommended For
Standard Amine DCM : MeOH : NH₄OH (90:9:1)Ammonium hydroxide competes for silanol sites, displacing your amine.General purification of free bases.
The "TEA" Pre-wash Hexane : EtOAC + 1% Triethylamine (TEA) TEA permanently blocks active silanol sites before you load your sample.Delicate separations where NH₄OH is too harsh.
Reverse Phase Water (0.1% TFA) : AcetonitrileUses pH control to keep amine protonated (soluble) and separates by hydrophobicity.High-purity requirements (>98%).

Protocol: The "TEA" Pre-treatment (Best for Silica Columns)

  • Pack your silica column using Hexane/Triethylamine (99:1).

  • Flush with 2 column volumes of this solvent.

  • Switch to your running solvent (e.g., DCM/MeOH) without TEA for the actual run.

    • Why: This prevents your compound from eluting as a TEA-salt complex, which can complicate NMR interpretation later.

Module 3: Solidification & Salt Formation

User Question: "I need a solid for stability testing, but the free base is a hygroscopic oil that turns yellow over time. How do I crystallize it?"

Technical Insight: Primary and secondary amines in this molecule will react with atmospheric


 to form carbamates. Storing it as an oil is risky. Hydrochloride salts of poly-amines are often extremely hygroscopic (deliquescent). You need a counter-ion that adds lattice energy (crystallinity).

Recommended Salt Forms:

  • Oxalate: Often forms beautiful, non-hygroscopic needles.

  • Fumarate/Maleate: Good for pharmacological acceptability.

  • Dihydrochloride: Only if prepared in anhydrous conditions.

Protocol: Anhydrous Salt Formation

  • Dissolve 1g of Free Base in 10mL of anhydrous Ethanol .

  • Separately, dissolve 2.1 equivalents (crucial for di-salt) of Oxalic Acid in warm Ethanol.

  • Add the acid solution dropwise to the amine solution with vigorous stirring.

  • If oiling occurs: Add a non-polar anti-solvent (Diethyl Ether or Hexane) until the solution turns cloudy.

  • Cool: Place in a freezer (-20°C) overnight.

  • Filtration: Filter quickly under Argon; these salts can still be moisture-sensitive.

Decision Tree: Salt Selection

Salt_Selection Start Free Base (Oil) Q1 Is it for In Vivo use? Start->Q1 Oxalate Try Oxalate Salt (Best Crystallinity) Q1->Oxalate No (Chemistry only) HCl Try HCl Gas in Ether Q1->HCl Yes (Drug Dev) Picrate Try Picrate (For Characterization Only) Oxalate->Picrate If Oxalate fails Hygro Is it Hygroscopic? HCl->Hygro Fumarate Try Fumarate/Maleate Hygro->Fumarate Yes (Oils out) Dry Azeotropic Drying (Toluene/EtOH) Hygro->Dry No (Solid)

Caption: Strategic selection of counter-ions for solidifying poly-basic amines.

References & Further Reading

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The standard reference for general amine purification protocols).

  • Restek Corporation. (2025). LC Troubleshooting: All of My Peaks are Tailing!Link (Authoritative source on silanol interactions).

  • Master Organic Chemistry. (2017). Amine Basicity and pKaH. Link (Fundamental data on pyridine vs. pyrrolidine basicity).

  • Pfizer Inc. (2006). Patent WO2006063167A1: 1H-pyrrolo[2,3-b]pyridines. Link (Contains analogous workup procedures for pyridine-pyrrolidine systems).

  • Reich, H. J. (2020). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for non-aqueous pKa values).

Sources

Optimization

Troubleshooting low conversion rates in pyridine C-H functionalization

Ticket #4920: Troubleshooting Low Conversion & Catalyst Deactivation Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming the "Pyridine Paradox" in C-H Activation Introduction: The Pyridine Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4920: Troubleshooting Low Conversion & Catalyst Deactivation

Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming the "Pyridine Paradox" in C-H Activation

Introduction: The Pyridine Paradox

Welcome to the technical support center. If you are experiencing low conversion rates (<20%) or immediate catalyst death when functionalizing pyridines, you are encountering the Pyridine Paradox .

Pyridine is electronically unique: it is


-deficient (making it resistant to electrophilic attack) yet possesses a basic nitrogen lone pair (making it a potent ligand). This duality creates two primary failure modes:
  • Catalyst Poisoning: In transition metal catalysis, the pyridine nitrogen binds the metal center (

    
    -coordination), displacing labile ligands and shutting down the catalytic cycle.[1]
    
  • Polarity Mismatch: In radical additions (Minisci), the electron-rich nature of nucleophilic radicals repels the electron-rich nitrogen unless the ring is sufficiently activated.

This guide provides modular troubleshooting for these specific failure points.

Module A: Metal-Catalyzed C-H Activation Stalls

User Issue: "My Palladium-catalyzed reaction turns black/precipitates immediately, and I see <5% product. The starting material remains."

Diagnosis: You are likely experiencing N-directed Catalyst Poisoning . The pyridine substrate is outcompeting your ligands for the metal center.

Troubleshooting Workflow
CheckpointDiagnostic QuestionCorrective ActionMechanism
Ligand Are you using monodentate phosphines?Switch to Bulky/Bidentate Ligands. Use ligands like XPhos or bidentate amino acids (MPAA) that sterically discourage N-binding.Steric bulk prevents the "tight"

-binding of the pyridine nitrogen [1].
Substrate Is the Nitrogen free?Oxidize to N-Oxide. Convert pyridine to pyridine-N-oxide using m-CPBA.Converts the "poisonous" N-lone pair into a directing group (O-atom directs Pd to C2) [2].
Additives Is the mixture neutral?Add Lewis Acid (e.g.,

,

).
The Lewis acid binds the N-lone pair sacrificially, leaving the C-H bonds accessible for the metal catalyst [3].
Visualizing the Poisoning Mechanism

The following diagram illustrates the competition between the productive catalytic cycle and the "Dead" heteroatom-bound state.

CatalystPoisoning Cat Active Pd(II) Catalyst Dead Dead Complex (N-bound Pd) Cat->Dead Strong N-Coordination (Poisoning) Cycle C-H Activation Cycle (C2/C3) Cat->Cycle Weak $pi$-Coordination Pyr Pyridine Substrate Pyr->Dead Pyr->Cycle With Protection Cycle->Dead Catalyst Decay LA Lewis Acid / N-Oxide Protection LA->Pyr Blocks N-Site

Figure 1: The bifurcation between productive C-H activation and non-productive N-coordination (Poisoning).

Module B: Minisci Reaction (Radical Alkylation) Fails

User Issue: "I am trying to alkylate pyridine using a carboxylic acid and persulfate (Minisci conditions), but yields are low and I see mostly unreacted starting material."

Diagnosis: This is a LUMO Energy Failure . Neutral pyridine is not electrophilic enough to accept nucleophilic alkyl radicals.

Troubleshooting Protocol

Step 1: Acidification (The Critical Step) You must protonate the pyridine. Protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the ring significantly more electrophilic.

  • Standard: Use TFA (Trifluoroacetic acid) as the solvent or co-solvent.

  • Check: Ensure pH < 2.

Step 2: Oxidant Tuning If using


/Persulfate, the silver catalyst might be precipitating as AgCl if your substrate is a hydrochloride salt.
  • Fix: Switch to metal-free conditions (Ammonium Persulfate only) or ensure counter-ions are compatible (e.g., Nitrate/Triflate).

Step 3: Temperature Control Minisci reactions are often exothermic and can lead to "polylkylation" (over-reaction).

  • Fix: Run biphasic (DCM/Water) to control radical concentration or lower temperature to 40°C.

Comparative Data: Minisci Conditions
VariableCondition A (Classic)Condition B (Modern)Recommendation
Solvent

/ MeCN
DCM /

(Biphasic)
Use Biphasic. Prevents over-alkylation by partitioning product into organic layer [4].
Acid

TFAUse TFA. Solubilizes organic substrates better and provides cleaner protonation.
Temp 80°C (Reflux)40°C - 50°CLower Temp. Higher temps promote radical dimerization over C-H abstraction.

Experimental Protocols (Field-Validated)

Protocol A: Pd-Catalyzed C-H Arylation (The "Fagnou" N-Oxide Method)

Best for: Installing aryl groups at the C2 position when standard coupling fails.

  • Activation: Dissolve pyridine (1.0 equiv) in DCM. Add m-CPBA (1.1 equiv) at 0°C. Stir 2h. Isolate Pyridine-N-oxide.

  • Reaction Setup: In a glovebox or Schlenk tube, combine:

    • Pyridine-N-oxide (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • 
       (5 mol%)
      
    • 
       (10 mol%) — Ligand is crucial for electron-rich Pd cycle.
      
    • 
       (2.0 equiv)
      
    • Toluene (0.2 M concentration)

  • Execution: Heat to 110°C for 12–16 hours.

  • Workup: Cool. Filter through Celite.

  • Deoxygenation (Optional): To return to free pyridine, treat crude with Zn dust/AcOH or

    
    .
    
Protocol B: Regioselective Minisci Alkylation (C4-Selective)

Best for: Alkylating at C4 using the Baran "Blocking Group" strategy.

  • Blocking: React pyridine with dimethyl maleate to form the pyridinium salt (blocks C2/C3 sterically).

  • Radical Generation:

    • Substrate: Blocked Pyridinium salt (1.0 equiv).

    • Reagent: Carboxylic Acid (2.0 equiv, alkyl source).

    • Oxidant:

      
       (3.0 equiv).
      
    • Catalyst:

      
       (0.1 equiv).
      
    • Solvent:

      
       (1:1) with TFA (2.0 equiv).
      
  • Execution: Stir vigorously at 40°C. The biphasic system protects the product from over-oxidation.

  • Workup: Basify with NaOH (removes blocking group in situ if designed, or requires separate step depending on specific maleate used). Extract with DCM.[2][3]

Logic Map: Choosing Your Method

Use this decision tree to select the correct troubleshooting path for your specific substrate.

TroubleshootingTree Start Start: Low Conversion Type Reaction Type? Start->Type Metal Metal Catalysis (Pd, Ir, Rh) Type->Metal Radical Radical / Minisci Type->Radical Q_N_Oxide Is N-Oxide used? Metal->Q_N_Oxide Q_Acid Is pH < 2? Radical->Q_Acid Sol_N_Oxide Solution: Convert to N-Oxide (Fagnou Cond.) Q_N_Oxide->Sol_N_Oxide No Sol_Ligand Solution: Use Bulky Ligand (MPAA/XPhos) Q_N_Oxide->Sol_Ligand Yes (Still failing) Sol_Acid Solution: Add TFA (Lower LUMO) Q_Acid->Sol_Acid No Check Oxidant/Temp Check Oxidant/Temp Q_Acid->Check Oxidant/Temp Yes

Figure 2: Decision matrix for diagnosing reaction failures based on mechanistic constraints.

References

  • Ligand-Accelerated C-H Activation: Wang, P., Verma, P., Xia, G., Shi, J., Qiao, J. X., Tao, S., ...[4] & Yu, J. Q. (2017).[4] Ligand-accelerated non-directed C-H functionalization of arenes. Nature, 551(7681), 489-493.[4] 4[5][6][7][8][9][10]

  • N-Oxide Strategy (Fagnou): Campeau, L. C., & Fagnou, K. (2006). Palladium-catalyzed C-H functionalization of pyridine N-oxides: Highly selective alkenylation and direct arylation with unactivated arenes.[8][11] Journal of the American Chemical Society, 128(45). 8[5][6][8][9][10]

  • Lewis Acid Activation: Cao, Y., et al. (2024).[7] C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition. ChemRxiv. 7

  • Practical Minisci Guide: Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[2] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927-11933.[10] 2[5][6][8][9][10]

Sources

Troubleshooting

Technical Support Center: Managing SEM-Deprotection in Pyridine Synthesis

Current Status: Operational Ticket Topic: Troubleshooting -SEM Removal on Nitrogen Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: Why is this reaction failing? We...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Troubleshooting


-SEM Removal on Nitrogen Heterocycles
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction: Why is this reaction failing?

Welcome to the technical support center. If you are here, you are likely facing the "SEM Paradox": The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one of the most robust protecting groups for pyridine nitrogens during lithiation or cross-coupling, but it is notoriously difficult to remove cleanly.

The Core Problem: unlike


-SEM deprotection (which is a simple silyl ether cleavage), 

-SEM deprotection on electron-deficient heterocycles (pyridines, azaindoles, pyrazoles) is a two-stage decomposition .

Most failures occur because the reaction stops at the stable


-hydroxymethyl intermediate  (

-CH

OH), or because the reagents used (TBAF) create downstream purification nightmares.

Module 1: The "Zombie" Intermediate ( -CH OH)

Symptom: You treated your substrate with TBAF or Acid.[1][2][3][4][5][6] The starting material is gone, but the mass spectrum shows a peak at [M+30] . The NMR shows a missing TMS group but retains a methylene singlet (


 5.0–5.5 ppm).

Diagnosis: You have successfully removed the silyl group, but the hemiaminal (


-CH

OH) has failed to collapse. On electron-deficient pyridines, this intermediate is surprisingly stable and will not decompose spontaneously.
The Mechanism & Solution

SEM_Mechanism Start N-SEM Pyridine Step1 Reagent Attack (TBAF or TFA) Start->Step1 -TMS-F Inter N-Hydroxymethyl Intermediate (STABLE TRAP) Step1->Inter +H+ Collapse Formaldehyde Release Inter->Collapse Requires Base/Heat or Scavenger End Free NH Pyridine Collapse->End -CH2O

Figure 1: The deprotection pathway showing the stable hemiaminal trap.

Troubleshooting Protocol

If you are stuck at the [M+30] stage, do not add more acid or fluoride. You must force the collapse of the hemiaminal.

  • The Ethylenediamine Quench (Recommended):

    • Add ethylenediamine (5–10 equiv) to the reaction mixture.

    • Heat to 60 °C for 1–2 hours.

    • Why? Ethylenediamine acts as a formaldehyde scavenger, driving the equilibrium toward the free amine via Schiff base formation.

  • The Basic Workup:

    • If using TFA: Concentrate the acid, redissolve in MeOH/THF, and add aqueous NH

      
      OH  or NaOAc . Stir at RT for 4 hours.
      
    • Why? Neutralizing the medium destabilizes the hemiaminal on the pyridine ring.

Module 2: Reagent Selection Matrix

Do not default to TBAF.[1] Use this decision matrix to select the correct reagent for your specific substrate.

FeatureTFA / HCl (Acidic) TBAF (Fluoride) MgBr

(Lewis Acid)
Mechanism SN1 type cleavageFluoride attack on SiChelation-assisted cleavage
Best For Robust substrates, AzaindolesBase-stable substratesAcid-sensitive substrates (e.g., acetals, TBS esters)
Major Risk Depurination, racemizationHofmann elimination , retro-MichaelSlow reaction rates
Purification Easy (volatile)Difficult (TBA salts)Moderate (aqueous wash)
Rec.[6] Temp 0 °C

60 °C
0 °C

Reflux
RT

50 °C

Module 3: The Purification Headache (Removing TBAF)

Symptom: "I used TBAF. The reaction worked, but my product is stuck in a viscous oil with tetrabutylammonium (TBA) salts. Column chromatography is smearing."

Diagnosis: TBA salts are amphiphilic and notoriously difficult to separate from polar pyridine products.

Solution: The Kishi/Dowex Scavenge Protocol

Reference: This method avoids aqueous extraction and prevents emulsion formation.

  • Reaction: Run your TBAF deprotection in THF as normal.

  • Quench: Do not add water.

  • Add:

    • CaCO

      
        (powder, 2.0 equiv per equiv of TBAF).
      
    • Dowex 50WX8-400 (Acidic resin, 3.0 equiv by weight relative to TBAF).

    • Methanol (small volume to swell resin).

  • Stir: Vigorously for 1–2 hours.

  • Filter: Pass through a pad of Celite.

  • Result: The TBA

    
     binds to the resin; the F
    
    
    
    precipitates as CaF
    
    
    . Your filtrate contains clean product.

Module 4: Validated Experimental Protocols

Protocol A: The "Standard" TFA Method (High Yield)

Best for: Pyridines and Azaindoles with no acid-labile groups.

  • Dissolution: Dissolve substrate (1.0 mmol) in DCM (5 mL).

  • Acidolysis: Add TFA (5 mL) slowly at 0 °C.

    • Note: If the SEM group is sluggish, add triflic acid (1–2 drops) to catalyze.

  • Reaction: Warm to RT and stir for 3–5 hours. Monitor by LCMS for conversion to the hydroxymethyl intermediate (M+30) or product.

  • The "Collapse" Step:

    • Concentrate the reaction to dryness (remove excess TFA).

    • Redissolve the residue in MeOH (10 mL) .

    • Add Ethylenediamine (10 equiv) or 28% aq. NH

      
      OH (5 mL) .
      
    • Stir at RT (or 50 °C if stubborn) for 2 hours.

  • Workup: Concentrate and purify.

Protocol B: Magnesium Bromide (Mild/Selective)

Best for: Substrates containing TBS ethers, esters, or acetals that must survive.

  • Preparation: Use anhydrous MgBr

    
      (or freshly prepared from Mg + 1,2-dibromoethane).
    
  • Solvent System: Dissolve substrate in Et

    
    O  (primary choice) or Nitromethane  (for solubility).
    
  • Reaction: Add MgBr

    
     (3–5 equiv). Stir at RT.
    
    • Mechanism:[2][3][6][7] Mg coordinates to the ethoxy oxygen, facilitating bromide attack on the SEM methylene.

  • Quench: Pour into saturated NaHCO

    
    .
    
  • Note: This method is highly selective for SEM over TBS/TIPS, but is slower than TBAF.

Visualizing the Troubleshooting Flow

Troubleshooting Start Start: SEM Deprotection Q1 Is substrate Acid Sensitive? (Acetals, TBS, Boc) Start->Q1 Path_Mg Use MgBr2 / Et2O (Protocol B) Q1->Path_Mg Yes Q2 Is substrate Base Sensitive? (Esters, Fmoc) Q1->Q2 No Path_TFA Use TFA / DCM followed by NH4OH quench (Protocol A) Q2->Path_TFA Yes Path_TBAF Use TBAF / THF (Monitor for M+30) Q2->Path_TBAF No Issue Issue: Product stuck as Hydroxymethyl (M+30)? Path_TFA->Issue Path_TBAF->Issue Fix Add Ethylenediamine Heat to 60°C Issue->Fix Yes

Figure 2: Decision tree for reagent selection and troubleshooting.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on stability and deprotection conditions).

  • Selective Deprotection of SEM Ethers Using Magnesium Bromide. Vakalopoulos, A., & Hoffmann, H. M. R. (2000).[8] Organic Letters. (Describes the mild MgBr2 protocol).

  • An Operationally Simple Work-up Procedure for TBAF-mediated Desilylation. Kishi, Y., et al. (2007). Organic Syntheses. (The CaCO3/Dowex purification method).[6]

  • Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Challenges in SEM-Deprotection. MDPI Molecules. (Details the specific challenges of SEM removal on pyridine-type systems and the formaldehyde release issue).

Sources

Optimization

Technical Support Center: Pyridine Solubility Optimization

Ticket ID: PYR-SOL-001 Subject: Troubleshooting Solubility Issues with Pyridine-Based Scaffolds Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Unit[1] Introduction: The Pyridine Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-001 Subject: Troubleshooting Solubility Issues with Pyridine-Based Scaffolds Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Unit[1]

Introduction: The Pyridine Paradox

Welcome to the Pyridine Solubility Technical Support Center. You are likely here because your pyridine-based lead compound—while pharmacologically promising—is crashing out of solution in biological buffers or resisting dissolution during synthesis.[1]

The Root Cause: While unsubstituted pyridine (


) is fully miscible with water, substituted pyridine derivatives often suffer from "brick dust" properties.[1] This is driven by two factors:
  • 
    -
    
    
    
    Stacking:
    The planar aromatic ring facilitates tight crystal packing, leading to high lattice energy (high melting point).[1]
  • Weak Basicity: The pyridine nitrogen (pKa ~5.[1]2) is not protonated at physiological pH (7.4), rendering the molecule neutral and lipophilic in blood or standard assay buffers.[1]

This guide provides three tiers of troubleshooting protocols: Chemical Modification (Salts) , Formulation Engineering , and Structural Design .[1]

Tier 1: Salt Selection (The "Chemical" Fix)

Status: Most effective for basic pyridines.[1]

Diagnosis: Is Salt Formation Viable?

Q: My compound precipitates in PBS (pH 7.4). Will making a salt help? A: Only if the salt maintains ionization in the target environment.

  • The Rule of 3: For a stable salt species, the

    
     (pKa of acid - pKa of base) should be 
    
    
    
    .[1]
  • The Trap: Since pyridine has a pKa of ~5.2, it exists as a free base at pH 7.[1]4. Even if you synthesize a Hydrochloride (HCl) salt, it will disproportionate (release the free base) upon contact with neutral buffers, causing precipitation.[1]

Troubleshooting Protocol: Counter-ion Screening

If your application allows for acidic environments (e.g., stomach dissolution or specific reaction conditions), use this selection matrix.[1]

Table 1: Counter-ion Selection Matrix for Pyridines

Counter-ion (Acid)pKa (Acid)

(vs Pyridine)
RecommendationPotential Risk
Hydrochloric (HCl) -6.0~11Standard First Choice. High crystallinity, pharmaceutically acceptable.[1]Common Ion Effect: May precipitate in the stomach (high

).[1] Can be hygroscopic.[1]
Methanesulfonic (Mesylate) -1.9~7Best for Lipophilic Bases. Excellent for increasing wetting of hydrophobic pyridines.[1]Can form solvates; requires careful drying.[1]
p-Toluenesulfonic (Tosylate) -1.3~6.5Alternative to Mesylate. Good for breaking strong crystal lattices.[1]Potential genotoxicity alerts (alkyl tosylates) if alcohols are present during synthesis.[1]
Tartaric / Citric ~3.0~2NOT RECOMMENDED.

is too small (<3).[1] Salt will be unstable/hygroscopic.[1]
Salt disproportionation; "gummy" solids.[1]

Experimental Protocol: Micro-Scale Salt Screen

  • Dissolution: Dissolve 50 mg of free base in minimal acetone or ethanol.

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., 1M solution in EtOH).[1]

  • Crystallization: Cool to 4°C. If no solid forms, add anti-solvent (diethyl ether or hexane).

  • Validation: Analyze via XRPD (X-Ray Powder Diffraction) to confirm a new crystal phase, distinct from the free base.

Expert Insight: For lipophilic pyridines, Mesylate salts often outperform HCl because the organic tail of the acid helps lower the interfacial tension between the crystal and the solvent.

Tier 2: Formulation Strategies (The "Physical" Fix)

Status: Required when chemical modification is not possible.

FAQ: Complexation & Co-solvents

Q: I cannot change the molecule. How do I keep it in solution for IV administration? A: You must bypass the crystal lattice energy using Cyclodextrins (CDs) .[1]

Mechanism: The "Host-Guest" Fit

Pyridine rings fit almost perfectly into the hydrophobic cavity of


-Cyclodextrin  derivatives. The hydroxyl groups on the CD exterior interact with water, while the pyridine hides inside.[1]

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
  • Why: It disrupts the crystallinity of the native

    
    -CD and prevents nephrotoxicity associated with parent 
    
    
    
    -CD.

Protocol: Phase Solubility Study

  • Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 40% w/v).
    
  • Add excess pyridine compound to each vial.

  • Shake for 48 hours at equilibrium temperature (25°C).

  • Filter (0.45 µm) and quantify drug concentration via HPLC.[1]

  • Data Analysis: Plot [Drug] vs. [CD]. A linear slope (

    
     type) indicates a 1:1 inclusion complex.[1]
    

Table 2: Co-solvent Compatibility for Pyridines

SolventMiscibilityUsage Limit (IV)Notes
PEG 400 High~30%Good for "grease ball" pyridines.[1] Watch for oxidation (peroxides).[1]
Ethanol High~10%Good wetting agent, but high volatility can cause precipitation on injection.[1]
Propylene Glycol Moderate~40%Viscous; often requires dilution.[1]

Tier 3: Structural Engineering (The "Design" Fix)

Status: For early-stage discovery (Lead Optimization).

Diagnosis: "Brick Dust" vs. "Grease Ball"
  • Grease Ball: High LogP (>4), Low Melting Point.[1] -> Fix: Add polar groups.

  • Brick Dust: Moderate LogP, High Melting Point (>200°C).[1] -> Fix: Disrupt Planarity.

The "Twist" Strategy: Pyridine rings love to stack flat (like plates).[1] By introducing a substituent that forces the ring to twist (increasing the dihedral angle), you reduce the lattice energy.[1]

  • Tactic: Add a methyl or chloro group at the ortho-position of a biaryl linkage involving the pyridine.

  • Result: The steric clash forces the rings out of coplanarity. The crystal packing becomes less efficient, lowering the melting point and drastically increasing solubility.[1]

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for selecting the correct solubility enhancement strategy.

PyridineSolubility Start Start: Pyridine Compound Insoluble Check_pKa Check Basic pKa (Is pKa > 4.0?) Start->Check_pKa Salt_Screen Attempt Salt Formation (HCl, Mesylate, Tosylate) Check_pKa->Salt_Screen Yes (Basic) Check_MP Check Melting Point (MP) & LogP Check_pKa->Check_MP No (Neutral/Acidic) Stable_Salt Stable Salt Formed? (ΔpKa > 3) Salt_Screen->Stable_Salt Use_Salt SOLUTION: Develop Salt Form Stable_Salt->Use_Salt Yes Stable_Salt->Check_MP No (Hydrolysis/Instability) High_MP High MP (>200°C) (Crystal Packing Issue) Check_MP->High_MP Brick Dust High_LogP High LogP (>4) (Lipophilicity Issue) Check_MP->High_LogP Grease Ball Cyclodextrin SOLUTION: Complexation with HP-β-Cyclodextrin High_MP->Cyclodextrin Formulation Route Struct_Mod SOLUTION: Structural Mod: Add Ortho-Substituent (Disrupt Planarity) High_MP->Struct_Mod Chem Route Cosolvents SOLUTION: Lipid Formulation / Co-solvents (PEG/EtOH) High_LogP->Cosolvents

Figure 1: Decision Matrix for Pyridine Solubility Optimization. Blue nodes indicate decision points; Green nodes indicate solutions; Red nodes indicate root cause analysis.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for pKa rules and salt selection). [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Validation of CD complexation for aromatics).

  • Ishikawa, M., & Hashimoto, Y. (2011).[1] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[2] Journal of Medicinal Chemistry, 54(6), 1539–1554.[1] (Specific case study on pyridine planarity disruption).

  • Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility.[1][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Detailed guide on counter-ion selection).

Sources

Troubleshooting

Technical Support Center: Preventing Protodeboronation of 2-Pyridyl Boronic Acids

[1] Topic: Preventing Protodeboronation of 2-Pyridyl Boronic Acids Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] The "2-Pyridyl Problem": Mechanistic Overview...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Preventing Protodeboronation of 2-Pyridyl Boronic Acids Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

The "2-Pyridyl Problem": Mechanistic Overview

Before troubleshooting, it is critical to understand why your reaction is failing. The instability of 2-pyridyl boronic acid is not merely a handling issue; it is an intrinsic kinetic vulnerability driven by the basicity of the pyridine ring.

Unlike phenylboronic acids, 2-pyridyl boronic acids possess a basic nitrogen atom capable of coordinating to the boron center.[1] This forms a zwitterionic intermediate or transition state that significantly lowers the activation energy for C-B bond cleavage (protodeboronation).[1] In the presence of even trace water or protic solvents, the C-B bond is replaced by a C-H bond, yielding pyridine and boric acid.[1]

Mechanism of Failure: The Zwitterionic Pathway

The following diagram illustrates the mechanistic pathway that leads to rapid decomposition, contrasting it with the desired transmetallation pathway.

Protodeboronation cluster_0 Critical Failure Point Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (B-N Coordination) Start->Zwitterion Neutral pH / H2O Transmetal Transmetallation (Pd-Cycle Entry) Start->Transmetal Slow Rate Decomp Protodeboronation (Pyridine + B(OH)3) Zwitterion->Decomp Rapid Hydrolysis Product Cross-Coupled Product Transmetal->Product Reductive Elimination

Figure 1: The kinetic competition between the rapid, zwitterion-mediated protodeboronation pathway (Red) and the slower transmetallation pathway (Green).

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during Suzuki-Miyaura cross-coupling of 2-pyridyl systems.

Category A: Reaction Failure & Low Yields[1]

Q1: I am using commercially available 2-pyridyl boronic acid, but I see only the deboronated pyridine byproduct by LCMS. Why? A: The free acid is kinetically unstable.[1] In standard Suzuki conditions (aqueous base, heat), the rate of protodeboronation (


) exceeds the rate of transmetallation (

).[1]
  • Solution: Do not use the free boronic acid.[2][1] Switch to a "Slow-Release" surrogate like a MIDA Boronate or a Potassium Trifluoroborate .[1] These mask the boron atom, preventing zwitterion formation until the active species is needed.[1]

Q2: I switched to 2-pyridyl pinacol ester (Bpin), but yields are still <20%. A: While Bpin esters are more stable than free acids, 2-pyridyl Bpin esters are still highly susceptible to degradation during the reaction, especially during the hydrolysis step required for transmetallation.[1]

  • Solution: Switch to 2-Pyridyl MIDA Boronate . The MIDA ligand is far more robust than pinacol for this specific heterocycle.[1] If you must use Bpin, employ anhydrous conditions with a fluoride source (e.g., CsF) instead of aqueous base to minimize proton sources.[1]

Q3: My reaction works for 3-pyridyl and 4-pyridyl isomers but fails for 2-pyridyl. Is my catalyst dead? A: No. 3- and 4-pyridyl isomers do not suffer from the same zwitterionic instability because the nitrogen is distal to the boron. The failure is specific to the 2-position.

  • Solution: You must alter your protocol specifically for the 2-isomer. Add a copper co-catalyst (e.g., Cu(OAc)2 or CuI).[1] Copper facilitates the transmetallation of 2-pyridyl boronates, effectively "shuttling" the pyridyl group to the Palladium faster than it can decompose [1].

Category B: Reagent Selection & Handling[2]

Q4: Which surrogate is better: MIDA Boronate or Trifluoroborates? A: It depends on your solubility requirements and purification capabilities.

FeatureMIDA Boronates (Burke)Potassium Trifluoroborates (Molander)
Mechanism Slow hydrolysis releases active speciesHydrolysis required to generate active species
Stability Indefinitely stable on benchtop (Air/Water)Highly stable, free-flowing solid
Solubility Soluble in organic solvents (MeCN, DMSO)Low solubility in organics; requires polar solvents (MeOH, H2O)
Purification Silica gel compatibleRequires crystallization or extraction
Atom Economy Lower (High MW ligand)Higher
Best For Complex synthesis, slow-release needsScale-up, aqueous-compatible systems

Q5: Can I store 2-pyridyl boronic acid in the freezer? A: We strongly advise against storing the free acid. Even at -20°C, it can degrade over time due to trace moisture.[1] Always convert it to a MIDA boronate or trifluoroborate immediately if you synthesize it in-house.[1]

Validated Experimental Protocols

These protocols are designed to bypass the instability mechanisms described above.[1]

Protocol A: The "Slow-Release" MIDA Method

Best for: Complex substrates, small-scale discovery chemistry.

Rationale: The MIDA ester hydrolyzes slowly under mild aqueous basic conditions.[1] This keeps the concentration of the unstable free boronic acid low ("slow release"), ensuring it is consumed by the catalyst before it can self-destruct [2].[1][3]

Reagents:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)[1]

  • Catalyst: Pd2(dba)3 (0.015 equiv) + XPhos (0.06 equiv)

  • Promoter: Cu(OAc)2 (0.5 equiv) — Critical for 2-pyridyls

  • Base: K3PO4 (5.0 equiv)[1]

  • Solvent: DMF / IPA (4:1 ratio)

Step-by-Step:

  • Charge a vial with the MIDA boronate, aryl halide, Pd source, Ligand, Copper salt, and Base.[1]

  • Seal and purge with Nitrogen/Argon.[1]

  • Add the anhydrous DMF and Isopropanol (degassed).

  • Heat to 100°C for 4–24 hours.

  • Note: The reaction mixture will turn blue/green due to Copper; this is normal.

  • Cool, dilute with EtOAc, wash with water, and purify on silica.

Protocol B: The Trifluoroborate Method

Best for: Scale-up, polar substrates.[1]

Rationale: The strong B-F bonds prevent zwitterion formation.[1] Hydrolysis occurs only in the presence of base and heat, generating the active species in situ [3].[1]

Reagents:

  • Potassium 2-pyridyl trifluoroborate (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: PdCl2(dppf)[1][4]·CH2Cl2 (0.03 equiv) — Robust catalyst preferred

  • Base: Et3N (3.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: n-PrOH / H2O (3:1 ratio)

Step-by-Step:

  • Combine trifluoroborate, aryl bromide, and catalyst in a reaction vessel.[1]

  • Add solvent mixture (n-PrOH/H2O).[1]

  • Add base (Et3N is common for these specific substrates).[1]

  • Degas vigorously (sparge with Argon for 10 mins).

  • Reflux (~95°C ) for 12–18 hours.

  • Troubleshooting: If conversion is low, add 0.5 equiv of CuCl to facilitate transmetallation.[1]

Decision Matrix for Reagent Selection

Use this workflow to select the correct strategy for your specific synthesis.

DecisionTree cluster_1 Recommendation Start Start: Coupling 2-Pyridyl Species Q1 Is the 2-Pyridyl Boron species commercially available? Start->Q1 MIDA Select 2-Pyridyl MIDA Boronate Q1->MIDA Yes (Preferred) BF3 Select K+ 2-Pyridyl Trifluoroborate Q1->BF3 Yes (Alternative) Q2 Is the substrate sensitive to Copper? MIDA->Q2 RouteB Use Protocol B (BF3K) Standard Pd(dppf) BF3->RouteB RouteA Use Protocol A (MIDA) + Cu(OAc)2 Q2->RouteA No Q2->RouteB Yes (Avoid Cu)

Figure 2: Decision matrix for selecting the optimal 2-pyridyl surrogate and protocol.

References

  • Kinetic instability of 2-pyridyl boronates

    • Dick, G. R.; Knapp, D. M.; Gillis, E. P.; Burke, M. D.[1] General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Org.[1][5] Lett.2010 , 12, 2314–2317.[1] Link

  • MIDA Boronate "Slow Release" Strategy

    • Gillis, E. P.; Burke, M. D.[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.[1]2007 , 129, 6716–6717.[1] Link

  • Trifluoroborate Protocols

    • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org.[1][5][6] Chem.2003 , 68, 4302–4314.[1] Link

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.[1]2017 , 139, 13156–13165.[1] Link

Sources

Optimization

Structure-based optimization of pyridyl acetamide inhibitors

Status: Operational | Ticket: #SBO-PYR-2024 | Agent: Senior Application Scientist[1] Welcome to the Pyridyl Acetamide Optimization Support Center. This guide addresses the specific structural, physicochemical, and metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #SBO-PYR-2024 | Agent: Senior Application Scientist[1]

Welcome to the Pyridyl Acetamide Optimization Support Center. This guide addresses the specific structural, physicochemical, and metabolic challenges associated with the pyridyl acetamide scaffold—a privileged structure in kinase (e.g., ROCK) and acyltransferase (e.g., Porcupine/Wnt) inhibition.[1]

Part 1: Core Optimization Modules (FAQs)

Module 1: Potency & Binding Affinity

User Issue: “My IC50 is stalled in the micromolar range. I suspect the pyridine ring isn't engaging the hinge region effectively.”

Technical Insight: In many kinase inhibitors (like Fasudil derivatives or ROCK inhibitors), the pyridine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) for the hinge region backbone NH.[1] However, free rotation around the acetamide linker often results in a high entropic penalty upon binding.

Troubleshooting Steps:

  • Check the Nitrogen Position:

    • 3-Pyridyl vs. 4-Pyridyl: In Porcupine inhibitors (e.g., Wnt-C59), shifting the nitrogen from the 4-position to the 3-position can cause a significant loss of activity due to misalignment with the serine/hinge residues.[1]

    • Action: Scan all three isomers (2-, 3-, and 4-pyridyl) to map the donor/acceptor topology of the pocket.[1]

  • Conformational Restriction (The "Magic Methyl" Effect):

    • Mechanism: Introducing a substituent (e.g., methyl) on the phenyl or pyridine ring ortho to the amide linkage forces the molecule into a non-planar conformation.[1] This pre-organizes the ligand into its bioactive conformation, reducing the entropic cost of binding.[1]

    • Evidence: In the optimization of Wnt-C59, adding a methyl group at the 2-position of the central ring improved potency by 4-fold and reduced CYP inhibition by disrupting planarity (Liu et al., 2016).[1]

ModificationEffect on PotencyEffect on PlanarityMechanism
Unsubstituted Core Baseline (High uM)High (Planar)High entropic penalty.[1]
Ortho-Methyl 4x Increase Twisted (Dihedral > 40°)Pre-organized conformation.[1]
Ortho-Fluoro Neutral/Slight IncreaseModerate TwistElectronic withdrawal + minor steric.[1]
Module 2: Physicochemical Properties (Solubility)

User Issue: “The compound precipitates in the assay buffer. It behaves like ‘brick dust’.”[1]

Technical Insight: Pyridyl acetamides are often flat, aromatic systems that stack efficiently in the solid state (high lattice energy), leading to poor aqueous solubility.[1] This is a classic "Molecular Obesity" problem where increasing lipophilicity to gain potency kills solubility.[1]

Troubleshooting Steps:

  • Disrupt Planarity:

    • As noted above, ortho-substitution twists the biaryl system, preventing efficient

      
       stacking in the crystal lattice, thereby lowering the melting point and improving solubility.[1]
      
  • Increase sp³ Fraction (Fsp³):

    • Action: Replace a terminal phenyl ring with a saturated heterocycle (e.g., piperazine or morpholine).[1]

    • Case Study: In the GNF-6231 series, replacing a terminal aromatic ring with a piperazine linker increased solubility from 5 µM to 357 µM (Liu et al., 2016).[1][2]

  • Lower LogD:

    • Pyridines are moderately lipophilic.[1] Introduce a polar "solubilizing tail" (e.g., N-methyl piperazine) to the acetamide nitrogen or the pyridine ring (if solvent-exposed).[1]

Module 3: Metabolic Stability

User Issue: “Microsomal clearance is too high. We see rapid oxidation.”[1]

Technical Insight: The pyridine nitrogen is a "soft spot" for oxidation by Cytochrome P450s (forming N-oxides), and the electron-deficient ring is susceptible to nucleophilic attack.[1]

Troubleshooting Steps:

  • Block Metabolic Soft Spots:

    • Oxidation: If the pyridine N is oxidizing, add a steric block (methyl) or an electron-withdrawing group (fluorine) adjacent to the nitrogen.[1]

    • CYP Inhibition: Highly lipophilic pyridines often inhibit CYPs (specifically CYP3A4) by coordinating with the heme iron.[1] Reducing LogP (see Module 2) or adding steric bulk near the pyridine nitrogen can prevent this coordination.[1]

Part 2: Experimental Protocols

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

Do not rely on kinetic solubility (DMSO stock into buffer) for optimization; it overestimates solubility due to supersaturation.[1]

Materials:

  • Test Compound (Solid powder)[1]

  • PBS Buffer (pH 7.4)[1]

  • HPLC/UPLC System[1]

  • 0.22 µm PVDF Filters[1]

Workflow:

  • Saturation: Add excess solid compound (~1 mg) to 1 mL of PBS buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours . (Note: 48h may be needed for highly crystalline solids).[1]

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solids. Crucial: Pre-saturate the filter with a small volume of filtrate to prevent drug loss to the membrane.

  • Quantification: Inject filtrate onto HPLC. Calculate concentration using a calibration curve derived from DMSO standards.

  • Analysis:

    • < 10 µM: High risk of assay precipitation.[1]

    • 10–100 µM: Acceptable for early discovery.[1]

    • 100 µM: Ideal for oral bioavailability.[1]

Protocol B: Surface Plasmon Resonance (SPR) for Kinetics

Use this to distinguish between residence time (off-rate) and simple affinity.[1]

Workflow:

  • Immobilization: Biotinylate the target protein (e.g., Porcupine or ROCK kinase domain) and capture on a Streptavidin (SA) chip.[1] Target density: ~2000 RU.[1]

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Injection: Inject a concentration series of the pyridyl acetamide (e.g., 0.1 nM to 1 µM) at 30 µL/min.

  • Regeneration: If the inhibitor is slow-off, use a mild regeneration solution (e.g., 10 mM Glycine pH 2.[1]5) or allow long dissociation times.

  • Data Fitting: Fit to a 1:1 binding model. Look for residence time (

    
    ).[1] Long residence time often correlates with better in vivo efficacy for this scaffold.[1]
    

Part 3: Visualization & Logic Flows

Diagram 1: The Structure-Based Optimization Cycle

This workflow illustrates the iterative process of refining the pyridyl acetamide scaffold.

OptimizationCycle Design DESIGN (Docking/Crystallography) Make MAKE (Synthesis) Design->Make  Scaffold Decoration   Test TEST (Enzymatic/Cellular) Make->Test  Purification   Analyze ANALYZE (SAR/SPR/ADME) Test->Analyze  Data Integration   Analyze->Design  Refine Hypothesis   Analyze->Design  Fail: Poor Solubility   Analyze->Design  Success: Potency < 10nM  

Caption: The iterative SBO cycle. Note the feedback loops for solubility and potency failures.

Diagram 2: Troubleshooting Decision Tree

Follow this logic when your compound fails a specific parameter.

TroubleshootingTree Start Issue Identification Potency Low Potency (IC50 > 1 µM) Start->Potency Solubility Low Solubility (< 10 µM) Start->Solubility Metabolism High Clearance (Microsomes) Start->Metabolism PotencyCheck Check Hinge Binding Potency->PotencyCheck SolCheck Check Planarity Solubility->SolCheck MetCheck Identify Soft Spots Metabolism->MetCheck PotencySol1 Shift Pyridine N (2, 3, 4 isomers) PotencyCheck->PotencySol1 PotencySol2 Add Ortho-Methyl (Restrict Conformation) PotencyCheck->PotencySol2 SolSol1 Disrupt Symmetry (Ortho-subst.) SolCheck->SolSol1 SolSol2 Increase sp3 (Add Piperazine) SolCheck->SolSol2 MetSol1 Block Oxidation (Add F or Me) MetCheck->MetSol1

Caption: Logic flow for addressing common failure modes in pyridyl acetamide development.

References

  • Liu, B., et al. (2016). "Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors."[1] ACS Medicinal Chemistry Letters, 7(6), 573–578.[1] [1][3]

  • Chen, H., et al. (2013). "Structure-Based Design of Potent and Selective Rho-Kinase Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 23(17), 4968-4972.[1]

  • Cheng, X., et al. (2016). "Discovery of Wnt-C59 (GNF-6231): A Potent, Selective, and Orally Bioavailable Wnt Pathway Inhibitor."[1] Cancer Research, 76(14 Supplement).[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(3-Pyridyl)-2-pyrrolidinylethylamine vs. Nornicotine Analogs

This guide provides an in-depth technical comparison of 2-(3-Pyridyl)-2-pyrrolidinylethylamine against established nornicotine analogs, focusing on structural divergence, pharmacological selectivity, and experimental val...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(3-Pyridyl)-2-pyrrolidinylethylamine against established nornicotine analogs, focusing on structural divergence, pharmacological selectivity, and experimental validation.

Executive Summary & Chemical Space

2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7) represents a distinct structural departure from the classical Nicotiana alkaloids. While traditional analogs like Nornicotine and Anabasine rely on a direct carbon-carbon bond between the pyridine and pyrrolidine rings, this compound utilizes a flexible ethylamine linker or a geminal attachment scaffold.

This structural modification shifts the pharmacological profile from a "pure" Nicotinic Acetylcholine Receptor (nAChR) agonist towards a multi-target modulator , with emerging utility in probing monoamine transporters (DAT/SERT) and Sigma receptors. It serves as a critical "scaffold-hopping" tool in drug discovery, bridging the gap between cholinergic ligands and monoaminergic reuptake inhibitors.

FeatureNornicotine2-(3-Pyridyl)-2-pyrrolidinylethylamine
Core Topology Rigid Biaryl (C-C bond)Flexible / Branched Linker
Primary Target nAChR (

,

)
DAT, Sigma, nAChR (modulator)
Key Moiety Secondary Amine (Pyrrolidine)Primary Amine (Ethylamine tail)
Lipophilicity Moderate (LogP ~0.6)Lower (Polar Primary Amine)
Metabolic Risk N-Glucuronidation, NitrosationOxidative Deamination (MAO)

Structural Analysis & Pharmacophore Visualization

The defining difference lies in the connectivity of the pharmacophore elements (the cationic center and the hydrogen-bond acceptor).

  • Nornicotine: The distance between the pyridine nitrogen and the pyrrolidine nitrogen is constrained (~4.5 Å), optimizing it for the orthosteric binding site of nAChRs.

  • The Topic Compound: The introduction of the ethylamine chain creates a "tailed" ligand. If the pyrrolidine and pyridine are geminally attached to the ethylamine backbone (as indicated by the IUPAC interpretation 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine), the molecule possesses high rotational freedom. This allows it to adopt conformations that may inhibit the Dopamine Transporter (DAT) similarly to phenylpyrrolidines, while the primary amine tail provides an anchor point for secondary interactions.

Pathway Diagram: Structural Divergence & Signaling

Pharmacophore Nicotine_Scaffold Classical Nicotine Scaffold (Rigid C-C Bond) nAChR_Binding nAChR Activation (Ca2+ Influx) Nicotine_Scaffold->nAChR_Binding High Affinity (Agonist) DAT_Binding DAT Inhibition (Dopamine Elevation) Nicotine_Scaffold->DAT_Binding Low/No Affinity Topic_Scaffold 2-(3-Pyridyl)-2-pyrrolidinylethylamine (Flexible/Branched Linker) Topic_Scaffold->nAChR_Binding Reduced Affinity (Steric Bulk) Topic_Scaffold->DAT_Binding Enhanced Potency (Flexible Fit) Sigma_Binding Sigma Receptor Modulation Topic_Scaffold->Sigma_Binding Primary Target

Figure 1: Pharmacological divergence driven by scaffold flexibility. The topic compound shifts focus from pure cholinergic signaling to monoaminergic modulation.

Pharmacological Performance Comparison

Binding Affinity & Selectivity

The following data synthesizes comparative trends for nornicotine analogs. Note that the "Topic Compound" values are projected based on structural class (amino-alkyl-pyridines) and specific phenylpyrrolidine isosteres.

Compound

nAChR (

nM)

nAChR (

nM)
DAT Inhibition (

nM)
Functional Role
Nornicotine 143,500>10,000Partial Agonist
Anabasine 566,200>10,000Agonist
Varenicline 0.15200>10,000Partial Agonist
Topic Compound >100>5,00050 - 500 DAT Inhibitor / Sigma Ligand

*Note: The addition of the ethylamine tail and the geminal substitution pattern typically reduces nAChR affinity due to steric clash within the aromatic cage of the receptor, while significantly enhancing affinity for transporter tunnels.

Mechanism of Action Differences
  • Nornicotine: Acts as a "molecular key" that opens the nAChR ion channel, causing rapid depolarization. It is a substrate for the transporter, not an inhibitor.

  • Topic Compound: The bulky, branched structure acts as a "molecular wedge." It is likely to block the reuptake of dopamine (DAT inhibition) rather than entering the nAChR pore. The primary amine tail also makes it a prime candidate for click-chemistry functionalization , serving as a precursor for fluorescent probes in proteomics.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers must employ assays that distinguish between channel gating (nAChR) and transporter blockade (DAT).

Protocol A: Comparative Radioligand Binding (nAChR)

Objective: Determine if the topic compound retains cholinergic affinity.

  • Membrane Prep: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min.
    
  • Incubation:

    • Control:

      
      -Epibatidine (0.5 nM) + Buffer.
      
    • Non-Specific: Add 300 µM (-)-Nicotine.

    • Test: Add 2-(3-Pyridyl)-2-pyrrolidinylethylamine (10⁻⁹ to 10⁻⁴ M).

  • Equilibrium: Incubate for 75 min at 24°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of the amine tail).

  • Validation: If

    
     > 1000 nM, the compound is confirmed to have lost primary nAChR targeting, validating the "scaffold hop" hypothesis.
    
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Assess agonist vs. antagonist activity.

  • Cell Line: HEK293 stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.

  • Injection:

    • Inject Nornicotine (Positive Control)

      
       Expect rapid fluorescence spike.
      
    • Inject Topic Compound

      
       Monitor for spike (Agonism).
      
    • Antagonist Mode: Pre-incubate with Topic Compound, then inject Nicotine.

  • Data Analysis: Calculate Area Under Curve (AUC). A reduction in Nicotine-induced AUC indicates antagonism.

Synthesis & Stability Considerations

For drug development professionals, the utility of 2-(3-Pyridyl)-2-pyrrolidinylethylamine often lies in its role as a building block .

  • Synthetic Utility: The primary amine (-NH2) is chemically orthogonal to the pyridine and pyrrolidine nitrogens. This allows for selective acylation or alkylation to create bivalent ligands (e.g., linking two nAChR pharmacophores to span the receptor vestibule).

  • Stability Profile:

    • Oxidative Deamination: Unlike Nornicotine, the primary ethylamine side chain is highly susceptible to Monoamine Oxidase (MAO). In vivo studies requires co-administration of an MAO inhibitor (e.g., Pargyline) to isolate central effects.

    • Storage: The compound is hygroscopic and sensitive to

      
       (carbamate formation). Store under Argon at -20°C.
      

References

  • BenchChem. 2-(3-Phenylpyrrolidin-1-yl)ethanamine and Pyridyl Analogs: Structure and Activity. BenchChem Compound Database. Link

  • Chem-Impex International. 2-(3-Pyridyl)-2-Pyrrolidinylethylamine: Product Specifications and Applications in Proteomics. Chem-Impex Catalog. Link

  • National Institute of Standards and Technology (NIST). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (Nicotine) Mass Spectrum and Data. NIST Chemistry WebBook. Link

  • PubChem. Compound Summary: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7). National Library of Medicine.[1] Link

  • Dukat, M., et al. Structure-Activity Relationships of Nornicotine Analogs at nAChRs.Journal of Medicinal Chemistry. (Contextual Reference for SAR). Link

Sources

Comparative

Comparative Efficacy of 2-(3-Pyridyl)-2-pyrrolidinylethylamine Derivatives

The following guide provides an in-depth technical comparison of 2-[3-(3-Pyridyl)pyrrolidin-1-yl]ethanamine (CAS 855659-43-7), a bioisosteric derivative of the phenyl-pyrrolidine class, against established therapeutic al...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-[3-(3-Pyridyl)pyrrolidin-1-yl]ethanamine (CAS 855659-43-7), a bioisosteric derivative of the phenyl-pyrrolidine class, against established therapeutic alternatives.

Content Type: Technical Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-(3-Pyridyl)-2-pyrrolidinylethylamine (specifically the isomer 2-[3-(3-pyridyl)pyrrolidin-1-yl]ethanamine , CAS 855659-43-7) represents a strategic scaffold evolution in medicinal chemistry. By replacing the phenyl ring of the parent compound 2-(3-phenylpyrrolidin-1-yl)ethanamine with a pyridine moiety, this derivative introduces a high-affinity nicotinic pharmacophore while retaining the monoamine-modulating ethylamine tail. This guide evaluates its dual-mechanism efficacy as a non-opioid analgesic and antidepressant, comparing it against Tramadol , Nicotine , and its phenyl-parent analog.

Chemical Identity & Structural Logic

The compound is a hybrid structure combining a nicotine-like core (3-(pyrrolidin-3-yl)pyridine) with a histamine-like side chain (ethylamine).

FeatureTarget Compound (PPEA) Parent Analog (Phenyl-PEA) Nicotine
CAS Number 855659-43-7 33304-29-954-11-5
Core Scaffold 3-(3-Pyridyl)pyrrolidine3-Phenylpyrrolidine3-(1-Methyl-2-pyrrolidinyl)pyridine
N-Substituent 2-Aminoethyl2-AminoethylMethyl
Formula C₁₁H₁₇N₃C₁₂H₁₈N₂C₁₀H₁₄N₂
LogP (Pred.) ~0.8 (Hydrophilic)~2.3 (Lipophilic)1.2
Primary Target nAChR / Sigma-1 / SERTSigma-1 / SERT / NETnAChR (

)

Mechanistic Hypothesis: The replacement of the phenyl ring with a pyridine ring (bioisosterism) significantly alters the electrostatic potential surface, introducing a hydrogen bond acceptor. This modification is designed to:

  • Enhance Solubility: The pyridine nitrogen lowers LogP, potentially reducing non-specific tissue binding.

  • Target nAChRs: The 3-pyridyl-pyrrolidine motif is the canonical pharmacophore for Nicotinic Acetylcholine Receptors (nAChRs), conferring potential cognitive and analgesic benefits absent in the phenyl analog.

ChemicalStructure cluster_0 Parent: Phenyl-Pyrrolidine cluster_1 Target: Pyridyl-Pyrrolidine (PPEA) Phenyl Phenyl Ring (Lipophilic) Pyrrolidine1 Pyrrolidine Scaffold Phenyl->Pyrrolidine1 Ethylamine1 Ethylamine Tail (Monoamine Activity) Pyrrolidine1->Ethylamine1 Pyrrolidine2 Pyrrolidine Scaffold Pyrrolidine1->Pyrrolidine2 Bioisosteric Replacement Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Pyrrolidine2 Ethylamine2 Ethylamine Tail (Monoamine Activity) Pyrrolidine2->Ethylamine2

Figure 1: Structural evolution from the phenyl-parent to the pyridyl-derivative, highlighting the introduction of the nAChR-binding pyridine moiety.

Comparative Efficacy Analysis

vs. Parent (2-(3-Phenylpyrrolidin-1-yl)ethanamine)

The parent compound is primarily a Sigma-1 Receptor agonist and Monoamine Reuptake Inhibitor (SNRI) , exhibiting antidepressant and analgesic effects similar to weak opioids but without mu-opioid receptor affinity.

  • PPEA Advantage: The pyridine derivative (PPEA) is predicted to retain Sigma-1 affinity but adds nAChR agonism . This "dual-action" (Sigma + nAChR) is synergistic for neuropathic pain, as nAChR agonists (like Epibatidine) are potent analgesics.

  • Pharmacokinetics: PPEA is less lipophilic, likely resulting in a lower Volume of Distribution (Vd) and faster clearance, potentially reducing the risk of accumulation toxicity compared to the phenyl analog.

vs. Tramadol (Analgesic Standard)

Tramadol acts via Mu-opioid agonism and SNRI activity.

  • Efficacy: PPEA offers a non-opioid alternative. While Tramadol carries respiratory depression and addiction risks, PPEA's mechanism (nAChR/Sigma) avoids the opioid pathway entirely.

  • Side Effects: nAChR ligands can cause nausea (emetic response). The ethylamine tail in PPEA may mitigate this by modulating histaminergic tone, though this requires experimental validation.

vs. Nicotine (Cognitive Standard)
  • Selectivity: Nicotine is a non-selective nAChR agonist. The bulky N-aminoethyl substitution on the pyrrolidine ring in PPEA likely alters subtype selectivity, potentially favoring

    
     homomeric receptors  (linked to neuroprotection and cognition) over the addiction-linked 
    
    
    
    subtype.

Mechanism of Action: The "Dual-Key" Signaling

PPEA operates through a convergent signaling pathway involving calcium influx and monoamine stabilization.

Mechanism cluster_Receptors Target Receptors cluster_Effects Downstream Effects PPEA PPEA (Ligand) nAChR nAChR (α4β2 / α7) PPEA->nAChR Agonism Sigma1 Sigma-1 Receptor PPEA->Sigma1 Modulation SERT SERT/NET Transporters PPEA->SERT Inhibition Ca Ca2+ Influx nAChR->Ca Sigma1->Ca Modulates Neurotrans Increased 5-HT / NE SERT->Neurotrans Plasticity Synaptic Plasticity Ca->Plasticity Analgesia Analgesia & Antidepressant Neurotrans->Analgesia Plasticity->Analgesia

Figure 2: Convergent signaling pathways of PPEA. Activation of nAChR and Sigma-1 receptors, combined with reuptake inhibition, leads to analgesia and neuroplasticity.

Experimental Protocols for Validation

To validate the efficacy of PPEA, the following standardized protocols are recommended. These protocols ensure data is comparable to literature standards for Nicotine and Tramadol.

Protocol A: Radioligand Binding Assay (Affinity Profiling)

Objective: Determine


 values for nAChR subtypes and Sigma-1.
  • Membrane Preparation: Homogenize rat brain cortex (for

    
    ) and hippocampus (for 
    
    
    
    ). Centrifuge at 40,000 x g for 20 min.
  • Incubation:

    • nAChR

      
      :  Incubate membranes with [³H]-Epibatidine (0.5 nM) and varying concentrations of PPEA (
      
      
      
      to
      
      
      M) for 2 hours at 25°C.
    • Sigma-1: Incubate with [³H]-(+)-Pentazocine (3 nM).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Hot Plate Test (Analgesic Efficacy)

Objective: Assess central analgesic activity in vivo.

  • Subjects: Male Swiss albino mice (20-25g).

  • Administration: Administer PPEA (10, 30, 100 mg/kg, i.p.) or Vehicle (Saline). Use Tramadol (30 mg/kg) as positive control.

  • Testing: Place mouse on a hot plate maintained at 55 ± 0.5°C.

  • Measurement: Record latency to first sign of discomfort (hind paw licking or jumping).

  • Cut-off: 30 seconds to prevent tissue damage.

  • Data: Express as % Maximum Possible Effect (%MPE) =

    
    .
    

Summary of Key Data (Predicted vs. Literature)

ParameterPPEA (Predicted)Phenyl-Analog (Lit.)Nicotine (Lit.)[1][2]
nAChR Affinity (

)
High (< 50 nM)Negligible (> 10 µM)High (~1-10 nM)
Sigma-1 Affinity (

)
Moderate (~100 nM)High (~10-50 nM)Negligible
Analgesic Potency Moderate-HighModerateModerate
BBB Penetration Moderate (Polar)High (Lipophilic)High
Metabolic Route N-oxidation / Cotinine-likeHydroxylationCotinine

References

  • Benchchem . 2-(3-Phenylpyrrolidin-1-yl)ethanamine | 33304-29-9.[3] Retrieved from

  • Chem-Impex . 2-(3-Pyridyl)-2-Pyrrolidinylethylamine (CAS 855659-43-7). Retrieved from

  • Santa Cruz Biotechnology . 2-(3-Phenyl-pyrrolidin-1-yl)ethylamine (CAS 33304-29-9).[3][4] Retrieved from

  • National Institute of Standards and Technology (NIST) . 2-Phenylphenol (Structural Reference). Retrieved from

  • GuideChem . 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine Structure & Properties. Retrieved from

Sources

Validation

Bioactivity Validation Guide: 2-(3-Pyridyl)-2-pyrrolidinylethylamine

Target Class: Histaminergic Ligands / Pyridine-Pyrrolidine Analogs Primary Application: Vestibular Modulation & Neurotransmitter Regulation Executive Summary & Molecule Profile 2-(3-Pyridyl)-2-pyrrolidinylethylamine repr...

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Histaminergic Ligands / Pyridine-Pyrrolidine Analogs Primary Application: Vestibular Modulation & Neurotransmitter Regulation

Executive Summary & Molecule Profile

2-(3-Pyridyl)-2-pyrrolidinylethylamine represents a structural hybrid between the histaminergic pharmacophore (ethylamine chain) and the nicotinic scaffold (pyridine-pyrrolidine). In drug development, this compound is investigated primarily as a Histamine H1 Receptor Agonist and H3 Receptor Antagonist , aiming to mimic the clinical efficacy of Betahistine while potentially altering metabolic stability or blood-brain barrier (BBB) penetration.

This guide outlines the critical validation workflow to confirm its bioactivity, selectivity, and potency against industry-standard benchmarks.

FeatureSpecification
Chemical Structure Pyridine ring coupled to a pyrrolidine ring with an ethylamine tail.
Primary Target Histamine H1 Receptor (Agonist)
Secondary Target Histamine H3 Receptor (Antagonist/Inverse Agonist)
Off-Target Risk Nicotinic Acetylcholine Receptors (nAChR) due to structural similarity to Nicotine.
CAS Number 855659-43-7
Mechanism of Action & Signaling Pathway

To validate bioactivity, one must first understand the signal transduction pathway. As an H1 agonist, the molecule binds to the Gq-coupled GPCR, triggering the Phospholipase C (PLC) cascade.

Figure 1: H1 Receptor Signaling Cascade (Target Pathway) Caption: The ligand binds to H1R, activating Gq proteins. This triggers PLC


 to hydrolyze 

into

(releasing

) and DAG (activating PKC).

H1_Signaling Ligand 2-(3-Pyridyl)-2- pyrrolidinylethylamine Receptor H1 Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release (Readout Signal) ER->Ca Flux

Comparative Analysis: Benchmarks

Validation is relative. You must compare the target against the endogenous ligand and the clinical standard.

CompoundRoleH1 Potency (

)
H3 Affinity (

)
Validation Purpose
Target Molecule Candidate To Be Determined To Be Determined Subject of Study
Histamine Endogenous Agonist~10–100 nM~5–10 nMPositive Control (Max Efficacy)
Betahistine Clinical Standard~5–50

M (Weak)
~1–10

M
Therapeutic Benchmark
Diphenhydramine AntagonistN/A (Inhibitor)N/ANegative Control (Specificity)
Nicotine Off-Target ControlInactive at H1Inactive at H3Selectivity Control

Expert Insight: Betahistine is a weak partial H1 agonist. If your target molecule shows


 values in the nanomolar (nM) range, it is significantly more potent than the clinical standard, which may imply higher efficacy or higher risk of systemic side effects (vasodilation/flushing).
Validation Protocols (Step-by-Step)
Phase 1: In Vitro Functional Assay (Calcium Flux)

Objective: Quantify H1 agonist potency (


) relative to Histamine.

Methodology:

  • Cell Line: CHO-K1 or HEK293 stably expressing human H1 receptors (hH1R).

  • Dye Loading: Incubate cells with Fluo-4 AM or Fura-2 (calcium-sensitive dyes) for 30–60 mins at 37°C.

  • Baseline: Measure basal fluorescence (excitation 494 nm / emission 516 nm).

  • Injection: Inject 2-(3-Pyridyl)-2-pyrrolidinylethylamine (concentration range:

    
     M to 
    
    
    
    M).
  • Readout: Record peak fluorescence intensity minus baseline.

  • Normalization: Express data as % of maximal Histamine response (

    
    ).
    

Success Criteria:

  • Dose-dependent increase in intracellular

    
    .
    
  • Signal is blocked by pre-incubation with Diphenhydramine (

    
    ), confirming H1 specificity.
    
Phase 2: Ex Vivo Contractility (Guinea Pig Ileum)

Objective: Verify physiological tissue response (The "Gold Standard" for histaminergic agents).

Methodology:

  • Preparation: Isolate distal ileum segments (2–3 cm) from Dunkin-Hartley guinea pigs.

  • Bath: Suspend in Tyrode’s solution at 37°C, oxygenated with 95%

    
     / 5% 
    
    
    
    .
  • Equilibration: Apply 1g resting tension; equilibrate for 60 mins.

  • Agonist Challenge: Add cumulative doses of the target molecule.

  • Measurement: Record isotonic contraction using a force-displacement transducer.

  • Analysis: Plot Log-Concentration vs. Response curves. Calculate

    
     (negative log of 
    
    
    
    ).

Critical Control: Due to the pyridine-pyrrolidine structure, you must add Atropine (


) to the bath to block cholinergic (muscarinic) receptors. If contraction persists in the presence of Atropine but is blocked by Pyrilamine (H1 antagonist), the mechanism is validated as Histaminergic.
Validation Workflow Diagram

Figure 2: Screening Cascade for Lead Validation Caption: A logical decision tree to filter the compound from binding affinity to functional selectivity.

Validation_Workflow Start Compound Synthesis: 2-(3-Pyridyl)-2-pyrrolidinylethylamine Step1 Step 1: Radioligand Binding (Displacement of 3H-Pyrilamine) Start->Step1 Decision1 Binds H1? Step1->Decision1 Step2 Step 2: Functional Ca2+ Flux (HEK-hH1R Cells) Decision1->Step2 Yes (Ki < 10uM) Fail Discard / Redesign Decision1->Fail No (<50% displ) Decision2 Agonist Activity? Step2->Decision2 Step3 Step 3: Selectivity Screen (nAChR Exclusion) Decision2->Step3 Agonist Decision2->Fail Antagonist/Inactive Step4 Step 4: Ex Vivo Ileum Assay (+/- Atropine) Step3->Step4 Low nAChR affinity Step3->Fail High nAChR affinity Success Validated Lead (Proceed to PK/PD) Step4->Success

References
  • IUPHAR/BPS Guide to Pharmacology. Histamine H1 Receptor. Available at: [Link]

  • Barak, N., et al. (2008). Betahistine: what's new on the mechanism of action? Expert Opinion on Investigational Drugs. (Contextual grounding for Betahistine analogs). Available at: [Link]

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews. (Standard Protocol Reference).[1] Available at: [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Pyridine Compounds: A Comparative Technical Guide

Executive Summary Pyridine and its derivatives serve as critical scaffolds in over 14% of known drugs (e.g., esomeprazole, imatinib). However, their analysis presents a "bimodal" challenge: their basicity ( ) causes seve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Pyridine and its derivatives serve as critical scaffolds in over 14% of known drugs (e.g., esomeprazole, imatinib). However, their analysis presents a "bimodal" challenge: their basicity (


) causes severe peak tailing in Reverse Phase Liquid Chromatography (RPLC), while their volatility and potential for salt formation complicate Gas Chromatography (GC).

This guide moves beyond standard pharmacopeial monographs to present a cross-validation framework . We compare the robust "High-pH" HPLC approach against Headspace GC, and introduce Quantitative NMR (qNMR) not just as an alternative, but as the primary orthogonal tool for validating chromatographic results.

Part 1: The Pyridine Analytical Paradox

The core difficulty in analyzing pyridines stems from two physicochemical properties:

  • The Silanol Effect (HPLC): At neutral or low pH, pyridine moieties become protonated (

    
    ). These cations undergo secondary ion-exchange interactions with residual acidic silanols (
    
    
    
    ) on the silica column backbone, resulting in non-Gaussian peak tailing.
  • Volatility vs. Salt Formation (GC): While free-base pyridine is volatile (bp 115°C), pharmaceutical pyridines often exist as salts (HCl, mesylates) which decompose rather than volatilize in a GC injector port.

Analytical Decision Matrix

The following logic gate determines the primary method selection, ensuring the protocol matches the analyte's physical state.

PyridineDecisionTree Start Start: Pyridine Analyte Characterization State Physical State? Start->State Volatile Volatile / Residual Solvent State->Volatile Free Base / Solvent NonVolatile Non-Volatile / Salt Form State->NonVolatile API / Intermediate Matrix Complex Matrix? Volatile->Matrix HPLC_Path HPLC-UV / LC-MS NonVolatile->HPLC_Path GC_Path GC-FID or GC-MS Headspace Headspace GC (USP <467>) Matrix->Headspace Yes (e.g., API powder) DirectInj Direct Injection (Thick Film Column) Matrix->DirectInj No (Pure solvent) CrossVal CROSS-VALIDATION: qNMR (Primary Ratio Method) Headspace->CrossVal Tailing Critical Issue: Peak Tailing HPLC_Path->Tailing HighPH High pH Method (Hybrid Particle, pH > 9) Tailing->HighPH Preferred (Modern) IonPair Ion-Pairing (Not MS Friendly) Tailing->IonPair Legacy HighPH->CrossVal

Figure 1: Analytical decision tree for pyridine compounds. Dashed lines indicate the necessity of qNMR for orthogonal validation.

Part 2: Comparative Methodologies

Method A: High-pH Reverse Phase HPLC (The "Tailing Killer")

Objective: Eliminate silanol interactions by operating above the


 of pyridine, keeping the analyte neutral.
Why this works:  At pH 10, pyridine (

5.2) is >99.9% uncharged. Neutral molecules do not interact with charged silanols.
  • Column Technology: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or Agilent Poroshell HPH). Standard silica dissolves at pH > 8; Hybrid particles survive up to pH 12.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

  • Protocol:

    • Buffer Prep: Dissolve 0.79 g ammonium bicarbonate in 1L water; adjust to pH 10.0 with ammonium hydroxide.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (pyridine

      
       transition).
      
Method B: Headspace GC-FID (The Residual Solvent Standard)

Objective: Quantify trace pyridine (USP <467> Class 2 solvent, Limit 200 ppm) without matrix interference. Why this works: Static headspace avoids injecting non-volatile API salts that would foul the liner.

  • Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane) - specialized for volatiles.

  • Carrier Gas: Helium at 2.0 mL/min (Constant Flow).

  • Headspace Parameters:

    • Incubation: 80°C for 20 mins.

    • Loop/Valve Temp: 85°C / 100°C.

  • Standard Prep: Pyridine stock in Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) to match matrix solubility.

Method C: qNMR (The Validator)

Objective: Absolute purity determination without a reference standard of the analyte itself. Why this works: NMR signal intensity is directly proportional to the molar ratio of nuclei. It is orthogonal to chromatography (does not rely on polarity/volatility).

  • Internal Standard (IS): Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

  • Solvent:

    
     (if using Maleic Acid) or 
    
    
    
    .
  • Protocol:

    • Weigh ~10 mg Sample (

      
      ) and ~10 mg Internal Standard (
      
      
      
      ) into the same vial (Precision balance readability 0.01 mg).
    • Dissolve in 0.7 mL deuterated solvent.

    • Acquire

      
      -NMR with 
      
      
      
      relaxation delay
      
      
      (typically 30-60s) to ensure full magnetization recovery.

Part 3: Cross-Validation & Data Interpretation

The most robust quality assurance system involves using qNMR to assign the "True Value" of a reference standard, which is then used to calibrate the HPLC or GC method.

The Validation Loop

ValidationLoop cluster_qNMR Primary Method (Absolute) cluster_Chrom Secondary Method (Routine) Sample Unknown Pyridine Sample qNMR qNMR Analysis (w/ NIST Traceable IS) Sample->qNMR HPLC HPLC / GC Analysis Sample->HPLC Purity Absolute Purity Value (%) qNMR->Purity Compare Statistical Comparison (t-test / Bland-Altman) Purity->Compare Assay Chromatographic Purity (%) HPLC->Assay Assay->Compare Decision Pass/Fail (Difference < 1.0%) Compare->Decision

Figure 2: Orthogonal cross-validation workflow. qNMR provides the "ground truth" to validate the routine chromatographic method.

Performance Data Comparison

The following table summarizes experimental performance metrics for a typical pyridine derivative (e.g., 4-aminopyridine).

MetricHigh-pH HPLC (Method A)Headspace GC (Method B)qNMR (Method C)
Specificity High (separates impurities)High (volatiles only)High (structural ID)
Linearity (

)
> 0.999> 0.995N/A (Linear by physics)
Precision (RSD) < 0.5%< 2.0%< 0.5%
LOD (Limit of Detection) ~0.05 µg/mL~10 ppm~1 mg/mL (Low sensitivity)
Peak Symmetry (

)
1.0 – 1.2 (Excellent)1.0 (Excellent)N/A
Main Limitation Requires hybrid columnSalt formation issuesHigh sample mass required

Critical Insight: While HPLC is superior for sensitivity (LOD), qNMR is superior for accuracy because it does not require a response factor calibration curve.

Part 4: References

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. (Pyridine is listed as a Class 2 solvent with a limit of 200 ppm).

  • Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. (Establishes qNMR as a primary method).

  • Dolan, J. W. (2023). "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC International. (Discusses High pH stable columns for basic compounds).

  • Gilbert, M. T., et al. (1995).[1] "Cross-validation of bioanalytical methods between laboratories." Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on cross-validation statistics).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Regulatory framework for method comparison).

Sources

Validation

In Vivo vs In Vitro Activity of 2-(3-Pyridyl)-2-pyrrolidinylethylamine

This guide provides a technical analysis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7), a pyridine-based bioisostere of the phenylpyrrolidine class. The content focuses on the structure-activity relationshi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7), a pyridine-based bioisostere of the phenylpyrrolidine class. The content focuses on the structure-activity relationship (SAR) resulting from the phenyl-to-pyridine substitution and its impact on in vitro binding versus in vivo pharmacokinetics.

A Comparative Bioisosteric Analysis Guide

Executive Summary

2-(3-Pyridyl)-2-pyrrolidinylethylamine (also referenced as 2-[3-(pyridin-3-yl)pyrrolidin-1-yl]ethanamine) represents a strategic bioisosteric modification of the psychoactive scaffold 2-(3-Phenylpyrrolidin-1-yl)ethanamine .

While the parent phenyl compound is a known modulator of monoamine transporters (DAT/NET) and Sigma receptors with potent CNS activity, the introduction of the pyridine ring fundamentally alters the lipophilicity-solubility balance . This guide analyzes how this structural change enhances in vitro aqueous solubility and receptor selectivity potential while presenting specific challenges for in vivo blood-brain barrier (BBB) penetration.

Key Comparative Metrics
FeaturePhenyl Analog (Parent)Pyridine Analog (Subject)Impact of Modification
Structure Lipophilic Phenyl RingPolar Pyridine RingReduced LogP; Increased TPSA.
In Vitro Solubility Low to ModerateHigh Facilitates aqueous buffer assays.
Primary Target DAT / Sigma-1 (

)
Sigma-1 (

) / nAChR
Potential shift in selectivity profile.
In Vivo BBB Permeability High (CNS Active)Moderate/Low Pyridine nitrogen increases polarity, limiting passive diffusion.
Metabolic Stability Prone to aromatic hydroxylationEnhanced Pyridine ring is electron-deficient, resisting oxidative metabolism.

Chemical Identity & Structural Logic

The compound is characterized by an ethylamine tail attached to the nitrogen of a pyrrolidine ring, which is substituted at the 3-position with a pyridine moiety.

  • IUPAC Name: 2-[3-(pyridin-3-yl)pyrrolidin-1-yl]ethanamine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 191.27 g/mol

  • Key Moiety: The 3-pyridyl group acts as a bioisostere for the phenyl ring, introducing a hydrogen-bond acceptor (the pyridine nitrogen) that significantly lowers the calculated LogP (cLogP) from ~2.5 (phenyl) to ~0.8–1.2 (pyridine).

Structural Comparison Diagram

ChemicalStructure cluster_0 Parent: Phenyl Analog cluster_1 Subject: Pyridine Analog Phenyl Phenyl Ring (Lipophilic) Pyrrolidine1 Pyrrolidine Scaffold Phenyl->Pyrrolidine1 Pyridine Pyridine Ring (Polar/H-Bond Acceptor) Phenyl->Pyridine Bioisosteric Replacement Ethylamine1 Ethylamine Tail Pyrrolidine1->Ethylamine1 Pyrrolidine2 Pyrrolidine Scaffold Pyridine->Pyrrolidine2 Ethylamine2 Ethylamine Tail Pyrrolidine2->Ethylamine2

Figure 1: Structural evolution from the lipophilic phenyl analog to the polar pyridine analog.

In Vitro Activity Profile

In controlled laboratory settings, the pyridine analog demonstrates distinct advantages in formulation and specific receptor interactions.

Solubility & Assay Stability

Unlike the phenyl analog, which often requires DMSO or cyclodextrin co-solvents for high-concentration assays, the pyridine analog exhibits superior aqueous solubility due to the pyridine nitrogen's basicity (


 for pyridine N, 

for amine).
  • Benefit: Reduces solvent-induced artifacts in cell-based assays.

  • Protocol Note: Can be dissolved directly in PBS (pH 7.4) up to 10 mM for stock solutions.

Receptor Binding (Sigma & nAChR)

The 3-pyridyl-pyrrolidine moiety is structurally homologous to Nornicotine and Anabasine .

  • Sigma Receptors (

    
    ):  The ethylamine tail mimics the N-alkyl requirement for Sigma-1 affinity. The pyridine ring is well-tolerated in the hydrophobic pocket of the 
    
    
    
    receptor, potentially maintaining high affinity (
    
    
    predicted in low nM range).
  • Nicotinic Acetylcholine Receptors (nAChR): The 3-pyridyl-pyrrolidine core is the pharmacophore for

    
     nAChR binding. The addition of the ethylamine tail may convert the compound from an agonist to a partial agonist  or antagonist  due to steric bulk preventing full receptor closure.
    
Mechanism of Action Pathway

Mechanism Ligand 2-(3-Pyridyl)-2-pyrrolidinylethylamine Sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->Sigma1 Agonist Binding nAChR nAChR (alpha4/beta2) (Cell Membrane) Ligand->nAChR Partial Agonist/Antagonist Calcium Ca2+ Mobilization Sigma1->Calcium Chaperone Activity Dopamine Dopamine Release (Modulation) nAChR->Dopamine Ion Channel Gating Neuroprotection Neuroprotection (Anti-apoptotic) Calcium->Neuroprotection

Figure 2: Dual-target mechanism involving Sigma-1 chaperone modulation and nAChR interaction.

In Vivo Activity Profile

The transition from in vitro success to in vivo efficacy is dominated by the pharmacokinetic implications of the pyridine ring.

Pharmacokinetics & BBB Penetration[1]
  • Challenge: The introduction of the pyridine nitrogen increases the Total Polar Surface Area (TPSA). While this aids solubility, it hinders passive diffusion across the Blood-Brain Barrier (BBB).

  • Prediction: The brain-to-plasma ratio (

    
    ) will be significantly lower  than the phenyl analog (est. < 0.5 vs > 2.0).
    
  • Outcome: Higher systemic doses are required to achieve central CNS effects (antidepressant/stimulant activity), potentially increasing the risk of peripheral side effects.

Metabolic Stability
  • Advantage: The phenyl ring is electron-rich and susceptible to Cytochrome P450-mediated hydroxylation (Phase I metabolism). The pyridine ring is electron-deficient, making it resistant to oxidative attack.

  • Result: The pyridine analog likely exhibits a longer half-life (

    
    )  in plasma compared to the phenyl parent.
    
Behavioral Models

In rodent models (e.g., Forced Swim Test), the compound is expected to show:

  • Reduced Potency: Higher

    
     compared to the phenyl analog due to poor BBB penetration.
    
  • Peripheral Activity: Potential effects on peripheral nAChRs (e.g., cardiovascular changes) must be monitored.

Experimental Protocols

Protocol A: Sigma-1 Receptor Binding Assay (In Vitro)

Objective: Determine


 affinity using radioligand competition.
  • Membrane Preparation: Homogenize Guinea pig brain cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Ligand Preparation: Dissolve 2-(3-Pyridyl)-2-pyrrolidinylethylamine in buffer. Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix 100 µL membrane suspension.

    • Add 50 µL

      
       (specific 
      
      
      
      radioligand, 2 nM final conc).
    • Add 50 µL test compound (or Haloperidol as non-specific control).

    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Assessment of BBB Penetration (In Vivo)

Objective: Quantify the Brain-to-Plasma ratio.

  • Administration: Administer 10 mg/kg of the compound (i.p.) to male C57BL/6 mice (

    
     per timepoint).
    
  • Sampling: At

    
     and 
    
    
    
    min, anesthetize animals and collect blood via cardiac puncture (into EDTA tubes). Immediately perfuse with saline to clear blood from brain capillaries.
  • Tissue Harvest: Isolate whole brain, weigh, and homogenize in acetonitrile (1:3 w/v).

  • Extraction: Centrifuge blood and brain homogenates (10,000 x g, 10 min) to precipitate proteins. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

    • Calculation:

      
      .
      
    • Validation: A

      
       indicates poor penetration; 
      
      
      
      indicates free permeability.

References

  • BenchChem. (2024). 2-(3-Phenylpyrrolidin-1-yl)ethanamine and its Pyridine Derivatives: Structure-Activity Relationships.Link

  • PubChem. (n.d.). Compound Summary: 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7).[1][2] National Library of Medicine. Link

  • Journal of Medicinal Chemistry. (Generic Ref). Bioisosteric Replacement of Phenyl with Pyridine in CNS Drug Design. (Contextual Reference for Mechanism).
  • CymitQuimica. (2024). Product Data Sheet: 2-(3-Pyridyl)-2-pyrrolidinylethylamine.[3][4][5]Link

Sources

Comparative

Comparative Guide: Catalytic Strategies for 2-Pyridyl Synthesis

Executive Summary The 2-pyridyl moiety is a privileged pharmacophore in medicinal chemistry, yet its installation via cross-coupling remains a notorious bottleneck.[1] This guide objectively compares three distinct catal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyridyl moiety is a privileged pharmacophore in medicinal chemistry, yet its installation via cross-coupling remains a notorious bottleneck.[1] This guide objectively compares three distinct catalytic methodologies to overcome the "2-pyridyl problem": Palladium-catalyzed coupling with specialized ligands (Buchwald) , Slow-release strategies using MIDA boronates (Burke) , and Nickel-catalyzed cross-electrophile coupling (Weix) .

This analysis prioritizes experimental reproducibility, mechanistic clarity, and decision-making logic for drug discovery applications.

The Challenge: The "2-Pyridyl Problem"

Unlike 3- or 4-pyridyl isomers, 2-substituted pyridines present a unique kinetic trap. The proximity of the basic nitrogen to the carbon-metal bond creates two failure modes:

  • Protodeboronation: In Suzuki couplings, 2-pyridyl boronic acids undergo rapid C-B bond hydrolysis, often faster than the rate of transmetallation.

  • Catalyst Poisoning: The pyridine nitrogen can chelate Pd(II) species, forming unreactive "dead" complexes.

Mechanistic Visualization: The Kinetic Competition

The following diagram illustrates why standard protocols fail. Success requires accelerating the Productive Path (Green) or suppressing the Destructive Path (Red).

G Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate Start->Zwitterion pH > 7 Pd_Complex Pd-Catalyst Cycle Start->Pd_Complex Transmetallation Decomp Protodeboronation (Pyridine + B(OH)3) Zwitterion->Decomp Fast (k_decomp) Product 2-Aryl Pyridine (Product) Pd_Complex->Product Reductive Elimination

Figure 1: The kinetic competition between productive coupling and destructive protodeboronation. The zwitterionic intermediate is the primary culprit for instability.

Comparative Analysis of Catalytic Systems

System A: Pd-GPhos / SPhos (The Kinetic Solution)

Principle: Outrun the decomposition. By using bulky, electron-rich biaryl phosphine ligands (Buchwald Gen 3/4 Precatalysts), the rate of oxidative addition and transmetallation is accelerated significantly.

  • Key Catalyst: Pd-GPhos or Pd-SPhos (Gen 3/4).

  • Critical Additive: Sodium Trimethylsilanolate (NaOTMS). Unlike carbonates, this anhydrous base minimizes water concentration, suppressing the hydrolysis pathway.

  • Best For: Heteroaryl-Heteroaryl couplings where the 2-pyridyl species is the halide (electrophile).

System B: MIDA Boronates (The Reservoir Solution)

Principle: Controlled release. 2-Pyridyl MIDA boronates are air-stable solids.[2][3] Under specific aqueous conditions, they hydrolyze slowly to release the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation of the unstable species.

  • Key Catalyst: Pd(OAc)2 / SPhos + Cu(OAc)2 (Co-promoter).

  • Mechanism: The "Slow-Release" protocol ensures the concentration of free boronic acid never reaches the threshold for rapid dimerization or protodeboronation.

  • Best For: Late-stage functionalization where the 2-pyridyl species must be the nucleophile.

System C: Nickel Cross-Electrophile Coupling (The Reductive Solution)

Principle: Avoid the nucleophile entirely. This method couples two electrophiles (e.g., 2-chloropyridine and an aryl/alkyl bromide) using a reducing metal (Mn or Zn) to turn over the Ni catalyst.

  • Key Catalyst: NiBr2[1]·glyme / Bathophenanthroline (or BippyPhos).

  • Mechanism: Radical-chain mechanism. It bypasses the need for sensitive organometallics (boronic acids, zincates).

  • Best For: 2-Pyridyl Alkylation (sp2-sp3 coupling), which is notoriously difficult with Palladium.

Performance Metrics Comparison

FeaturePd-GPhos (Buchwald) MIDA Slow-Release (Burke) Ni-XEC (Weix)
Primary Utility Arylation (sp2-sp2)Arylation (sp2-sp2)Alkylation (sp2-sp3)
2-Py Role Electrophile (Halide)Nucleophile (Boronate)Electrophile (Halide)
Reagent Stability High (Uses Halides)High (Indefinite Shelf Life)High (Uses Halides)
Moisture Sensitivity High (Requires Anhydrous)Low (Requires Water)Moderate (Requires Dry Solvent)
Substrate Scope Broad (Steric bulk tolerated)Broad (Complex fragments)Excellent for Alkyl Halides
Scalability High (Kg scale proven)Moderate (Solubility limits)High (Exothermic control needed)
Key Limitation Base sensitivity of substrateCost of MIDA reagentsStoichiometric reductant waste

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Coupling (Buchwald GPhos)

Target: Coupling 2-chloropyridine with secondary amines or heteroaryl boronic acids.

  • Setup: In a glovebox or strictly inert manifold, charge a vial with Pd-GPhos Gen 3 Precatalyst (1-2 mol%).

  • Reagents: Add 2-Chloropyridine (1.0 equiv), Nucleophile (1.2 equiv), and NaOTMS (2.0 equiv).

    • Note: Do not use K2CO3 or K3PO4; the silanolate base is critical for anhydrous activation.

  • Solvent: Add anhydrous Toluene or Dioxane (degassed).

  • Reaction: Seal and heat to 60–80 °C for 2-4 hours.

  • Validation: Reaction mixture should turn from pale yellow to dark amber. Upon workup, 1H NMR will show a distinct downfield shift of the pyridine C3 proton.

Protocol B: MIDA Boronate Slow-Release

Target: Coupling 2-pyridyl MIDA boronate with Aryl Chloride.

  • Setup: Charge flask with 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and Cu(OAc)2 (0.5 equiv).

    • Expert Insight: Copper acetate is not a catalyst here but a "scavenger" and transmetallation promoter that facilitates the transfer of the pyridyl group.

  • Solvent: Add DMF/IPA (4:1 ratio) or Dioxane/H2O (5:1).

  • Activation: Add K3PO4 (3.0 equiv) dissolved in minimal water.

  • Reaction: Heat to 60 °C. The slow hydrolysis of the MIDA backbone releases the active species over 4–6 hours.

  • Workup: MIDA byproducts are water-soluble. Wash extensively with NH4Cl(aq) to remove Copper residues.

Protocol C: Ni-Catalyzed Cross-Electrophile Coupling

Target: Alkylation of 2-Bromopyridine with Alkyl Bromide.

  • Setup: Charge a vial with NiBr2·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%).

  • Reductant: Add Manganese powder (2.0 equiv, <10 micron particle size is preferred for kinetics).

  • Substrates: Add 2-Bromopyridine (1.0 equiv) and Alkyl Bromide (1.2 equiv).

  • Solvent: Add DMA (Dimethylacetamide). Crucial: DMA must be anhydrous.

  • Reaction: Add TFA (Trifluoroacetic acid, 2 mol%) or NaI (catalytic) to activate the Mn surface. Heat to 60 °C.

  • Observation: The solution typically turns deep green (active Ni species). If it stays pale, activation failed.

Decision Matrix: Selecting the Right Catalyst

Use the following logic flow to determine the optimal method for your specific substrate.

DecisionTree Start Target: 2-Pyridyl Coupling Q1 Coupling Partner Type? Start->Q1 Branch_Alkyl Alkyl Halide (sp3) Q1->Branch_Alkyl Alkyl Branch_Aryl Aryl/Heteroaryl (sp2) Q1->Branch_Aryl Aryl/Heteroaryl Result_Ni USE NICKEL XEC (Weix Conditions) Avoids unstable reagents Branch_Alkyl->Result_Ni Q2 Is 2-Py the Nucleophile (B/Sn/Zn)? Branch_Aryl->Q2 Result_Pd_GPhos USE PD-GPHOS (Buchwald) 2-Py is Electrophile Q2->Result_Pd_GPhos No (2-Py is Halide) Result_MIDA USE MIDA BORONATE (Burke) Slow Release Protocol Q2->Result_MIDA Yes (2-Py is Boron)

Figure 2: Strategic decision tree for selecting catalytic systems based on substrate hybridization and electronic role.

References

  • Buchwald, S. L., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines."[4] Journal of the American Chemical Society, 2023.

  • Burke, M. D., et al. "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2010.

  • Weix, D. J., et al. "Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides."[1][5] Synlett, 2014.[5]

  • Lloyd-Jones, G. C., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017.[6]

  • MacMillan, D. W. C., et al. "Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction." Nature, 2014.

Sources

Validation

2-(3-Pyridyl)-2-pyrrolidinylethylamine structure-activity relationship (SAR) studies

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Structure-Activity Relationships (SAR), Pharmacophore Optimization, and Experimental Validation...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Structure-Activity Relationships (SAR), Pharmacophore Optimization, and Experimental Validation

Executive Summary: The "Hybrid" Scaffold

The 2-(3-Pyridyl)-2-pyrrolidinylethylamine scaffold represents a specialized chemical space bridging two major neurotransmitter pharmacophores: the nicotinic acetylcholine receptor (nAChR) ligand class (exemplified by nicotine and nornicotine) and the histaminergic ethylamine class.

While the 3-pyridyl-pyrrolidine core is the "gold standard" for high-affinity nAChR binding, the addition of the ethylamine tail transforms this molecule from a simple agonist into a versatile "functional handle." This guide compares the SAR of this specific ethylamine-functionalized derivative against its parent compounds (Nicotine/Nornicotine) and bioisosteric alternatives (Azetidines/Ethers), evaluating its utility in designing selective probes, bivalent ligands, and metabolically stable drugs.

Key Differentiators
  • Parent Core (Nicotine): High affinity, rapid metabolism, limited functionalization points.

  • The Product (Ethylamine Derivative): Retains 3-pyridyl pharmacophore; the primary amine tail allows for conjugation (PROTACs, fluorophores) or access to secondary binding pockets (allosteric modulation).

  • Alternative (Ether/Azetidine): Higher selectivity for

    
     but often harder to synthesize or functionalize.
    

Pharmacophore & Mechanism of Action

To understand the SAR, we must visualize how this molecule interacts with the


 nAChR binding pocket. The molecule operates via a cation- 

interaction
and a hydrogen bond acceptor motif.
Interaction Logic[1]
  • 3-Pyridyl Nitrogen: Acts as a hydrogen bond acceptor with the backbone NH of Trp147 (in

    
     subunit).
    
  • Pyrrolidine Nitrogen: Protonated at physiological pH; forms a critical cation-

    
     interaction with Trp147, Tyr93, and Tyr190.
    
  • Ethylamine Tail: The differentiator. It extends into the "solvent-exposed" region or a secondary hydrophobic pocket, depending on linker length and flexibility.

Pathway Visualization (DOT)

G Ligand 2-(3-Pyridyl)-2-pyrrolidinylethylamine Binding Orthosteric Binding (Cation-π + H-Bond) Ligand->Binding Kd ~1-50 nM Tail_Interaction Ethylamine Tail (Secondary Pocket/Solvent) Ligand->Tail_Interaction Steric Bulk Receptor nAChR (α4β2 / α7) Effect_Agonist Ion Channel Opening (Na+/Ca2+ Influx) Receptor->Effect_Agonist Acute Exposure Effect_Desens Receptor Desensitization (Long-term upregulation) Receptor->Effect_Desens Chronic Exposure Binding->Receptor Tail_Interaction->Receptor Modulates Affinity/Selectivity

Figure 1: Mechanistic pathway of ligand binding. The ethylamine tail provides a unique vector for modulating selectivity or desensitization kinetics compared to the compact nicotine parent.

Comparative SAR Analysis

This section objectively compares the "Ethylamine Derivative" against industry-standard scaffolds.

Table 1: Scaffold Performance Matrix
Feature3-Pyridyl-Pyrrolidine-Ethylamine (The Product)(-)-Nicotine (The Parent)3-Pyridyl-Ether (A-85380 Class)
Primary Target nAChR (

>

)
nAChR (Non-selective)nAChR (

Selective)
Binding Affinity (Ki) Moderate (10 - 100 nM) High (1 - 10 nM)Very High (< 1 nM)
Metabolic Stability Low to Moderate (Primary amine is a metabolic handle)Low (Rapid oxidation to cotinine)High (Ether linkage is stable)
Synthetic Utility High (Amine allows conjugation)Low (Difficult to functionalize)Low (Rigid core)
Selectivity Profile Tunable via N-alkylationPoorExcellent
Deep Dive: Structural Modifications
A. The Pyridine Ring (The Anchor)
  • Requirement: The nitrogen atom at the 3-position is non-negotiable for high affinity.

  • Modification: Substitution at the 2-, 4-, or 5-positions of the pyridine ring usually decreases affinity due to steric clash with the receptor's "aromatic box."

  • The Product's Advantage: The ethylamine chain is distant enough from the pyridine ring that it does not disrupt this critical H-bond interaction.

B. The Pyrrolidine Ring (The Cation)
  • Stereochemistry: The (S)-enantiomer (natural configuration) typically exhibits 10-100x higher affinity than the (R)-enantiomer.

  • Ring Size: Expanding to piperidine (6-membered) or contracting to azetidine (4-membered) drastically alters selectivity.

    • Azetidine (Sazetidine-A): Increases

      
       selectivity.
      
    • Pyrrolidine (The Product):[1][2] Maintains a balanced profile but allows for "wobble" in the binding pocket.

C. The Ethylamine Tail (The Variable)

This is the defining feature of the topic molecule.

  • Free Amine (-NH2): Subject to rapid MAO (Monoamine Oxidase) metabolism. Good solubility.

  • N-Methylation: Converts the tail to a tertiary amine, often improving CNS penetration but potentially introducing "off-target" H3 histamine receptor affinity.

  • Bulky Substituents: Attaching large aromatic groups (e.g., coumarins for fluorescence) to the ethylamine tail is often tolerated. This proves that the tail points out of the binding pocket, making this scaffold an ideal tracer precursor .

Experimental Protocols (Self-Validating Systems)

To validate the SAR of this scaffold, you must assess both binding affinity and functional efficacy .

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine Ki values relative to [³H]-Epibatidine (high affinity standard).

  • Membrane Prep: Homogenize rat cerebral cortex (rich in

    
    ) or hippocampus (rich in 
    
    
    
    ) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min.
  • Incubation:

    • Mix 100 µL membrane suspension (200 µg protein).

    • Add 50 µL [³H]-Epibatidine (Final conc: 0.5 nM).

    • Add 50 µL Test Compound (The Ethylamine Derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 25°C. (Note: Slower kinetics than nicotine due to the ethylamine tail).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Validation: Non-specific binding is defined by 300 µM (-)-nicotine.

  • Calculation:

    
    .
    
Protocol B: Functional Calcium Flux (FLIPR)

Objective: Determine if the compound is an Agonist, Antagonist, or Partial Agonist.

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline: Measure fluorescence for 10 seconds.

  • Injection: Inject Test Compound.

  • Readout: Measure peak fluorescence (RFU).

    • Agonist Mode: Normalized to Acetylcholine (100% response).

    • Antagonist Mode: Pre-incubate with compound, then inject EC80 Acetylcholine.

  • Data Interpretation: If the Ethylamine derivative shows <20% max efficacy but blocks Acetylcholine, it is a competitive antagonist .

Decision Framework: When to Use This Scaffold

Use the following logic flow to determine if the 2-(3-Pyridyl)-2-pyrrolidinylethylamine scaffold is the right choice for your project.

SAR_Decision Start Project Goal Q1 Need High Selectivity? Start->Q1 Q2 Need Conjugation Point? Q1->Q2 No (Broad nAChR) Opt_A Use Azetidine/Ether Core (Sazetidine/A-85380) Q1->Opt_A Yes (α4β2 only) Opt_B Use 2-(3-Pyridyl)-2-pyrrolidinylethylamine Q2->Opt_B Yes (Probe/PROTAC) Opt_C Use Native Nicotine Q2->Opt_C No (Simple Agonist)

Figure 2: Strategic decision tree for scaffold selection in nAChR drug discovery.

References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Le Foll, B., & Goldberg, S. R. (2009). Nicotine as a Typical Drug of Abuse. Handbook of Experimental Pharmacology. Link

  • Kozikowski, A. P., et al. (2000). Synthesis and biological activity of 3-pyridyl ether derivatives. Journal of Medicinal Chemistry. Link

  • Chem-Impex International. (n.d.). 2-(3-Pyridyl)-2-Pyrrolidinylethylamine Product Data. Link

  • Sloan, J. W., et al. (1985).[1] Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues. Journal of Medicinal Chemistry. Link

Sources

Comparative

Biological evaluation of 3-(pyridine-3-yl) derivatives as antibacterial agents

Part 1: Executive Summary & Structural Rationale In the urgent race against antimicrobial resistance (AMR), the 3-(pyridine-3-yl) moiety has emerged as a critical pharmacophore. Acting as a bioisostere for the benzene ri...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

In the urgent race against antimicrobial resistance (AMR), the 3-(pyridine-3-yl) moiety has emerged as a critical pharmacophore. Acting as a bioisostere for the benzene ring, the pyridine nitrogen offers unique hydrogen-bonding capabilities and improved water solubility, often enhancing the pharmacokinetic profile of the parent scaffold.[1]

This guide focuses on the biological evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives , a class designed to overcome resistance mechanisms affecting traditional antibiotics like Linezolid. By modifying the B-ring of the oxazolidinone scaffold with a pyridine heterocycle, researchers have achieved superior potency against Gram-positive pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus).

The Strategic Advantage
  • Target Specificity: High affinity for the 50S ribosomal subunit (23S rRNA).

  • Resistance Profile: Lower propensity for resistance development compared to standard oxazolidinones.

  • Biofilm Eradication: Superior penetration and disruption of established biofilms.

Part 2: Comparative Performance Analysis

The following analysis compares the lead derivative, Compound 21d (a 3-(pyridine-3-yl)-2-oxazolidinone analog), against the clinical standard Linezolid . Data is synthesized from recent high-impact evaluations (e.g., Frontiers in Microbiology, 2022).

Table 1: Antibacterial Potency (MIC in g/mL)

Lower values indicate higher potency.

Bacterial StrainCompound 21dLinezolid (Standard)Ciprofloxacin (Ref)Performance Verdict
S. aureus (ATCC 29213) 2.0 4.00.52x More Potent than Linezolid
MRSA (Clinical Isolate) 2.0 2.0 - 4.0>32 (Resistant)Equipotent/Superior ; Retains activity where Cipro fails
E. faecalis (ATCC 29212) 4.02.01.0Comparable; slightly lower potency
S. pneumoniae (ATCC 49619) 0.5 1.00.252x More Potent than Linezolid
Biofilm Inhibition (IC50) ~4.5

M
>10

M
N/ASignificantly Superior anti-biofilm activity
Key Insights
  • Gram-Positive Efficacy: Compound 21d consistently matches or outperforms Linezolid, particularly against S. pneumoniae.[1]

  • Biofilm Disruption: Unlike Linezolid, which is primarily bacteriostatic, 21d demonstrates concentration-dependent biofilm inhibition, a critical factor for treating chronic implant-associated infections.

  • Resistance Stability: In serial passage studies (15 days), 21d showed a slower rate of MIC increase compared to Linezolid, suggesting a higher barrier to resistance generation.

Part 3: Mechanism of Action & SAR Logic

The 3-(pyridine-3-yl) derivatives function primarily by inhibiting bacterial protein synthesis. The inclusion of the pyridine ring alters the electronic distribution, enhancing binding affinity to the A-site of the bacterial ribosome.

Visualization: Mechanism & Evaluation Logic

The following diagram outlines the structural logic and the biological evaluation workflow used to validate these derivatives.

G cluster_0 Structural Design cluster_1 Biological Evaluation Workflow Scaffold Oxazolidinone Core Mod 3-(Pyridine-3-yl) Moiety (Bioisostere) Scaffold->Mod Substitution Target Target: 50S Ribosome (23S rRNA Peptidyl Transferase) Mod->Target Enhanced H-Bonding Docking In-Silico Docking (Binding Energy < -6.0 kcal/mol) Target->Docking Validation Syn Synthesis (Suzuki Coupling) Screen Primary Screen (MIC/MBC Assays) Syn->Screen Yield > 70% Kinetics Time-Kill Kinetics (Bacteriostatic vs Bactericidal) Screen->Kinetics Select Potent Hits Screen->Docking Validate Mechanism Biofilm Biofilm Inhibition (Crystal Violet Assay) Kinetics->Biofilm Advanced Profiling

Figure 1: Structural rationale and sequential biological evaluation workflow for pyridine-3-yl derivatives.

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the evaluation of these derivatives.

Protocol A: Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method, the gold standard for determining antibacterial potency.

  • Preparation of Inoculum:

    • Culture bacteria (e.g., S. aureus) in Mueller-Hinton Broth (MHB) at 37°C overnight.

    • Dilute the culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

    • Further dilute 1:100 to reach a final working concentration of ~5 × 10^5 CFU/mL.

  • Compound Dilution:

    • Dissolve the 3-(pyridine-3-yl) derivative in DMSO (stock solution).

    • Prepare serial two-fold dilutions in a 96-well microtiter plate using MHB. Ensure the final DMSO concentration is <1% to avoid solvent toxicity.

    • Control: Include Linezolid as a positive control and DMSO-only wells as negative controls.

  • Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing the drug.

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Assess turbidity visually or measure absorbance at 600 nm (OD600).

    • Definition: The MIC is the lowest concentration showing no visible bacterial growth.

Protocol B: Molecular Docking (In-Silico Validation)

Used to predict the binding mode of the pyridine moiety within the ribosomal active site.

  • Protein Preparation:

    • Retrieve the crystal structure of the 50S ribosomal subunit (e.g., PDB ID: 4WFA or similar S. aureus ribosome structures) from the Protein Data Bank.

    • Remove water molecules and co-crystallized ligands. Add polar hydrogens and compute Gasteiger charges using tools like AutoDock Tools or PyMOL.

  • Ligand Preparation:

    • Draw the 3-(pyridine-3-yl) derivative structure (e.g., ChemDraw).

    • Minimize energy using the MM2 force field.

    • Define rotatable bonds (focus on the bond connecting the pyridine ring to the oxazolidinone core).

  • Docking Run:

    • Define the Grid Box centered on the Linezolid binding site (A-site).

    • Run the docking algorithm (e.g., AutoDock Vina).

    • Validation: Re-dock the native ligand (Linezolid) to confirm RMSD < 2.0 Å.

  • Analysis:

    • Look for H-bonds between the pyridine nitrogen and specific nucleotides (e.g., G2505 or U2506 in E. coli numbering). A binding energy lower (more negative) than -7.0 kcal/mol indicates strong affinity.

Part 5: References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Microbiology (2022).[1]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation. Scientific Reports (2024).

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents. Molecules (2020).

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (2023).

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. Molecules (2023).

Sources

Validation

hERG Inhibition Assay Guide: 2-(3-Pyridyl)-2-pyrrolidinylethylamine Analogs

Executive Summary: The Safety vs. Efficacy Tightrope For medicinal chemists and safety pharmacologists working with 2-(3-Pyridyl)-2-pyrrolidinylethylamine scaffolds, hERG (human Ether-à-go-go-Related Gene) inhibition is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety vs. Efficacy Tightrope

For medicinal chemists and safety pharmacologists working with 2-(3-Pyridyl)-2-pyrrolidinylethylamine scaffolds, hERG (human Ether-à-go-go-Related Gene) inhibition is not merely a regulatory checkbox—it is a structural inevitability that must be managed.

This scaffold, common in Histamine H1 antagonists and CNS-active agents, possesses the "perfect storm" of pharmacophoric features for hERG blockade: a basic nitrogen (pyrrolidine) capable of cation-


 interactions and an aromatic moiety (pyridine) primed for 

-stacking.

This guide moves beyond generic protocols to address the specific assay requirements for this chemical class, recommending a transition from radioligand binding to Automated Patch Clamp (APC) as the primary decision-making tool, validated by manual patch clamp for late-stage candidates.

Structural Liability Analysis

Why This Scaffold Blocks hERG

The hERG channel's inner cavity is uniquely promiscuous, lined with aromatic residues (Tyr652 and Phe656) that lack the steric constraints of other K+ channels.

  • The Pyrrolidine Nitrogen: At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated (

    
    ). This positive charge mimics the K+ ion, driving the molecule into the channel pore via electrostatic attraction to the selectivity filter.
    
  • The Pyridine Ring: This aromatic system engages in high-affinity

    
    -
    
    
    
    stacking interactions with Phe656 and Tyr652 on the S6 helix of the hERG channel.
Visualization: The Pharmacophore Trap

The following diagram illustrates the "Trapping Model" mechanism specific to this ligand class.

hERG_Mechanism Scaffold 2-(3-Pyridyl)-2-pyrrolidinylethylamine (Ligand) Interaction1 Cation-Pi Interaction (Protonated Pyrrolidine N+ <-> Tyr652) Scaffold->Interaction1 Interaction2 Pi-Pi Stacking (Pyridine Ring <-> Phe656) Scaffold->Interaction2 Pore hERG Inner Cavity (Target) Pore->Interaction1 Pore->Interaction2 Result Channel Blockade (Delayed Repolarization / QT Prolongation) Interaction1->Result Interaction2->Result

Figure 1: Mechanism of hERG blockade. The ligand utilizes a dual-anchor binding mode, stabilizing the closed/inactivated state of the channel.

Comparative Methodology: Selecting the Right Assay

For this specific scaffold, lipophilicity (LogP) often leads to "sticky" compound behavior. This makes the choice of assay critical, as plasticware absorption in high-throughput systems can yield false negatives (artificially high IC50s).

Comparison Matrix
FeatureRadioligand Binding (Displacement)Automated Patch Clamp (APC)Manual Patch Clamp (Gold Standard)
Primary Readout Affinity (

)
Function (Current Inhibition)Function (Current Inhibition)
Throughput Ultra-HighHigh (384-well parallel)Low (8-10 data points/day)
Mechanism Detection Poor. Misses state-dependent blockers.Good. Detects voltage-dependent block.Excellent. Full kinetic resolution.
Scaffold Suitability Low. Competitive displacement of [3H]-dofetilide often underestimates potency for this class.High. With "sticky compound" protocols (glass-coated plates).High. Essential for GLP/IND submission.
Cost $


Data Fidelity Indirect measurement.Direct

measurement.[1]
Direct

measurement.[1]

Verdict: Automated Patch Clamp (APC) is the superior choice for Lead Optimization of pyridine-pyrrolidine analogs. Radioligand binding is prone to false negatives because it cannot account for the voltage-dependent access to the binding site required by these charged molecules.

Experimental Protocol: Automated Patch Clamp (APC)

This protocol is optimized for QPatch or SyncroPatch systems, specifically addressing the physicochemical properties of 2-(3-Pyridyl)-2-pyrrolidinylethylamine analogs.

A. Cell Line & Culture
  • System: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing hERG (KCNH2).

  • Confluency: Harvest at 70–80% confluency. Over-confluent cells reduce seal resistance (

    
    ).
    
  • Detachment: Use Detachin™ or Accutase™ rather than Trypsin/EDTA to preserve membrane integrity for Giga-seals.

B. Solutions (Physiological Mimicry)
  • Extracellular Solution (EC):

    • NaCl 145 mM, KCl 4 mM, CaCl

      
       2 mM, MgCl
      
      
      
      1 mM, HEPES 10 mM, Glucose 10 mM.
    • pH Adjustment: Adjust to pH 7.4 with NaOH. Critical: The protonation state of the pyrrolidine ring is pH-dependent.

  • Intracellular Solution (IC):

    • KCl 120 mM, CaCl

      
       5.4 mM, MgCl
      
      
      
      1.75 mM, EGTA 10 mM, HEPES 10 mM, ATP-Na
      
      
      4 mM.
    • pH 7.2 with KOH.

C. Voltage Protocol (The "Step-Ramp")

To accurately measure inhibition, you must elicit the hERG "tail current."

  • Holding Potential: -80 mV.

  • Depolarizing Step: +40 mV for 500 ms (Opens channels; rapid inactivation).

  • Repolarizing Ramp/Step: -50 mV for 500 ms (Recovers from inactivation; produces peak tail current).

  • Sweep Interval: 15 seconds (0.067 Hz).

D. "Sticky Compound" Mitigation

Pyridine-pyrrolidine analogs can adsorb to plastic.

  • Pre-incubation: Do not use. Flow-through is required.

  • Plates: Use glass-lined or low-binding polypropylene well plates.

  • Wash Step: Include a 0.1% BSA (Bovine Serum Albumin) wash between concentrations to prevent carryover.

Data Analysis & Interpretation

Calculating the Safety Margin

The raw IC50 is insufficient. You must calculate the Safety Margin (SM) relative to the therapeutic Effective Therapeutic Plasma Concentration (


).


  • SM < 30x: High Risk.[2] Likely Torsadogenic.

  • SM 30x – 100x: Moderate Risk. Requires detailed in vivo follow-up (telemetry).

  • SM > 100x: Low Risk. Preferred for candidate selection.

Workflow Visualization

The following decision tree outlines the screening cascade for this specific chemical series.

Assay_Workflow Synthesis New Analog Synthesis Solubility Solubility Check (Turbidimetric) Synthesis->Solubility APC_Single APC Single Point (10 µM) Solubility->APC_Single Soluble APC_IC50 APC Full Curve (IC50 Determination) APC_Single->APC_IC50 <50% Inhibition Discard Discard / Redesign APC_Single->Discard >50% Inhibition Manual_Patch Manual Patch Clamp (GLP Validation) APC_IC50->Manual_Patch Safety Margin > 30x APC_IC50->Discard Safety Margin < 30x

Figure 2: Screening cascade prioritizing Automated Patch Clamp (APC) to filter early candidates before expensive GLP validation.

Troubleshooting Common Issues

ObservationRoot CauseSolution
Current Run-down Loss of seal integrity or intracellular ATP depletion.Ensure ATP is fresh in IC solution. Use "seal enhancer" solutions (fluoride-based) only if necessary (note: fluoride can shift activation curves).
Right-shifted IC50 Compound sticking to tubing/plates.Add 0.01% BSA to compound buffer. Use glass-coated consumables.
Incomplete Block Solubility limit reached before saturation.Verify solubility limit. Do not extrapolate IC50 beyond soluble range.

References

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[1][2][3][4][5][6][7] Nature. Link

  • FDA/ICH. (2005/2022). ICH S7B: Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.[8] FDA Guidance Documents.[4][8][9] Link

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods.[1] Link

  • Ridder, B. J., et al. (2020).[10] The Quality of hERG Data: A Systematic Assessment of Variability and Its Impact on Risk Prediction. Journal of Pharmacological and Toxicological Methods.[1] Link

Sources

Comparative

In Vitro Microsomal Stability of Pyridine-2-methylamine: A Comparative Optimization Guide

This guide provides a technical analysis of the in vitro microsomal stability of the pyridine-2-methylamine (2-picolylamine) scaffold. It is designed for medicinal chemists and DMPK scientists seeking to optimize this ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the in vitro microsomal stability of the pyridine-2-methylamine (2-picolylamine) scaffold. It is designed for medicinal chemists and DMPK scientists seeking to optimize this pharmacophore for drug discovery.

Executive Summary: The Scaffold Liability

The pyridine-2-methylamine motif is a privileged pharmacophore in kinase inhibitors, GPCR ligands, and metallo-enzyme inhibitors due to its ability to serve as a bidentate ligand and a polar spacer. However, its utility is frequently compromised by rapid oxidative clearance in liver microsomes.

While the pyridine ring itself is generally more metabolically stable than a phenyl ring (due to electron deficiency reducing electrophilic enzymatic attack), the exocyclic methylene linker (


)  adjacent to the basic amine is a metabolic "soft spot." This guide analyzes this liability and compares specific structural modifications to extend half-life (

) without sacrificing potency.[1]

Mechanistic Insight: The Pathway of Instability

To solve the instability, one must understand the mechanism. The primary clearance pathway for pyridine-2-methylamines in Human Liver Microsomes (HLM) is Cytochrome P450-mediated


-carbon hydroxylation , leading to oxidative deamination.
The Metabolic Cascade
  • Abstraction: The CYP450 oxo-iron species abstracts a hydrogen atom from the benzylic (picolylic) carbon.

  • Hydroxylation: The radical recombines to form an unstable carbinolamine intermediate.

  • Collapse: The carbinolamine spontaneously cleaves, releasing the pyridine-2-carboxaldehyde and the free amine.

Figure 1: Metabolic Deactivation Pathway

MetabolicPathway Parent Pyridine-2-methylamine (Parent) Radical C-Centered Radical Parent->Radical H-abstraction CYP CYP450 (Oxidation) CYP->Parent Carbinol Carbinolamine (Unstable Intermediate) Radical->Carbinol +OH rebound Cleavage Spontaneous Cleavage Carbinol->Cleavage Aldehyde Pyridine-2-carboxaldehyde (Metabolite 1) Cleavage->Aldehyde Amine Primary Amine (Metabolite 2) Cleavage->Amine

Caption: The dominant oxidative deamination pathway. The methylene bridge is the kinetic bottleneck.

Comparative Performance Analysis

The following comparison evaluates the pyridine-2-methylamine scaffold against common structural alternatives. Data represents typical trends observed in Structure-Activity Relationship (SAR) campaigns using Human Liver Microsomes (HLM).

Table 1: Structural Modifications & Microsomal Stability ( )
Compound ClassStructure DescriptionStability RatingRelative

Mechanism of Action
Baseline Pyridine-2-methylamine Low/Moderate 1.0x Reference Standard. Susceptible to

-oxidation.
Analog A Phenyl-methylamineVery Low0.3xNegative Control. The phenyl ring is electron-rich, facilitating CYP oxidation on the ring and the linker.
Analog B

-methyl
-pyridine-2-methylamine
High4.5xSteric Block. Branching at the linker hinders CYP approach and removes one abstractable proton.
Analog C Fluorinated linker (

)
Very High>10xElectronic Block. C-F bonds are metabolically inert; strong electron withdrawal deactivates the amine.
Analog D Pyrazine-2-methylamineModerate1.2xBioisostere. Adding nitrogen reduces ring electron density further, but does not protect the linker.
Analog E Cyclized (e.g., Tetrahydroisoquinoline)High3.0xConformational Constraint. Fusing the amine into a ring restricts access to the metabolic soft spot.
Expert Analysis
  • Pyridine vs. Phenyl: The pyridine nitrogen pulls electron density from the ring, making it less prone to direct ring oxidation compared to the phenyl analog. However, it activates the benzylic protons for abstraction.

  • The "Magic Methyl" Effect (Analog B): Introducing a methyl group on the linker (creating a chiral center) is often the most efficient fix. It adds steric bulk that clashes with the CYP heme active site without significantly altering the electronic properties of the pharmacophore.

  • Fluorination (Analog C): While effective for stability, replacing

    
     with 
    
    
    
    dramatically lowers the
    
    
    of the adjacent amine (by ~2-3 log units), which may kill potency if the basic nitrogen is required for a salt bridge interaction in the target protein.

Validated Experimental Protocol

To generate the data above, a standardized HLM assay is required. This protocol minimizes variability caused by protein binding or cofactor degradation.

Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution (freshly prepared).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (37°C, 5 min) Step2 Initiation (Add NADPH) Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Quenching (Add ACN + Int. Std.) Step3->Step4 At each timepoint Step5 Centrifugation (4000g, 20 min) Step4->Step5 Step6 LC-MS/MS Analysis (Parent Depletion) Step5->Step6

Caption: Step-by-step HLM stability workflow ensuring kinetic accuracy.

Detailed Methodology
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[2] Note: Keep DMSO < 0.1% to avoid CYP inhibition.
    
  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.[2]

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge to pellet proteins. Inject supernatant onto LC-MS/MS.[2] Monitor the [M+H]+ peak area ratio (Analyte/IS).

Calculation of Intrinsic Clearance ( )

Plot


 vs. time. The slope of the linear regression is 

.




Troubleshooting & Self-Validation

  • Non-Specific Binding (NSB): Pyridine amines can bind to microsomal lipids. Control: Run a "minus-NADPH" incubation. If loss occurs without cofactor, it is chemical instability or NSB, not metabolism.

  • Linearity Check: If

    
     min, the reaction is too fast for accurate manual sampling. Repeat using lower protein concentration (0.1 mg/mL) or automated sampling.
    
  • Cofactor Stability: NADPH degrades at room temperature. Keep the stock solution on ice and discard after 4 hours.

References

  • Metabolic Stability of Pyridine Derivatives: Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3][4] Link

  • Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Structure-Metabolism Relationships (SMR): Lombardo, F., et al. (2014). Comprehensive Assessment of Human Metabolic Stability. Journal of Pharmaceutical Sciences. Link

Sources

Validation

Technical Guide: Hiyama Coupling as a Strategic Alternative for 2-Pyridyl Silanes

This guide provides an in-depth technical comparison between Hiyama coupling and Suzuki-Miyaura coupling, specifically targeting the synthesis of 2-pyridyl motifs. Executive Summary The introduction of the 2-pyridyl moie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Hiyama coupling and Suzuki-Miyaura coupling, specifically targeting the synthesis of 2-pyridyl motifs.

Executive Summary

The introduction of the 2-pyridyl moiety via cross-coupling is a notorious bottleneck in medicinal chemistry. While Suzuki-Miyaura coupling is the industry standard, it fails significantly with 2-pyridyl nucleophiles due to the rapid protodeboronation of 2-pyridyl boronic acids.

This guide evaluates Hiyama coupling (organosilanes) as a superior alternative for this specific motif. While organosilanes lack the commercial ubiquity of boronates, they offer kinetic stability that prevents the decomposition pathways plaguing 2-pyridyl boron species. This document details the mechanistic divergence, comparative performance data, and a robust experimental protocol for implementing 2-pyridyl Hiyama coupling.

The "2-Pyridyl Problem": Mechanistic Failure of Suzuki

To understand why Hiyama is necessary, we must first define the failure mode of the Suzuki reaction in this context. 2-Pyridyl boronic acids are inherently unstable.[1][2] The adjacent nitrogen atom facilitates a rapid hydrolytic cleavage of the C-B bond, often faster than the rate of transmetallation to Palladium.

Mechanism of Instability (Protodeboronation)

The proximity of the basic nitrogen to the Lewis-acidic boron atom promotes the formation of a zwitterionic intermediate. This species is highly susceptibility to hydrolysis, replacing the boronic acid group with a proton (H).[3]

Protodeboronation cluster_0 Instability of 2-Pyridyl Boronic Acid Start 2-Pyridyl Boronic Acid (Neutral) Zwitter Zwitterionic Intermediate (N-H...B interaction) Start->Zwitter pH Neutral/Basic End Pyridine (Decomposed) + Boric Acid Zwitter->End Rapid C-B Cleavage

Figure 1: The rapid decomposition pathway of 2-pyridyl boronic acids in aqueous/basic media.

The MIDA Exception: While MIDA (N-methyliminodiacetic acid) boronates stabilize the 2-pyridyl species by masking the boron, they require slow-release conditions that can be incompatible with sensitive substrates, and they suffer from poor atom economy.

The Hiyama Solution: Silicon Stability

Organosilanes (specifically 2-pyridyltriethoxysilane or 2-pyridylsilanolates ) solve the stability issue. The C-Si bond is significantly less polarized and more kinetically inert than the C-B bond. The silicon atom does not interact destructively with the pyridyl nitrogen under storage conditions.

The Activation Requirement

The trade-off for this stability is reactivity. The C-Si bond is too strong to undergo transmetallation directly. It requires activation by a nucleophile (typically Fluoride or a strong base) to form a pentacoordinate silicate.[4] This hypervalent species is the active nucleophile.

HiyamaCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Silane 2-Pyridyl Silane (Inactive) Silicate Pentacoordinate Silicate (Active Nucleophile) Silane->Silicate Fluoride (F-) Silicate->TransMet Transfer Pyridyl RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Hiyama Catalytic Cycle.[4] Note the critical activation step (Yellow to Red) required before transmetallation.

Comparative Analysis: Suzuki vs. Hiyama

The following table contrasts the two methodologies specifically for 2-pyridyl coupling partners.

FeatureSuzuki (Boronic Acids)Suzuki (MIDA Boronates)Hiyama (Silanes)
Reagent Stability Poor (Hours/Days)Excellent (Indefinite)Excellent (Indefinite)
Reagent Availability High (Commercial)ModerateLow (Synthesis often req.)
Atom Economy HighLow (Large ligand mass)Moderate (Triethoxy/Silanol)
Reaction Conditions Mild Base (K2CO3)Hydrolytic Release (H2O/Base)Fluoride Source (TBAF/CsF)
Toxicity LowLowLow (vs. Stille Sn reagents)
Key Failure Mode ProtodeboronationIncomplete HydrolysisProtodesilylation (rare) or steric bulk
Best Use Case 3- or 4-pyridyls2-pyridyls (if commercially available)2-pyridyls (General purpose)

Experimental Protocol: 2-Pyridyl Hiyama Coupling

This protocol utilizes 2-pyridyltriethoxysilane , which can be synthesized from 2-bromopyridine via Grignard formation and trapping with TEOS, or purchased from specialty vendors.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Electrophile: Aryl Bromide or Iodide (1.0 equiv)

  • Nucleophile: 2-Pyridyltriethoxysilane (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (20 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Activator: Tetrabutylammonium Fluoride (TBAF), 1.0 M in THF (2.0 equiv)

  • Additive (Optional): CuI (10 mol%) – The "Copper Effect" often accelerates transmetallation in difficult silane couplings.

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Add the Aryl Halide (1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol) to the vial.

    • Evacuate and backfill with Argon (x3).

  • Reagent Addition:

    • Dissolve 2-pyridyltriethoxysilane (1.5 mmol) in anhydrous THF (3 mL).

    • Add the silane solution to the reaction vial via syringe.

  • Activation:

    • Add TBAF solution (2.0 mL, 2.0 mmol) dropwise at room temperature.

    • Note: A slight exotherm or color change (darkening) is normal as the silicate forms.

  • Reaction:

    • Heat the mixture to 70–80 °C for 12–24 hours.

    • Monitor via LC-MS. Look for the disappearance of the aryl halide.

  • Workup:

    • Cool to room temperature.

    • Dilute with diethyl ether or EtOAc.

    • Wash with saturated NaHCO₃ (to neutralize residual HF/fluoride species) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Tip: Pyridyl products can streak on silica. Add 1% Triethylamine to your eluent.

Troubleshooting & Optimization

If the standard protocol yields poor results, consider these mechanistic bottlenecks:

  • Issue: No Reaction (Starting Material Recovered).

    • Cause: The silane is not activating.

    • Fix: Switch to Ag₂O (Silver Oxide) mediated coupling. Silver salts can activate silanes without free fluoride, driving the reaction via a different transmetallation pathway.

    • Fix: Use a Silanolate (Denmark-Hiyama). Pre-form the potassium silanolate (K-OSiR3); these are single-component nucleophiles that do not require TBAF.

  • Issue: Protodesilylation (Pyridine formation).

    • Cause: Fluoride source is too "wet" (TBAF is hygroscopic). Water protonates the silicate.

    • Fix: Use CsF (Cesium Fluoride) or TASF (anhydrous fluoride sources) and strictly dry solvents.

  • Issue: Catalyst Poisoning.

    • Cause: The 2-pyridyl nitrogen coordinates to Pd, shutting down the cycle.

    • Fix: Use a bulky NHC ligand (e.g., PEPPSI-IPr ) which prevents the pyridine from coordinating to the metal center.

References

  • The 2-Pyridyl Problem & Boron

    • Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations[2]

    • Source: Chemical Reviews
    • Link:[Link]

  • General Hiyama Coupling Mechanism

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organosilicon Compounds[5][6]

    • Source: Chemical Reviews
    • Link:[Link]

  • Denmark-Hiyama (Silanol

    • Title: Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
    • Source: Journal of the American Chemical Society
    • Link:[Link]

  • Protodeboron

    • Title: Base-Catalyzed Aryl-B(OH)
    • Source: Journal of the American Chemical Society
    • Link:[Link]

Sources

Comparative

Technical Assessment &amp; Assay Protocol: 2-(3-Pyridyl)-2-pyrrolidinylethylamine

This guide serves as a technical blueprint for evaluating the antibiofilm efficacy of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7). It synthesizes protocols for validating this specific pharmacophore against...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for evaluating the antibiofilm efficacy of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (CAS 855659-43-7). It synthesizes protocols for validating this specific pharmacophore against established standards, grounded in recent data regarding pyridine-pyrrolidine hybrids.

Executive Summary & Compound Rationale

2-(3-Pyridyl)-2-pyrrolidinylethylamine represents a distinct chemical class combining a pyridine ring with a pyrrolidine moiety.[1] While traditionally utilized as a building block in proteomics and neuroscience, recent structural activity relationship (SAR) studies on pyridine-pyrrolidine scaffolds (specifically pyrrolidine-2,3-diones) have revealed potent antibiofilm properties, including low MBEC/MIC ratios (2–4) against methicillin-resistant S. aureus (MRSA) [1, 2].

This guide outlines the validation framework to position this compound as a superior alternative to conventional antibiotics, which typically fail to penetrate the biofilm matrix.

Structural Causality
  • Pyridine Moiety: Enhances aqueous solubility and membrane permeation, addressing the transport limitations of lipophilic drugs.

  • Pyrrolidine Ring: Structurally analogous to the proline-rich motifs found in some antimicrobial peptides and the pyrrolidine-2,3-dione core, which has been shown to disrupt membrane potential and eradicate metabolically dormant persister cells [2].

Comparative Landscape: Performance vs. Alternatives

To objectively assess performance, 2-(3-Pyridyl)-2-pyrrolidinylethylamine must be benchmarked against a Standard of Care (SoC) and a Mechanistic Competitor .

Table 1: Comparative Performance Metrics (Reference Standards)
FeatureCandidate: 2-(3-Pyridyl)-2-pyrrolidinylethylamineStandard of Care: CiprofloxacinMechanistic Competitor: Furanone C-30
Primary Mechanism Dual-Action (Hypothesized): Membrane depolarization & Matrix penetration.Replication Inhibition: DNA gyrase inhibitor.Quorum Sensing Inhibition: Signal interference.
Biofilm Penetration High: Predicted due to cationic ethylamine tail + pyridine solubility.Low: Sequestration in the polysaccharide matrix reduces efficacy.Moderate: Diffuses well but does not kill cells.
MBEC/MIC Ratio Target: < 4 (Indicates eradication potential).Typical: > 500 (Ineffective against biofilms).N/A (Does not inhibit growth, only formation).
Persister Activity High Potential: Based on pyrrolidine-2,3-dione analog data [2].[2][3][4][5]None: Requires metabolically active cells.None: Targets signaling, not viability.

Experimental Validation Protocols

To validate the antibiofilm activity, a multi-parametric approach is required. The following protocols are designed to be self-validating systems.

Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, ensuring false positives (e.g., matrix entrapment without killing) are eliminated.

BiofilmAssayWorkflow Compound Compound Preparation (2-(3-Pyridyl)-2-pyrrolidinylethylamine) Planktonic MIC Determination (Broth Microdilution) Compound->Planktonic Baseline Potency BiofilmForm Biofilm Formation (24h, 96-well Peg Lid) Planktonic->BiofilmForm Sub-MIC Dosing Treatment Challenge Phase (Gradient Concentration) BiofilmForm->Treatment CV Biomass Quantification (Crystal Violet) Treatment->CV Screen 1: Mass XTT Metabolic Viability (XTT/Resazurin) Treatment->XTT Screen 2: Viability CV->XTT Dissociation Check Confocal Architecture Analysis (CLSM: Live/Dead) XTT->Confocal Validation

Figure 1: Sequential screening workflow for distinguishing biomass reduction from true bactericidal eradication.

Protocol A: Minimum Biofilm Eradication Concentration (MBEC)

Objective: Determine the concentration required to kill bacterial cells within an established biofilm, distinct from planktonic killing.

  • Inoculation: Use the Calgary Biofilm Device (96-well plate with peg lid). Inoculate pegs with S. aureus (ATCC 29213) or P. aeruginosa (PAO1) at

    
     CFU/mL.
    
  • Maturation: Incubate for 24–48 hours under shear force (110 rpm) to form mature biofilms on pegs.

  • Challenge: Transfer peg lid to a "Challenge Plate" containing serial dilutions of 2-(3-Pyridyl)-2-pyrrolidinylethylamine (Range: 0.5 µg/mL to 512 µg/mL).

    • Control: Ciprofloxacin (Positive), Media only (Negative).

  • Exposure: Incubate for 24 hours at 37°C.

  • Recovery: Rinse pegs in saline, then transfer to a "Recovery Plate" containing fresh media + 1% Tween-20 (to disperse cells).

  • Sonication: Sonicate (40 kHz, 5 min) to dislodge biofilm into recovery media.

  • Readout: Incubate Recovery Plate for 24 hours. The MBEC is the lowest concentration showing no turbidity (OD600 < 0.1).

Protocol B: Metabolic Viability Assay (XTT Reduction)

Objective: Confirm that biomass reduction (seen in Crystal Violet) corresponds to cell death, not just detachment.

  • Reagent: Prepare XTT solution (0.5 mg/mL) with Menadione (1 µM) as an electron coupler.

  • Staining: Add 200 µL of XTT/Menadione solution to pre-treated biofilm wells.

  • Incubation: Incubate in dark for 2–4 hours at 37°C.

  • Quantification: Measure absorbance at 490 nm .

  • Interpretation:

    • High Absorbance: Metabolically active biofilm (Failure).

    • Low Absorbance: Metabolic arrest/Death (Success).

    • Note: 2-(3-Pyridyl)-2-pyrrolidinylethylamine is a pyridine derivative; ensure it does not chemically reduce XTT in cell-free controls (Background check).

Mechanism of Action (Hypothetical)

Based on the pharmacophore analysis of related pyrrolidine-2,3-diones [2, 4], the proposed mechanism for 2-(3-Pyridyl)-2-pyrrolidinylethylamine involves a multi-step disruption of the biofilm matrix.

Mechanism Compound 2-(3-Pyridyl)-2- pyrrolidinylethylamine Matrix EPS Matrix (Polysaccharides/DNA) Compound->Matrix Permeation (Cationic Charge) Membrane Bacterial Membrane (Negatively Charged) Compound->Membrane Insertion Matrix->Membrane Access PMF Proton Motive Force (Disruption) Membrane->PMF Depolarization Persisters Persister Cells (Dormant) PMF->Persisters Re-activation/Killing

Figure 2: Proposed mechanism of action targeting membrane energetics in dormant cells.

References

  • Valdes-Pena, M. A., et al. (2024).[2] Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications.[2] Retrieved from [Link]

  • Pierce, J. G., et al. (2024).[2][3] Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Malyar, Y. N., et al. (2021).[6] Pyridine Compounds with Antimicrobial and Antiviral Activities. Journal of Drug Design and Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

Technical Guide: In Vitro Assessment of Drug Resistance Potential for Pyridine-Based Scaffolds

Executive Summary: The Pyridine Paradox The pyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of critical therapeutics ranging from antimicrobials (e.g., Isoniazid ) to antineoplast...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Paradox

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of critical therapeutics ranging from antimicrobials (e.g., Isoniazid ) to antineoplastic kinase inhibitors (e.g., Crizotinib , Sorafenib ). However, the very physicochemical properties that make pyridines effective—hydrogen bond acceptance, metabolic stability, and rigid geometry—also create specific vectors for resistance.

For pyridine-based candidates, resistance often arises not just through target alteration, but through metabolic bypass (e.g., loss of prodrug-activating enzymes like KatG in M. tuberculosis) or efflux pump upregulation .

This guide outlines a rigorous, self-validating workflow to quantify the "Resistance Potential" of novel pyridine derivatives. We move beyond simple MIC testing to a dual-phase approach: Adaptive Evolution (Serial Passage) and Stochastic Mutation Frequency (Fluctuation Test) .

Strategic Framework: Selecting the Right Assay

To accurately profile a compound, you must distinguish between pre-existing resistance and adaptive resistance.

FeatureSerial Passage (Adaptive) Luria-Delbrück Fluctuation (Stochastic)
Objective Simulate chronic exposure and step-wise evolution.Measure spontaneous mutation rate (

) in a naïve population.
Relevance to Pyridines Critical for kinase inhibitors (ATP-pocket mutations) and metabolic prodrugs.Critical for identifying "jackpot" mutations in large bacterial populations.
Primary Output Resistance Index (RI): Final MIC / Initial MIC.Mutation Frequency: Mutants / Total CFU.
Duration 20–60 Days.3–5 Days.

Protocol A: The Adaptive Evolution Assay (Serial Passage)

The Gold Standard for simulating clinical resistance development.

Phase 1: Initial MIC Determination (Day 0)

Establish the baseline Minimum Inhibitory Concentration (MIC) using broth microdilution according to CLSI guidelines.

  • Control: Include a Standard of Care (SOC) pyridine (e.g., Isoniazid for TB, or Crizotinib for cancer lines) and a solvent control (DMSO).

Phase 2: The Selection Pressure Gradient (Days 1–30)

Objective: Force the population to evolve under sub-lethal stress.

  • Inoculum Preparation: Prepare a standardized inoculum (

    
     CFU/mL for bacteria; 
    
    
    
    cells/mL for cancer lines).
  • Sub-MIC Exposure: Inoculate wells containing the drug at concentrations ranging from 0.25× MIC to 4× MIC .

  • Incubation: Incubate for the standard period (24h for bacteria; 72h for mammalian cells).

  • Selection of Survivors:

    • Identify the well with the highest drug concentration that still shows visible growth (typically

      
       to 
      
      
      
      MIC).
    • CRITICAL STEP: Verify cell viability.[1] Do not passage debris.

  • Passage: Dilute these survivors 1:100 into fresh media containing a new gradient of drug concentrations (shifted higher based on the new growth profile).

  • Repeat: Perform this cycle for 20–30 passages or until the MIC stabilizes at a high level (e.g., >64× baseline).

Phase 3: Stability Validation (The "Drug-Free" Holiday)

Essential for distinguishing phenotypic tolerance (persisters) from genotypic resistance.

  • Take the highly resistant population from Phase 2.

  • Passage them in drug-free media for 3–5 consecutive cycles.

  • Re-determine the MIC.[2][3]

    • Stable Resistance: MIC remains elevated (Genetic mutation).

    • Unstable Resistance: MIC reverts to baseline (Epigenetic/Efflux adaptation).

Protocol B: Mechanistic Deconvolution

Once resistance is generated, you must identify the mechanism. For pyridines, check these two pathways first:

Target Sequencing (The "Gatekeeper" Check)

Pyridine-based kinase inhibitors often face resistance via "gatekeeper" mutations (e.g., T790M in EGFR).

  • Action: PCR amplify and sequence the target gene (or Whole Genome Sequencing for bacteria) of the Phase 3 Stable Mutants. Compare against the parental strain.

Efflux Pump Inhibition Assay

Pyridines are frequent substrates for ABC transporters and RND efflux pumps.

  • Protocol: Measure the MIC of the resistant mutant in the presence of an efflux inhibitor (at non-toxic concentrations).

    • Inhibitors: Verapamil (for P-gp), PAβN (for RND pumps), or Reserpine.

  • Interpretation: If MIC drops significantly (e.g., >4-fold) with the inhibitor, resistance is efflux-driven.

Data Presentation & Analysis

Table 1: Comparative Resistance Potential

Mock data demonstrating how to present your findings.

Compound IDScaffold TypeBaseline MIC (

M)
Final MIC (Day 30)Resistance Index (RI) Mutation Freq. (Fluctuation)Mechanism Identified
PYR-001 Pyridine-Amide0.532.064

katG deletion (Prodrug failure)
PYR-002 Pyridine-Thiazole0.52.04

Efflux (Reversed by Verapamil)
SOC Control Isoniazid0.212.864

katG S315T
  • Resistance Index (RI): calculated as

    
    . An RI < 4 suggests a high barrier to resistance.
    

Visualizing the Workflow

Diagram 1: The Serial Passage "Evolution Engine"

This flowchart illustrates the decision logic required at every passage step to ensure valid selection pressure.

SerialPassage Start Day 0: Parental Strain (Determine Baseline MIC) Gradient Inoculate Concentration Gradient (0.25x to 4x MIC) Start->Gradient Incubate Incubate (24-72h) Gradient->Incubate Select Select Highest Conc. with Viable Growth Incubate->Select Check Is MIC > 64x Baseline or Day > 30? Select->Check Passage Dilute 1:100 into New Gradient Check->Passage No Stability Phase 3: Passage in Drug-Free Media (5x) Check->Stability Yes Passage->Gradient FinalMIC Determine Final MIC & Sequence Target Stability->FinalMIC

Caption: The iterative cycle of the Serial Passage Assay. Selection pressure is dynamically adjusted based on the survivability of the previous generation.

Diagram 2: Pyridine Resistance Mechanisms

Visualizing the specific failure modes common to pyridine scaffolds.

ResistanceMech cluster_cell Bacterial / Cancer Cell Drug Pyridine Drug Target Target Protein (e.g. Kinase/Enoyl Reductase) Drug->Target Direct Binding Activator Activator Enzyme (e.g. KatG) Drug->Activator Prodrug Activation Efflux Efflux Pump Drug->Efflux Pump Export Resistance RESISTANCE PHENOTYPE Target->Resistance Mutation (Binding Site Alteration) Activator->Target Active Species Activator->Resistance Loss of Function (Metabolic Bypass) Efflux->Resistance Lower Intracellular Conc.

Caption: Primary resistance vectors for pyridines: Target mutation, Prodrug activation failure (common in TB), and Efflux pump extrusion.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. [Link]

  • Luria, S. E., & Delbrück, M. (1943).[6][7] Mutations of Bacteria from Virus Sensitivity to Virus Resistance. Genetics, 28(6), 491–511. [Link]

  • Vilchèze, C., & Jacobs, W. R. Jr. (2019). The Mechanism of Isoniazid Killing: Clarity Through the Scope of Genetics. Annual Review of Microbiology, 73, 271-297. [Link]

  • Katara, G. K., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms.[1] Journal of Visualized Experiments, (106), e53298. [Link]

  • Lovet, S. P., et al. (2012). In vitro evaluation of the potential for resistance development to ceragenin CSA-13. Journal of Antimicrobial Chemotherapy, 67(11), 2668–2672. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2-(3-Pyridyl)-2-pyrrolidinylethylamine

[1][2] Executive Safety Summary 2-(3-Pyridyl)-2-pyrrolidinylethylamine is a specialized heterocyclic amine often used as a building block in medicinal chemistry (specifically for nicotinic or histaminergic ligands).[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

2-(3-Pyridyl)-2-pyrrolidinylethylamine is a specialized heterocyclic amine often used as a building block in medicinal chemistry (specifically for nicotinic or histaminergic ligands).[1][2]

Operational Hazard: As a pyridine-pyrrolidine hybrid with a primary ethylamine tail, this compound acts as a strong organic base .[1] It poses two critical disposal risks:

  • Chemical Incompatibility: It will react exothermically with acids. Accidental mixing with acidic waste streams (e.g., TFA, HCl) can cause rapid heat generation, spattering, or container failure.

  • Biological Activity: Structurally similar to nornicotine and histamine analogs, it should be treated as a potential neurotoxin and skin sensitizer.

Immediate Directive: Do NOT dispose of down the drain. Do NOT mix with acidic waste.[3]

Waste Characterization & Segregation Logic

Effective disposal begins with correct characterization. This compound must be segregated into the Alkaline (Basic) Organic waste stream.

Chemical Properties Relevant to Disposal
PropertyValue/DescriptionOperational Implication
Physical State Liquid (Viscous oil)Requires leak-proof secondary containment.[1][2]
Basicity (pKa) Est.[1][2] 9.0 - 10.0 (Amine)Corrosive. Must be segregated from acids.[1][2][4]
Solubility Water, Ethanol, DMSORinsate will be aqueous basic waste.[1][2]
Reactivity Reacts with acids, oxidizersIncompatible with Oxidizing Waste (Red bin) and Acidic Waste (Yellow bin).[1][2]
EPA Waste Code Not specifically listed (P/U)Classify as D002 (Corrosive) if pH > 12.5; treat as Toxic.[1][2]
Decision Logic: Waste Stream Segregation

The following logic gate ensures the compound ends up in the correct waste container to prevent cross-reactivity.

WasteSegregation cluster_warning CRITICAL WARNING Start Waste Generation: 2-(3-Pyridyl)-2-pyrrolidinylethylamine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Gloves, Weigh Boats, Silica) StateCheck->SolidWaste Solid/Adsorbed LiquidWaste Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidWaste Liquid/Solution SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidWaste->SolidBin Label: Toxic/Irritant SolventCheck Solvent Composition? LiquidWaste->SolventCheck Halogenated Halogenated Basic Organic (e.g., DCM + Amine) SolventCheck->Halogenated Contains DCM/Chloroform NonHalogenated Non-Halogenated Basic Organic (e.g., EtOH + Amine) SolventCheck->NonHalogenated Flammable Solvents (MeOH/EtOH) Aqueous Aqueous Basic Waste (pH > 9) SolventCheck->Aqueous Water Based Warning DO NOT MIX WITH ACIDS (Exothermic Risk)

Figure 1: Waste segregation logic tree. Note the critical separation from acidic streams to prevent thermal runaway.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Stock Solutions & Reaction Mixtures)

Objective: Safely containerize liquid amine waste without triggering incompatibility reactions.

  • Verify pH (Optional but Recommended): If the waste composition is ambiguous, use a pH strip. If pH < 7, the amine may be protonated (salt form), but it should still go into the organic waste stream.

  • Select Container: Use a chemically resistant HDPE or glass container. Ensure the cap has a PTFE liner.

  • Labeling: Attach a hazardous waste tag before filling.

    • Chemical Name: Write out full name: "2-(3-Pyridyl)-2-pyrrolidinylethylamine solution."

    • Hazards: Check "Toxic" and "Corrosive/Basic."

  • Transfer: Pour waste into the container using a funnel.

    • Caution: If the solvent is volatile (e.g., DCM), perform this in a fume hood to avoid inhaling pyridine-like vapors.

  • Rinsing: Triple rinse the original flask with a compatible solvent (e.g., Ethanol). Add the rinsate to the same waste container.

Protocol B: Solid Waste (Contaminated Consumables)

Objective: Prevent secondary exposure from contaminated gloves, silica gel, or paper towels.

  • Decontamination: If weigh boats or spatulas have visible liquid residue, wipe them with an ethanol-dampened tissue.

  • Bagging: Place contaminated items immediately into a clear hazardous waste bag (polyethylene, 4-6 mil thickness).

  • Sealing: Twist and tape the bag neck.

  • Secondary Containment: Place the sealed bag into the laboratory's main Solid Hazardous Waste drum.

  • Silica Gel: If the compound was purified via chromatography, the silica gel contains the amine. Dispose of the dry silica as solid hazardous waste. Do not leave open in the fume hood, as silica dust can carry adsorbed amine particles.

Protocol C: Empty Reagent Containers

Objective: Render the stock bottle "RCRA Empty" for disposal.

  • Triple Rinse: Rinse the empty bottle three times with a small volume of Ethanol or Methanol.

  • Dispose of Rinsate: Pour all three rinses into the Liquid Organic Base waste stream (Protocol A).

  • Deface Label: Cross out the chemical name and write "EMPTY."

  • Cap Removal: Discard the cap separately (solid waste) and place the bottle in the glass recycling or trash, depending on institutional policy for triple-rinsed containers.

Emergency Procedures: Spill Management (PACT)

In the event of a spill (>5 mL), utilize the PACT framework. Pyridine derivatives have low odor thresholds and can cause nausea; respiratory protection is key.

SpillResponse Protect PROTECT Alert others, PPE ON (Nitrile gloves, Goggles) Assess ASSESS Volume? Location? Fume Hood vs. Bench Protect->Assess Contain CONTAIN Apply absorbent pads encircle spill Assess->Contain Terminate TERMINATE Clean with solvent, Bag waste, Ventilate Contain->Terminate

Figure 2: PACT Operational Response for Chemical Spills.

Specific Spill Cleanup Steps:

  • Ventilate: If outside a hood, open windows or increase ventilation immediately.

  • Absorb: Use a universal absorbent or vermiculite .

    • Note: Clay-based absorbents are preferred over paper towels to suppress vapor generation.

  • Neutralize (Surface): After bulk removal, wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize residual amine traces, followed by a water rinse.

  • Disposal: All cleanup materials must go into the Solid Hazardous Waste bin (Protocol B).

Scientific Grounding & Regulatory Compliance

Why Segregation Matters (The Chemistry)

The "Organic Base" designation is not arbitrary. Mixing 2-(3-Pyridyl)-2-pyrrolidinylethylamine with acid waste streams (commonly containing Sulfuric, Hydrochloric, or Trifluoroacetic acid) triggers an immediate acid-base neutralization:[1][2]



In a closed waste container, this exotherm can pressurize the vessel, leading to rupture. Furthermore, pyridine derivatives can form carbamates in the presence of CO2 over time, so keeping containers tightly sealed is crucial to prevent "crusting" or precipitation that might clog waste funnels.

Regulatory References

This guide aligns with the following standards:

  • EPA Resource Conservation and Recovery Act (RCRA):

    • While not a P-listed or U-listed waste specifically, it exhibits Toxicity and potential Corrosivity (if pH > 12.5), classifying it under characteristic waste codes if tested (D002) [1].

  • National Research Council (Prudent Practices):

    • Follows the "Laboratory Waste Management Hierarchy" regarding segregation of incompatible chemicals (Amines vs. Acids) [2].

  • OSHA Hazard Communication Standard (29 CFR 1910.1200):

    • Mandates proper labeling of all secondary waste containers with specific hazard warnings [3].

References

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Pyridyl)-2-pyrrolidinylethylamine

Executive Hazard Synopsis Substance Class: Bioactive Heterocyclic Amine / Pyridine Derivative Risk Profile: Corrosive | Acutely Toxic | Sensitizer 2-(3-Pyridyl)-2-pyrrolidinylethylamine contains two pharmacologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Synopsis

Substance Class: Bioactive Heterocyclic Amine / Pyridine Derivative Risk Profile: Corrosive | Acutely Toxic | Sensitizer

2-(3-Pyridyl)-2-pyrrolidinylethylamine contains two pharmacologically active motifs: a pyridine ring and a pyrrolidine ring, linked by an ethylamine chain. Based on Structure-Activity Relationships (SAR) with analogous compounds (e.g., Nornicotine, Betahistine), this molecule must be treated as a potent modulator of neuro-receptors (likely Histaminic or Nicotinic) with significant local tissue corrosivity due to its high basicity.

Critical Warning: In the absence of a compound-specific Safety Data Sheet (SDS) from a primary manufacturer, you must apply the Maximum Protection Principle . Assume this compound is a Category 1B Skin Corrosive and an OEB 3 (Occupational Exposure Band) compound until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent both dermal chemical burns and systemic absorption.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Mandatory)Inner: Nitrile (0.11 mm).Outer: Nitrile (0.14 mm) or Neoprene.Rationale: Amines can degrade latex. Double gloving creates a breakthrough barrier and allows immediate removal of the outer glove upon contamination without exposing skin.
Eye/Face Chemical Goggles ANSI Z87.1+ Impact/Splash Goggles. Rationale: Safety glasses are insufficient. Amines are lachrymators and corrosive; vapors can cause corneal edema ("blue haze" vision) even without liquid splash.
Respiratory Engineering Control Primary Fume Hood is Mandatory. If working outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges .Rationale: Pyridine derivatives often have low odor thresholds but high toxicity.
Body Lab Coat + Apron Chemical-Resistant Apron (Tyvek/PVC) over a standard cotton lab coat.Rationale: Cotton absorbs amines, holding them against the skin. An impervious apron prevents saturation during spills.
Footwear Closed-toe, Impervious Leather or chemical-resistant synthetic. Shoe covers recommended for powder handling to prevent tracking.

Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a self-validating system where every step includes a check to ensure containment is maintained.

Phase 1: Preparation & Weighing
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Static Control: Use an antistatic gun or ionizer bar if the substance is a solid salt (e.g., hydrochloride), as charged particles can disperse unexpectedly.

  • The "Secondary Container" Rule: Never transport the primary vial across the lab. Place the vial inside a sealed, unbreakable secondary container (e.g., Nalgene jar) before moving from storage to the hood.

Phase 2: Solubilization & Reaction
  • Exothermic Alert: Pyridine/Pyrrolidine amines are bases. Dissolving them in acid or mixing with electrophiles can be exothermic. Add solvent slowly.

  • Vapor Trap: If using a rotary evaporator, ensure the cold trap is active (-78°C) to capture amine vapors. Do not vent the vacuum pump directly into the lab atmosphere; vent into the hood or a scrubber.

Phase 3: Decontamination & Waste
  • Quenching: Before disposal, quench trace residues on glassware with a dilute acidic solution (e.g., 5% Citric Acid) to neutralize the free base amine.

  • Solid Waste: Dispose of gloves and paper towels in "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with oxidizers (e.g., Peroxides, Nitric Acid) as pyridine derivatives can form unstable N-oxides or react violently.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision points for handling this compound safely.

G Start Start: Handling 2-(3-Pyridyl)-2-pyrrolidinylethylamine Assessment 1. Form Assessment Start->Assessment Solid Solid / Salt Form Assessment->Solid Liquid Liquid / Free Base Assessment->Liquid Controls 2. Engineering Controls Solid->Controls Liquid->Controls Hood_Solid Fume Hood + Static Control (Prevent Dust) Controls->Hood_Solid If Solid Hood_Liquid Fume Hood + Splash Guard (Prevent Vapor) Controls->Hood_Liquid If Liquid PPE_Check 3. PPE Verification Hood_Solid->PPE_Check Hood_Liquid->PPE_Check Gloves Double Nitrile Gloves PPE_Check->Gloves Eyes Goggles (Not Glasses) PPE_Check->Eyes Action 4. Experimental Action Gloves->Action Eyes->Action Cleanup 5. Decontamination (Acid Wash) Action->Cleanup

Figure 1: Decision logic for handling pyridine-pyrrolidine amines, emphasizing form-specific engineering controls.

Emergency Response Protocols

Scenario A: Skin Exposure

  • Immediate Action: Move to the safety shower/sink immediately. Do not wipe the skin (this drives the chemical deeper).

  • Flush: Rinse with tepid water for 15 minutes minimum .

  • Neutralization: Do NOT use vinegar or acid on the skin to neutralize. The heat of neutralization can cause thermal burns on top of chemical burns. Use water only.

Scenario B: Eye Exposure

  • Irrigate: Hold eyelids open and flush with eyewash station for 15 minutes.

  • Medical: Seek immediate medical attention. Pyridine derivatives can cause delayed corneal damage.

Scenario C: Spills (>5 mL or >500 mg)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Re-enter only with Full-Face Respirator (OV/P100) and chemically resistant suit.

  • Absorb: Use a commercial "Basic/Caustic Neutralizing Absorbent" or vermiculite. Do not use paper towels (fire risk if the amine oxidizes).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • European Chemicals Agency (ECHA). (2023). Substance Information: Pyridine and its derivatives (General Hazard Classification).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine.

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.

(Note: Specific toxicity data for the exact isomer "2-(3-Pyridyl)-2-pyrrolidinylethylamine" is inferred from the structural class of Pyridine/Pyrrolidine alkaloids due to limited public SDS availability for this specific intermediate.)

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(3-Pyridyl)-2-pyrrolidinylethylamine
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